Product packaging for 2-Ethoxy-5-nitropyridin-4-amine(Cat. No.:CAS No. 1187732-71-3)

2-Ethoxy-5-nitropyridin-4-amine

Cat. No.: B3319884
CAS No.: 1187732-71-3
M. Wt: 183.16 g/mol
InChI Key: MMGALMGSSMXJBU-UHFFFAOYSA-N
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Description

2-Ethoxy-5-nitropyridin-4-amine (CAS: 1187732-71-3 ) is a multifunctional pyridine derivative of significant interest in advanced heterocyclic synthesis. With a molecular formula of C 7 H 9 N 3 O 3 and a molecular weight of 183.16 g/mol, this compound serves as a versatile chemical building block for constructing complex molecular architectures, particularly in medicinal chemistry and materials science . The compound features a unique electronic structure conferred by the combination of an electron-donating amino group, a strong electron-withdrawing nitro group, and an ethoxy substituent on the pyridine ring. This arrangement creates a distinct and complex reactivity profile, enabling regioselective functionalization. The scaffold is a cornerstone in heterocyclic synthesis due to its inherent chemical reactivity, where the nitrogen atom imparts a degree of electron deficiency, making the ring susceptible to nucleophilic attack at the 2- and 4-positions . Specifically, derivatives of this compound have been investigated as key intermediates in the synthesis of targeted bioactive molecules, such as inhibitors of Interleukin-1 Receptor Associated Kinases (IRAKs) for inflammatory diseases . Furthermore, related nitropyridine-substituted intermediates are utilized in the synthesis of complex heterocyclic systems like imidazo[1,2-a]pyridines and indoles, which are valuable scaffolds for developing new pharmaceuticals . Please note that this product is intended For Research Use Only . It is not intended for human or veterinary use . A comprehensive Safety Data Sheet (SDS) should be consulted prior to use. It is recommended to handle the material in a well-ventilated place, wear suitable protective equipment, and avoid dust formation and contact with skin and eyes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O3 B3319884 2-Ethoxy-5-nitropyridin-4-amine CAS No. 1187732-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-5-nitropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-2-13-7-3-5(8)6(4-9-7)10(11)12/h3-4H,2H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGALMGSSMXJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704512
Record name 2-Ethoxy-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187732-71-3
Record name 2-Ethoxy-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Ethoxy-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-nitropyridin-4-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, including the aminopyridine core, a nitro group, and an ethoxy substituent, suggest its potential as a versatile building block for the synthesis of more complex molecules with diverse biological activities. Understanding the fundamental physical properties of this compound is crucial for its handling, characterization, and application in research and development. This guide provides a summary of the available physical data, detailed experimental protocols for the determination of key physical properties, and logical workflows for its synthesis and characterization.

Core Physical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the known information.

PropertyValueSource
Molecular Formula C₇H₉N₃O₃-
Molecular Weight 183.16 g/mol [1]
CAS Number 1187732-71-3[1]
Appearance Data not available[1]
Melting Point Data not available[1]
Boiling Point Data not available[1]
Solubility Data not available[1]

Experimental Protocols

Given the absence of reported experimental values for several key physical properties, this section outlines standardized methodologies for their determination.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[2][3] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[4]

Methodology:

  • Sample Preparation: A small, finely powdered sample of the crystalline solid is loaded into a capillary tube, which is sealed at one end.[2][5] The sample should be packed to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate determination.[5]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Determination of Solubility

Solubility is a fundamental property that influences a compound's suitability for various applications, including formulation and biological testing.

Methodology:

  • Solvent Selection: A range of standard laboratory solvents of varying polarities should be selected (e.g., water, ethanol, methanol, dichloromethane, acetone, ethyl acetate, hexane).

  • Sample Preparation: A known mass of the compound (e.g., 10 mg) is placed in a vial.

  • Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to the vial.

  • Equilibration: The mixture is agitated, for instance by vortexing or stirring, at a constant temperature for a predetermined period to ensure equilibrium is reached.

  • Observation: The sample is visually inspected for complete dissolution. If the compound dissolves completely, it is considered soluble under these conditions. If undissolved solid remains, the compound is considered sparingly soluble or insoluble.

  • Quantitative Analysis (Optional): For a more precise determination of solubility, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Logical Workflows

Proposed Synthesis Pathway

Synthesis_Pathway Start 2-Chloro-5-nitropyridin-4-amine Intermediate This compound Start->Intermediate Nucleophilic Aromatic Substitution (SNAr) Reagent Sodium Ethoxide (NaOEt) in Ethanol (EtOH) Reagent->Intermediate

Caption: Proposed synthesis of this compound.

General Characterization Workflow

Once synthesized, a novel compound like this compound must be thoroughly characterized to confirm its identity and purity. The following workflow outlines a standard characterization process.

Characterization_Workflow Synthesis Synthesized Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Analysis Purity Assessment (e.g., HPLC, LC-MS) Purification->Purity_Analysis Structure_Elucidation Structural Elucidation Purity_Analysis->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR MS Mass Spectrometry (MS) Structure_Elucidation->MS IR Infrared Spectroscopy (IR) Structure_Elucidation->IR Final Confirmed Structure and Purity NMR->Final MS->Final IR->Final

Caption: General workflow for the characterization of a novel compound.

References

2-Ethoxy-5-nitropyridin-4-amine CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1187732-71-3 Molecular Formula: C7H9N3O3

This technical guide provides a comprehensive overview of 2-Ethoxy-5-nitropyridin-4-amine, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of in-depth experimental data for this specific compound, this guide leverages information on structurally related molecules to provide insights into its synthesis, potential biological activities, and experimental considerations.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its basic properties can be calculated or inferred from available data.

PropertyValueSource
CAS Number 1187732-71-3Chemical Supplier Databases
Molecular Formula C7H9N3O3Deduced from Molecular Weight
Molecular Weight 183.16 g/mol Chemical Supplier Databases
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in common organic solventsInferred from related compounds

Synthesis and Characterization

A potential synthetic pathway is outlined below. This is a hypothetical pathway and would require experimental validation.

Synthetic Pathway A 2-Chloro-4-amino-5-nitropyridine D Nucleophilic Aromatic Substitution (SNAr) A->D B Sodium Ethoxide B->D C Ethanol (solvent) C->D E This compound D->E

Caption: Hypothetical synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-4-amino-5-nitropyridine

  • Sodium ethoxide

  • Anhydrous ethanol

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Dissolve 2-Chloro-4-amino-5-nitropyridine in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the ethoxy group (a triplet and a quartet), and aromatic protons on the pyridine ring.
¹³C NMR Resonances for the ethoxy carbons and the carbons of the pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (m/z = 183.16).
FT-IR Spectroscopy Characteristic absorption bands for N-H, C-H, C=C, N-O, and C-O stretching vibrations.

Potential Biological Activity and Applications in Drug Development

While the specific biological activity of this compound has not been extensively reported, the 4-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 4-aminopyridine have been investigated for a variety of therapeutic applications, including as kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 4-aminopyridine core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The substituents on the pyridine ring, such as the ethoxy and nitro groups in the target molecule, would modulate the potency, selectivity, and pharmacokinetic properties of the compound.

The diagram below illustrates a generalized kinase inhibition mechanism where a 4-aminopyridine derivative acts as a competitive inhibitor of ATP.

Kinase Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by 4-Aminopyridine Derivative Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Binds to active site Substrate Substrate Substrate->Kinase Kinase_Inhibited Kinase No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase_Inhibited Competitively binds to ATP site ATP_blocked ATP ATP_blocked->Kinase_Inhibited

Caption: Generalized mechanism of kinase inhibition by a 4-aminopyridine derivative.

Experimental Protocol for Kinase Inhibition Assay (General)

Objective: To evaluate the inhibitory activity of this compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • This compound (test compound)

  • A known kinase inhibitor (positive control)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, the substrate, and the assay buffer.

  • Add the serially diluted test compound or control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry, particularly in the discovery of novel kinase inhibitors. While specific experimental data for this compound is currently limited, this guide provides a framework for its synthesis, characterization, and biological evaluation based on the well-established chemistry and pharmacology of related 4-aminopyridine derivatives. Further research is warranted to fully elucidate the properties and potential applications of this molecule.

Spectroscopic Characterization of 2-Ethoxy-5-nitropyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-Ethoxy-5-nitropyridin-4-amine. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5s1HH-6 (proton on the pyridine ring)
~6.5s1HH-3 (proton on the pyridine ring)
~4.3q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃
~5.0-6.0br s2H-NH₂

Solvent: CDCl₃ or DMSO-d₆. The chemical shifts for the amine protons (-NH₂) can be broad and their position may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~160C-2 (C-OEt)
~155C-4 (C-NH₂)
~140C-6
~135C-5 (C-NO₂)
~105C-3
~65-OCH₂CH₃
~14-OCH₂CH₃

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine)
3100-3000MediumC-H stretching (aromatic)
2980-2850MediumC-H stretching (aliphatic)
1620-1600StrongN-H bending (amine)
1580-1450StrongC=C and C=N stretching (aromatic ring)
1540-1500 & 1350-1300StrongN-O stretching (nitro group)
1250-1200StrongC-O stretching (ethoxy group)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
183.07[M]⁺ (Molecular Ion)
155.08[M - C₂H₄]⁺
137.06[M - NO₂]⁺
125.06[M - C₂H₄ - NO]⁺

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are standard procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • If the sample contains any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire a ¹³C NMR spectrum. This will require a greater number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method):

  • Place a small amount (approx. 1-2 mg) of the solid sample in a clean vial.

  • Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.

  • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

  • Using a pipette, drop a small amount of the solution onto the salt plate.

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Data Acquisition:

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Acquire the spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • For ESI, the solution can be directly infused into the ion source. For EI with a direct insertion probe, a small amount of the solid sample can be placed on the probe.

Data Acquisition:

  • Introduce the sample into the ion source of the mass spectrometer.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • The resulting spectrum will show the molecular ion peak and various fragment ion peaks.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis of 2-Ethoxy-5- nitropyridin-4-amine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Report Technical Report / Whitepaper Structure_Elucidation->Report Purity_Assessment->Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 2-Ethoxy-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the pyridine ring in 2-Ethoxy-5-nitropyridin-4-amine, a key intermediate in medicinal chemistry and materials science. This document outlines the electronic landscape of the molecule, predicts its reactivity through quantitative data, presents detailed experimental protocols for its synthesis, and explores its potential transformations.

Core Concepts: Electronic Structure and Reactivity

The reactivity of the pyridine ring in this compound is governed by the interplay of the electronic effects of its substituents: the electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups, and the strongly electron-withdrawing nitro (-NO₂) group. The nitrogen atom within the pyridine ring itself is electron-withdrawing, contributing to the overall electron-deficient nature of the aromatic system.[1]

The amino group at position 4 and the ethoxy group at position 2 are electron-donating groups (EDGs) through resonance, increasing the electron density at the ortho and para positions relative to themselves.[1] Conversely, the nitro group at position 5 is a potent electron-withdrawing group (EWG) through both resonance and inductive effects, significantly reducing the electron density of the ring, particularly at the ortho and para positions to it.[1]

This unique substitution pattern creates a highly polarized pyridine ring, predisposing it to specific types of reactions. The strong activation by the nitro group makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of pyridine chemistry.[1] At the same time, the electron-donating groups modulate the overall reactivity and direct the regioselectivity of potential electrophilic substitutions, although the strong deactivating effect of the nitro group makes such reactions challenging.

Quantitative Reactivity Data

Predicted pKa Values

The basicity of the pyridine nitrogen and the acidity of the amino group are critical parameters influencing the molecule's behavior in different chemical environments. Theoretical calculations using ab initio and DFT methods have proven effective in predicting the pKa of substituted pyridines with a mean absolute error of 0.3-0.5 pKa units.[2][3] Based on these methods, the following pKa values are predicted for the different ionizable groups in this compound.

Ionizable GroupPredicted pKaRationale
Pyridine Nitrogen (Conjugate Acid)~ 3-4The electron-withdrawing nitro group significantly reduces the basicity of the pyridine nitrogen compared to pyridine (pKa = 5.23). The electron-donating amino and ethoxy groups partially counteract this effect.
4-Amino Group~ 18-20The amino group is generally a weak acid. The electron-withdrawing nature of the nitropyridine ring will slightly increase its acidity compared to a simple alkylamine.
Spectroscopic Data Summary

The structural features of this compound can be confirmed using various spectroscopic techniques. The expected spectral data are summarized below.[1]

TechniqueExpected Chemical Shifts / Frequencies
¹H NMR * Ethoxy group: A triplet for the methyl protons (~1.4 ppm) and a quartet for the methylene protons (~4.5 ppm).* Aromatic protons: Two singlets in the aromatic region, one for the proton at C-3 and one for the proton at C-6. The proton at C-6 is expected to be further downfield due to the strong deshielding effect of the adjacent nitro group.* Amino protons: A broad singlet for the -NH₂ protons.
¹³C NMR * Ethoxy group: Signals for the methyl (~15 ppm) and methylene (~65 ppm) carbons.* Pyridine ring carbons: Five distinct signals. The carbon attached to the nitro group (C-5) will be significantly downfield, while the carbons attached to the amino (C-4) and ethoxy (C-2) groups will also show characteristic shifts.
IR Spectroscopy * N-H stretching: Characteristic bands for the amino group in the range of 3300-3500 cm⁻¹.* N=O stretching: Strong absorption bands for the nitro group around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).* C-O stretching: A strong band for the ethoxy group around 1250 cm⁻¹.* Aromatic C-H and C=C/C=N stretching: Multiple bands in the fingerprint region.

Experimental Protocols

The synthesis of this compound predominantly relies on nucleophilic aromatic substitution (SNAr) reactions on a pre-functionalized pyridine ring.[1]

Synthesis of this compound

This protocol describes a plausible and efficient two-step synthesis starting from the commercially available 2-chloro-5-nitropyridine.

Step 1: Synthesis of 2-Ethoxy-5-nitropyridine

  • Reaction: Nucleophilic substitution of the chloride at the C-2 position with ethoxide.

  • Reagents and Materials:

    • 2-Chloro-5-nitropyridine

    • Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

    • Absolute ethanol (anhydrous)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine in absolute ethanol.

    • Add a freshly prepared solution of sodium ethoxide in absolute ethanol to the flask. The molar ratio of sodium ethoxide to 2-chloro-5-nitropyridine should be approximately 1.1:1.

    • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Ethoxy-5-nitropyridine.

    • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Reaction: Nucleophilic substitution of a suitable leaving group at the C-4 position (introduced in a preceding step) or, more commonly, direct amination of an activated precursor. A plausible route involves the nitration of 2-ethoxypyridin-4-amine. However, for a more controlled synthesis, a route starting from a 4-halo-5-nitropyridine derivative would be preferable. An alternative and efficient method is the direct amination of a suitable precursor.

  • Reagents and Materials:

    • 2-Ethoxy-5-nitropyridine

    • Potassium amide (KNH₂) or Sodamide (NaNH₂)

    • Liquid ammonia (anhydrous)

    • Dry inert solvent (e.g., THF or diethyl ether)

    • Low-temperature reaction vessel (e.g., a three-necked flask with a dry ice/acetone condenser)

  • Procedure (Chichibabin-type amination):

    • Set up a low-temperature reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Condense anhydrous liquid ammonia into the flask.

    • Carefully add potassium amide or sodamide to the liquid ammonia with stirring.

    • Dissolve 2-Ethoxy-5-nitropyridine in a minimal amount of dry THF or diethyl ether and add it dropwise to the amide solution in liquid ammonia at -78 °C.

    • Stir the reaction mixture at low temperature for a specified period. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the careful addition of a proton source, such as ammonium chloride.

    • Allow the ammonia to evaporate.

    • Extract the product with an organic solvent, wash with water, and dry the organic layer.

    • Purify the crude product by column chromatography to yield this compound.

Visualization of Synthetic Pathways and Reactivity Logic

The following diagrams, generated using the DOT language, illustrate the key synthetic pathway and the logic behind the reactivity of the pyridine ring.

Synthetic Pathway

G start 2-Chloropyridine step1 Oxidation start->step1 intermediate1 2-Chloropyridine-N-oxide step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 2-Chloro-4-nitropyridine-N-oxide step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 2-Chloro-4-nitropyridine step3->intermediate3 step4 Ethoxylation (SNAr) intermediate3->step4 intermediate4 2-Ethoxy-4-nitropyridine step4->intermediate4 step5 Reduction of Nitro Group intermediate4->step5 intermediate5 2-Ethoxypyridin-4-amine step5->intermediate5 step6 Nitration intermediate5->step6 final_product This compound step6->final_product

Caption: A plausible synthetic route to this compound.

Reactivity Logic

G cluster_molecule This compound cluster_substituents Substituent Effects cluster_reactivity Predicted Reactivity Py_Ring Pyridine Ring SNAr Nucleophilic Aromatic Substitution (Highly Favored) Py_Ring->SNAr Activated by -NO2 EAS Electrophilic Aromatic Substitution (Disfavored) Py_Ring->EAS Deactivated by -NO2 and Pyridine N N_Protonation Pyridine N Protonation (Reduced Basicity) Py_Ring->N_Protonation Basicity reduced by -NO2 NH2 4-Amino (EDG) NH2->Py_Ring Increases e- density (ortho, para) OEt 2-Ethoxy (EDG) OEt->Py_Ring Increases e- density (ortho, para) NO2 5-Nitro (EWG) NO2->Py_Ring Decreases e- density (ortho, para)

Caption: Electronic effects influencing the reactivity of the pyridine ring.

Conclusion

This compound is a fascinating molecule whose reactivity is finely tuned by its substituents. The strong electron-withdrawing nitro group dominates the electronic landscape, rendering the pyridine ring highly susceptible to nucleophilic attack, which is the primary avenue for its further functionalization. The electron-donating amino and ethoxy groups, while activating, play a more subtle role in modulating the reactivity and directing the regioselectivity of potential reactions. This in-depth understanding of its reactivity profile is crucial for its effective utilization as a versatile building block in the synthesis of novel pharmaceuticals and advanced materials. Further experimental studies are warranted to precisely quantify its reactivity and expand its synthetic applications.

References

The Rising Potential of 2-Ethoxy-5-nitropyridin-4-amine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents. Its unique electronic properties and the capacity for diverse functionalization make it a privileged structure in drug design. Within this class of compounds, 2-Ethoxy-5-nitropyridin-4-amine is emerging as a molecule of significant interest. Its specific arrangement of ethoxy, nitro, and amino groups on the pyridine ring confers a distinct three-dimensional structure and electronic distribution, opening avenues for targeted biological interactions. While direct biological data on this compound is nascent, its structural similarity to a range of bioactive molecules allows for the exploration of its potential applications in medicinal chemistry. This technical guide will delve into the inferred potential of this compound by examining its structural analogs, their mechanisms of action, and the experimental pathways to unlock their therapeutic promise.

The Strategic Importance of the Substituted Pyridine Core

The pyridine ring's nitrogen atom creates an electron-deficient system, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, electrophilic substitution is generally directed to the 3-position. This inherent reactivity allows for regioselective functionalization, a critical aspect in the synthesis of complex, biologically active molecules.[1]

The introduction of substituents dramatically alters the ring's properties:

  • Amino Group: As an electron-donating group, it activates the ring towards electrophilic substitution and can act as a nucleophile or a directing group.

  • Nitro Group: This strong electron-withdrawing group deactivates the ring towards electrophilic attack but facilitates nucleophilic aromatic substitution. It can also be reduced to an amino group, providing a strategic handle for further functionalization.[1]

  • Alkoxy Group (e.g., Ethoxy): This group can influence the molecule's solubility, metabolic stability, and binding interactions within a target protein.

The combination of these groups in this compound creates a versatile chemical entity with a rich potential for derivatization and interaction with biological targets.

Potential Therapeutic Applications Based on Structural Analogs

The potential of this compound can be inferred from the established biological activities of its close structural analogs. These analogs have shown promise in oncology, inflammatory diseases, and infectious diseases.

Oncology

Nitropyridine derivatives have been investigated as potent anti-cancer agents, primarily through the inhibition of key cellular proliferation and survival pathways.

  • Tubulin Polymerization Inhibition: Certain N-alkyl-N-substituted phenylpyridin-2-amine derivatives have demonstrated significant cytotoxic activity against various human tumor cell lines by inhibiting tubulin assembly.[2] These compounds act at the colchicine binding site, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Given the structural similarities, derivatives of this compound could be synthesized and evaluated for similar activities.

  • CDK/HDAC Dual Inhibition: Co-inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) is a promising strategy to overcome drug resistance in cancer. Novel 2-aminopyridine-based derivatives have been identified as potent dual inhibitors of CDK9 and HDAC1, exhibiting significant anti-proliferative capacities against both hematological and solid tumor cells.[3] The 2-aminopyridine core is crucial for this activity, suggesting that this compound could serve as a scaffold for developing similar dual inhibitors.

Inflammatory Diseases
  • IRAK Inhibition: Derivatives of this compound have been investigated for their potential as inhibitors of Interleukin-1 Receptor Associated Kinases (IRAKs).[1] IRAKs are key signaling molecules in the inflammatory cascade, and their inhibition is a therapeutic strategy for a range of inflammatory conditions.

Infectious Diseases
  • Antimalarial Activity: Nitropyridine-based compounds have shown potent antimalarial activity, with some demonstrating IC50 values below 5 nM.[4] The nitropyridine scaffold is a key component of these molecules, highlighting the potential for derivatives of this compound in the development of new antimalarial agents.

Quantitative Data of Structurally Related Compounds

While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the activity of its close analogs against various biological targets. This data provides a benchmark for the potential potency that could be achieved with derivatives of the title compound.

Compound ClassTargetKey Compound ExampleIC50 ValueReference
N-Alkyl-N-substituted phenylpyridin-2-aminesTubulin Polymerization6a, 7g, 8c1.4–1.7 μM[2]
2-Aminopyridine DerivativesCDK9/HDAC1Compound 8eCDK9: 88.4 nM, HDAC1: 168.9 nM[3]
2-Aminopyridine DerivativesFLT3/HDACCompound 9eFLT3: 30.4 nM, HDAC1: 52.4 nM, HDAC3: 14.7 nM[3]
Nitropyridine DerivativesAntimalarialNot specified< 5 nM[4]

Experimental Protocols: A Blueprint for Investigation

The exploration of this compound in medicinal chemistry would logically begin with its synthesis and subsequent derivatization, followed by biological screening.

General Synthetic Strategy

The synthesis of this compound and its derivatives would likely proceed through a nucleophilic aromatic substitution (SNA) reaction on a di-substituted pyridine precursor. A plausible synthetic workflow is outlined below.

G Start 2,4-Dichloro-5-nitropyridine Intermediate1 2-Chloro-4-amino-5-nitropyridine Start->Intermediate1 Ammonia or protected amine Target This compound Intermediate1->Target Sodium Ethoxide Derivatives Library of Derivatives Target->Derivatives Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling)

General synthetic workflow for this compound and its derivatives.

A key precursor for such a synthesis is 2-chloro-5-nitropyridin-4-amine.[1] The chlorine at the 2-position is susceptible to nucleophilic displacement by an ethoxide source.

Illustrative Protocol for Ethoxylation (Hypothetical):

  • Preparation of Sodium Ethoxide: Dissolve sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • Nucleophilic Substitution: To a solution of 2-chloro-5-nitropyridin-4-amine in anhydrous ethanol, add the freshly prepared sodium ethoxide solution dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Evaluation Workflow

Once a library of derivatives is synthesized, a systematic biological evaluation can be undertaken.

G Library Synthesized Compound Library PrimaryScreen Primary Screening (e.g., Cell Viability Assays) Library->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification SecondaryScreen Secondary Screening (e.g., Target-based Assays, IC50 Determination) HitIdentification->SecondaryScreen LeadSelection Lead Selection SecondaryScreen->LeadSelection LeadOptimization Lead Optimization (Structure-Activity Relationship Studies) LeadSelection->LeadOptimization InVivo In Vivo Studies LeadOptimization->InVivo

A typical workflow for the biological evaluation of a new compound library.

Signaling Pathways of Potential Relevance

Based on the activities of its analogs, derivatives of this compound could potentially modulate key signaling pathways implicated in disease.

IRAK Signaling Pathway in Inflammation

The Interleukin-1 Receptor Associated Kinase (IRAK) signaling pathway is a critical component of the innate immune system. Its aberrant activation is linked to various inflammatory diseases.

G IL1R IL-1R/TLR MyD88 MyD88 IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1/2 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Inhibitor Potential Inhibitor (this compound derivative) Inhibitor->IRAK1 G CDK9 CDK9/Cyclin T RNAPolII RNA Pol II CDK9->RNAPolII Phosphorylates Transcription Transcription of Anti-apoptotic Proteins (e.g., Mcl-1) RNAPolII->Transcription Apoptosis Apoptosis Transcription->Apoptosis HDAC1 HDAC1 Histones Histones HDAC1->Histones Deacetylates Acetylation Chromatin Condensation Histones->Acetylation Acetylation->Apoptosis Inhibitor Dual Inhibitor (this compound derivative) Inhibitor->CDK9 Inhibitor->HDAC1

References

An In-depth Technical Guide to 2-Ethoxy-5-nitropyridin-4-amine: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 2-Ethoxy-5-nitropyridin-4-amine (CAS No. 1187732-71-3), a heterocyclic building block utilized in medicinal chemistry and materials science. Adherence to these guidelines is crucial to ensure a safe laboratory environment and maintain the integrity of the compound.

Compound Identification and Properties

This compound is a substituted pyridine derivative. The presence of amino, ethoxy, and nitro functional groups on the pyridine ring results in a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.[1]

PropertyValueReference
Molecular Formula C₇H₉N₃O₃[1]
Molecular Weight 183.16 g/mol [1]
Appearance White to light yellow solid/powder/crystal
Purity >98.0% (GC)
CAS Number 1187732-71-3[1]
Storage Temperature Room Temperature[2]

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is limited, the precautionary statements are based on the potential hazards associated with its functional groups and related chemical structures.[3]

GHS Hazard Statements: Data not available.[3] Signal Word: Data not available.[3]

Potential Hazards:

  • May be harmful if swallowed, inhaled, or in contact with skin.

  • Causes skin and serious eye irritation.

  • The substance and its metabolites may bind to hemoglobin, potentially leading to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[4]

  • Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]Prevents eye irritation and injury from splashes or dust.
Skin Protection Fire/flame resistant and impervious clothing. Chemical impermeable gloves.[3]Protects skin from irritation and potential absorption.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[3]Avoids inhalation of dust or vapors.

Handling and Storage Protocols

Proper handling and storage are critical to maintain the compound's stability and prevent accidental exposure.

Safe Handling
  • Handle in a well-ventilated place, preferably within a chemical fume hood.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Avoid contact with skin, eyes, and clothing.[3][5][6]

  • Use non-sparking tools to prevent ignition.[3]

  • Wash hands thoroughly after handling.[6]

Storage Conditions
  • Store in a tightly closed container.[3]

  • Keep in a dry, cool, and well-ventilated place.[3]

  • Store away from strong oxidizing agents.[5][6]

Accidental Release and First-Aid Measures

Immediate and appropriate action is required in the event of an accidental release or exposure.

Accidental Release Measures
  • Evacuate: Evacuate personnel to a safe area, upwind of the spill.[3]

  • Ventilate: Ensure adequate ventilation.[3]

  • Contain: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]

  • Clean-up:

    • Wear appropriate PPE.

    • Use spark-proof tools and explosion-proof equipment.[3]

    • Collect the spilled material using dry methods (e.g., sweep or shovel) and place it in a suitable, closed container for disposal.[3][5][6]

    • Avoid generating dust.[3]

First-Aid Measures

The following flowchart outlines the initial steps to be taken in case of exposure.

FirstAidMeasures cluster_exposure Exposure Type cluster_actions Immediate Action cluster_medical Follow-up Inhalation Inhalation MoveFreshAir Move to fresh air. Provide oxygen if breathing is difficult. Give artificial respiration if not breathing. Inhalation->MoveFreshAir SkinContact Skin Contact WashSkin Take off contaminated clothing. Wash off with soap and plenty of water. SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse with pure water for at least 15 minutes. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth ConsultDoctor Consult a Doctor or Poison Control Center Immediately MoveFreshAir->ConsultDoctor WashSkin->ConsultDoctor RinseEyes->ConsultDoctor RinseMouth->ConsultDoctor

Caption: First-aid response workflow for exposure to this compound.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Specific Hazards: May emit poisonous fumes in a fire.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[3][6]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under normal, recommended storage conditions.[5][6]

  • Incompatible Materials: Strong oxidizing agents.[5][6]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][6]

Experimental Protocols: A Plausible Synthetic Pathway

While specific experimental protocols for the use of this compound are proprietary to individual research projects, a plausible synthetic route to obtain the compound can be designed based on established pyridine chemistry.[1] The following diagram illustrates a potential retrosynthetic analysis, a method used to deconstruct the target molecule into simpler starting materials.

Retrosynthesis cluster_disconnections Key Retrosynthetic Disconnections cluster_precursors Potential Precursors Target This compound C4_NH2 C(4)-NH2 bond Target->C4_NH2 via Amination or Nitro Reduction C2_OEt C(2)-OEt bond Target->C2_OEt via Nucleophilic Substitution C5_NO2 C(5)-NO2 bond Target->C5_NO2 via Nitration Precursor1 Precursor with leaving group at C-4 (e.g., 2-Ethoxy-4-chloro-5-nitropyridine) C4_NH2->Precursor1 Precursor2 Precursor with leaving group at C-2 (e.g., 2-Chloro-5-nitropyridin-4-amine) C2_OEt->Precursor2 Precursor3 2-Ethoxy-4-aminopyridine C5_NO2->Precursor3

Caption: Retrosynthetic analysis of this compound.

A plausible forward synthesis could involve the nucleophilic substitution of a halogenated pyridine precursor. For instance, the synthesis might start with a 2-chloropyridine derivative, followed by the introduction of the ethoxy, nitro, and amino groups through a series of controlled reactions.[1] The precise order and conditions of these steps are critical for achieving the desired regioselectivity and yield.

Disposal Considerations

Dispose of the compound and its container in accordance with local, regional, and national regulations. Waste material should be handled by a licensed waste disposal company.

Disclaimer: This document is intended as a guide and is based on currently available information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. All users should consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier.

References

Navigating the Acquisition of High-Purity 2-Ethoxy-5-nitropyridin-4-amine for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

For researchers and scientists engaged in advanced drug discovery and development, the procurement of high-purity, specialized chemical compounds is a critical starting point. 2-Ethoxy-5-nitropyridin-4-amine, a substituted pyridine derivative, represents a molecule of interest for constructing more complex bioactive agents. However, its direct, off-the-shelf availability is limited. This technical guide provides a comprehensive overview of procurement strategies, including sourcing commercially available analogs and engaging custom synthesis services. Additionally, it outlines a conceptual synthetic approach and the potential roles of such compounds in experimental workflows.

Sourcing Strategies: Commercially Available Analogs and Custom Synthesis

Given that this compound is not a standard catalog item for most chemical suppliers, researchers have two primary avenues for its acquisition: purchasing structurally related, commercially available compounds for derivatization or commissioning a custom synthesis from a specialized laboratory.

Commercially Available Structural Analogs

Several pyridine derivatives with similar substitution patterns are readily available and can serve as starting materials or reference compounds. The availability of these analogs from various suppliers offers flexibility in terms of purity, quantity, and cost.

Compound NameCAS NumberPurityNotable Suppliers
2-Ethoxy-5-nitropyridine 31594-45-3≥98%Sigma-Aldrich, TCI Chemicals, Fisher Scientific, Vibrant Pharma Inc.[1][2][3][4][5]
4-Amino-2-methoxy-5-nitropyridine 127356-38-1≥95% (HPLC)Chem-Impex[6]
4-Amino-3-nitropyridine 1681-37-497%CP Lab Safety, Sigma-Aldrich[7][8]
4-Amino-2-bromo-5-nitropyridine 84487-15-097%Advanced ChemBlocks[9]
2-Amino-5-nitropyridine 4214-76-0Lab GradeIndiaMART[10]
2-Chloro-5-nitropyridine 4548-45-2Not specifiedJinan Refine Chemical Co., Ltd.[11]
Custom Synthesis Services

For obtaining the precise target molecule, this compound, custom synthesis is the most direct approach. Several companies specialize in the bespoke synthesis of complex organic molecules for research purposes. When engaging a custom synthesis provider, it is crucial to specify the required purity, quantity, and any necessary analytical data (e.g., NMR, HPLC, Mass Spectrometry).

Potential custom synthesis providers can be found through platforms like Thomasnet, which lists numerous chemical manufacturing and supply companies.[12]

Conceptual Experimental Protocols: Synthesis of Substituted Nitropyridines

The synthesis of this compound would likely involve a multi-step process, leveraging established methodologies in pyridine chemistry. A plausible synthetic route could be designed based on nucleophilic aromatic substitution (SNAr) reactions, a cornerstone in the functionalization of electron-deficient pyridine rings.[13]

General Synthetic Strategy

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a halogenated nitropyridine precursor. The ethoxy and amino groups can be introduced sequentially.

A potential forward synthesis is outlined below:

  • Ethoxylation of a Dihalogenated Nitropyridine: Starting with a precursor like 2,4-dichloro-5-nitropyridine, selective ethoxylation at the 2-position could be achieved by reaction with sodium ethoxide. The chlorine at the 2-position is generally more susceptible to nucleophilic attack.

  • Amination of the Ethoxy-Substituted Intermediate: The remaining chlorine at the 4-position can then be displaced by an amino group through reaction with ammonia or a protected amine equivalent.

  • Purification: The final product would require purification, likely through column chromatography, to achieve high purity suitable for research applications.

It is important to note that reaction conditions, such as solvent, temperature, and reaction time, would need to be carefully optimized to maximize yield and purity.

Visualization of a Conceptual Synthetic Workflow

The following diagram illustrates a possible synthetic pathway for this compound.

G Conceptual Synthetic Workflow for this compound Start 2,4-Dichloro-5-nitropyridine Intermediate1 2-Ethoxy-4-chloro-5-nitropyridine Start->Intermediate1 Sodium Ethoxide (Nucleophilic Aromatic Substitution) Product This compound Intermediate1->Product Ammonia (Amination)

Caption: A potential two-step synthesis of the target compound.

Role in Research and Signaling Pathways

Substituted nitropyridines are valuable scaffolds in medicinal chemistry due to their diverse biological activities.[14] The nitro group can act as a bioisostere or be reduced to an amino group, providing a key functional handle for further molecular elaboration. These compounds have been investigated for their potential as inhibitors of various enzymes and as components of fluorescent probes for biological imaging.

The following diagram illustrates a hypothetical role of a substituted pyridine derivative in a generic cell signaling pathway.

G Hypothetical Interaction of a Pyridine Derivative in a Signaling Pathway Ligand Extracellular Signal Receptor Cell Surface Receptor Ligand->Receptor Kinase Kinase A Receptor->Kinase activates Compound Pyridine Derivative (e.g., this compound) Compound->Kinase inhibits Downstream Downstream Signaling Cascade Kinase->Downstream phosphorylates Response Cellular Response Downstream->Response

Caption: Inhibition of a kinase by a hypothetical pyridine derivative.

References

2-Ethoxy-5-nitropyridin-4-amine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-5-nitropyridin-4-amine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique substitution pattern, featuring an electron-donating amino group, an electron-donating ethoxy group, and a potent electron-withdrawing nitro group on a pyridine core, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a particular focus on its role in the construction of complex bioactive molecules. Detailed experimental protocols, quantitative data, and graphical representations of synthetic pathways are presented to facilitate its practical application in a laboratory setting.

Introduction

Substituted pyridines are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The precise installation of functional groups on the pyridine ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound serves as a key intermediate, offering multiple reactive sites for further chemical transformations. The presence of the nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), while the amino and ethoxy groups can direct further substitutions and participate in a variety of coupling and cyclization reactions.[1] This guide will delve into the synthetic routes to this compound and explore its utility in generating diverse heterocyclic systems.

Physicochemical and Spectroscopic Data

While detailed experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its key identifiers and expected properties based on its structure and data for analogous compounds.

PropertyValue
IUPAC Name This compound
CAS Number 1187732-71-3
Molecular Formula C7H9N3O3
Molecular Weight 183.17 g/mol
Appearance Expected to be a crystalline solid
Solubility Likely soluble in polar organic solvents

Table 1: Physicochemical Properties of this compound

SpectroscopyExpected Data
¹H NMR Signals corresponding to the ethoxy group protons (a triplet for the methyl group and a quartet for the methylene group), and distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the substituents.
¹³C NMR Resonances for the two carbons of the ethoxy group and the five carbons of the pyridine ring. The carbons attached to the nitro, amino, and ethoxy groups, as well as the carbon between the nitrogen-containing substituents, will exhibit characteristic chemical shifts.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the ethoxy and aromatic moieties, asymmetric and symmetric N=O stretching of the nitro group, and C-O and C-N stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 183.17 for the neutral molecule). High-resolution mass spectrometry would provide the exact mass.

Table 2: Predicted Spectroscopic Data for this compound

Synthesis of this compound

The synthesis of this compound is anticipated to proceed through a multi-step sequence involving the strategic introduction of the ethoxy, nitro, and amino functionalities onto the pyridine ring. A plausible and commonly employed strategy in pyridine chemistry is through nucleophilic aromatic substitution (SNAr) reactions on a pre-functionalized pyridine core. The electron-withdrawing nitro group is key to activating the ring for such transformations.

A hypothetical synthetic pathway, based on established methodologies for related compounds, is outlined below.

Synthesis_of_this compound start 2-Chloropyridine step1 Oxidation start->step1 intermediate1 2-Chloropyridine N-oxide step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 2-Chloro-4-nitropyridine N-oxide step2->intermediate2 step3 Reduction of N-oxide intermediate2->step3 intermediate3 2-Chloro-4-nitropyridine step3->intermediate3 step4 Amination intermediate3->step4 intermediate4 2-Chloro-5-nitropyridin-4-amine step4->intermediate4 step5 Ethoxylation (SNAr) intermediate4->step5 product This compound step5->product

Figure 1: A potential synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

The following protocol is a representative example based on general procedures for the synthesis of substituted nitropyridines and has not been experimentally validated for this specific compound.

Step 1: Synthesis of 2-Chloro-5-nitropyridin-4-amine

  • Nitration of 2-aminopyridine: To a stirred solution of 2-aminopyridine in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide or ammonia) to precipitate the product.

  • Purification: The crude 2-amino-5-nitropyridine is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.[2][3]

  • Chlorination: The 2-amino-5-nitropyridine can then be converted to 2-chloro-5-nitropyridine through a Sandmeyer-type reaction.

  • Amination: Subsequent amination at the 4-position, activated by the nitro group, would yield 2-chloro-5-nitropyridin-4-amine.

Step 2: Synthesis of this compound

  • Reaction Setup: To a solution of 2-chloro-5-nitropyridin-4-amine in a suitable solvent such as ethanol or DMF, sodium ethoxide is added.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of more complex heterocyclic systems, particularly those with biological activity.

Synthesis of Imidazo[4,5-b]pyridines

A key application of this building block is in the synthesis of imidazo[4,5-b]pyridines. This is typically achieved through the reduction of the nitro group to an amino group, yielding a 1,2-diamine intermediate, which can then be cyclized.

Imidazopyridine_Synthesis start This compound step1 Reduction of Nitro Group start->step1 intermediate1 2-Ethoxy-pyridine-4,5-diamine step1->intermediate1 step2 Cyclization with R-CHO or R-COOH intermediate1->step2 product Substituted Imidazo[4,5-b]pyridines step2->product

Figure 2: General scheme for the synthesis of imidazo[4,5-b]pyridines.

General Experimental Protocol for Imidazo[4,5-b]pyridine Synthesis:

  • Reduction: this compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and a reducing agent such as hydrogen gas with a palladium catalyst (Pd/C), or a metal/acid combination (e.g., SnCl₂/HCl) is used to reduce the nitro group to an amine.

  • Cyclization: The resulting 2-ethoxypyridine-4,5-diamine is then reacted with an aldehyde or a carboxylic acid (or its derivative) to form the imidazole ring. This cyclization can be promoted by heat or acid catalysis.[4][5]

  • Purification: The final imidazo[4,5-b]pyridine product is purified using standard techniques such as recrystallization or column chromatography.

Role in the Synthesis of Kinase Inhibitors

Derivatives of this compound have been investigated as potential inhibitors of kinases, which are critical targets in drug discovery, particularly in oncology and immunology. For instance, related aminonitropyridine scaffolds have been explored as inhibitors of Interleukin-1 Receptor Associated Kinases (IRAKs), which are involved in inflammatory signaling pathways.[6] The amino group at the 4-position can serve as a key pharmacophoric feature for hydrogen bonding interactions within the kinase active site, while the rest of the molecule can be further functionalized to enhance potency and selectivity.

Drug_Discovery_Workflow start This compound step1 Chemical Modification (e.g., Suzuki coupling, amidation) start->step1 intermediate1 Library of Derivatives step1->intermediate1 step2 Biological Screening (e.g., Kinase Assays) intermediate1->step2 intermediate2 Hit Compounds step2->intermediate2 step3 Lead Optimization (Structure-Activity Relationship Studies) intermediate2->step3 product Potential Drug Candidate step3->product

Figure 3: A logical workflow for drug discovery utilizing the title compound.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential for the construction of diverse and complex heterocyclic molecules. Its well-defined reactivity, stemming from the interplay of its functional groups, allows for its use in a variety of synthetic transformations. While detailed, publicly available experimental data for this specific compound is limited, this guide provides a solid foundation based on established chemical principles and data from analogous structures. The continued exploration of the chemistry of this compound is expected to lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents. Researchers and drug development professionals are encouraged to leverage this versatile building block in their synthetic endeavors.

References

A Historical Perspective on the Synthesis of Substituted Aminonitropyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Substituted aminonitropyridines represent a critical class of heterocyclic compounds, serving as pivotal building blocks in the development of pharmaceuticals and agrochemicals.[1][2] Their unique electronic properties, stemming from the interplay between the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring, have made them valuable scaffolds in medicinal chemistry.[3][4] This technical guide provides an in-depth exploration of the historical context surrounding the synthesis of these important molecules, detailing key reactions, experimental protocols, and the evolution of synthetic strategies.

Early Synthetic Strategies: Nitration and Direct Amination

The foundational methods for synthesizing aminonitropyridines emerged in the early 20th century, primarily relying on direct nitration of aminopyridine precursors and the direct amination of the pyridine ring.

Direct Nitration of Aminopyridines

One of the most straightforward and historically significant methods for preparing aminonitropyridines is the electrophilic nitration of an aminopyridine. The synthesis of 2-amino-5-nitropyridine, first reported in the early 20th century, is a classic example of this approach.[1] The reaction typically involves treating the parent aminopyridine with a mixture of concentrated nitric acid and sulfuric acid.[1][5] The directing effects of the amino group and the pyridine nitrogen atom influence the regioselectivity of the nitration.

For instance, in the nitration of 2-aminopyridine, the nitro group is predominantly introduced at the 5-position, and to a lesser extent, the 3-position.[5] The reaction proceeds through the formation of an intermediate where the nitration occurs on the nitrogen of the amino group, followed by a rearrangement.[5]

Table 1: Synthesis of Aminonitropyridines via Direct Nitration

Starting MaterialReagentsTemperature (°C)Product(s)Yield (%)Reference(s)
2-AminopyridineConc. H₂SO₄, Fuming HNO₃582-Amino-5-nitropyridine91.67[6]
4-AminopyridineConc. H₂SO₄, Fuming HNO₃0-10, then 904-Amino-3-nitropyridine70[7][8]
The Chichibabin Reaction: A Landmark in Pyridine Amination

In 1914, Aleksei Chichibabin reported a groundbreaking method for the direct amination of pyridine and its derivatives using sodium amide (NaNH₂).[9][10] This reaction, now known as the Chichibabin reaction, provided a direct route to 2-aminopyridines.[11][12] The mechanism is a nucleophilic substitution of a hydride ion (H⁻).[9] It involves the addition of the nucleophilic amide anion (NH₂⁻) to the electron-deficient C2 position of the pyridine ring, forming a σ-adduct (a Meisenheimer-type intermediate).[9] Aromaticity is then restored by the elimination of a hydride ion, which subsequently reacts to form hydrogen gas.[9]

While not a direct synthesis of aminonitropyridines, the Chichibabin reaction was a crucial development in pyridine chemistry, providing access to aminopyridine precursors that could then be nitrated. The reaction can be carried out at high temperatures in aprotic solvents like xylene or at lower temperatures in liquid ammonia.[9][12]

The Advent of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) has become a cornerstone for the synthesis of substituted pyridines. In this reaction, a nucleophile displaces a good leaving group (such as a halide) on an aromatic ring.[11] The pyridine ring is inherently electron-deficient, making it more susceptible to nucleophilic attack than benzene. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group, particularly when positioned ortho or para to the leaving group.[11]

This principle is widely applied to the synthesis of aminonitropyridines by reacting a halogenated nitropyridine with an amine. The nitro group activates the ring, facilitating the displacement of the halide by the amine nucleophile. For example, 2-chloro-5-nitropyridine can react with ammonia to yield 2-amino-5-nitropyridine.[1]

Table 2: Synthesis of Aminonitropyridines via Nucleophilic Aromatic Substitution (SNAr)

Starting MaterialNucleophileReagents/SolventTemperature (°C)ProductYield (%)Reference(s)
2-Chloro-5-nitropyridineAmmonia (NH₃)Cu₂O802-Amino-5-nitropyridine85[1]
4-Ethoxy-3-nitropyridineAmmonium Acetate-1204-Amino-3-nitropyridine75[8]
Methyl 3-nitropyridine-4-carboxylateFluoride (CsF)DMSORefluxMethyl 3-fluoropyridine-4-carboxylate38[13]
3-Methoxy-2-nitropyridine[¹⁸F]FluorideK[¹⁸F]-K₂₂₂1402-[¹⁸F]Fluoro-3-methoxypyridine70-89[14]

Advanced Synthetic Methodologies

More recently, sophisticated methods like Vicarious Nucleophilic Substitution (VNS) have been developed, offering alternative pathways for the functionalization of nitropyridines. VNS allows for the formal substitution of a hydrogen atom by a nucleophile in electron-deficient aromatic rings.[15] This reaction has been applied to 3-nitropyridines to introduce alkylamino groups at the C4 position with high regioselectivity and yields.[15] The mechanism involves the addition of a carbanion to the nitroarene, followed by a base-induced β-elimination.[16]

Key Experimental Protocols

Synthesis of 2-Amino-5-nitropyridine via Nitration of 2-Aminopyridine

Procedure adapted from synthesis descriptions. [6]

  • In a reaction vessel, 18.82g (0.2 mol) of 2-aminopyridine is dissolved in 75.3g of 1,2-dichloroethane with stirring.

  • The solution is cooled to below 10°C.

  • A mixed acid solution of 45.17g of concentrated sulfuric acid and fuming nitric acid is added dropwise over 60-120 minutes. The reaction mixture turns from light yellow to a wine-red color.

  • After the addition is complete, the reaction is allowed to proceed for a specified time (e.g., 10 hours at 58°C).[6]

  • After completion, the mixture is cooled to room temperature and washed with water until the pH is ~5.

  • The organic layer is separated, and the 1,2-dichloroethane is recovered under reduced pressure.

  • The residue is slowly poured into ice water, causing a dark yellow precipitate to form.

  • The precipitate is collected by filtration, washed with water, and dried to yield 2-amino-5-nitropyridine.

Synthesis of 4-Amino-3-nitropyridine via Nitration of 4-Aminopyridine

Procedure adapted from ChemicalBook. [7][8]

  • Pyridin-4-amine (5.0 g, 50.0 mmol) is dissolved in concentrated sulfuric acid (20 mL) under an ice bath.

  • While maintaining the reaction temperature between 0-10°C, fuming nitric acid (2.5 mL) is added slowly in a dropwise manner.

  • After the addition, the reaction is stirred at 0-10°C for 5 hours.

  • The reaction mixture is then warmed to room temperature and subsequently heated at 90°C for 3 hours.

  • After the reaction is complete, the mixture is stirred at room temperature overnight.

  • The reaction mixture is slowly poured into ice water, and the pH is adjusted to 7 with ammonia.

  • The resulting yellow precipitate is collected by filtration and dried under reduced pressure to afford 4-amino-3-nitropyridine.

Visualizing the Synthetic Pathways

Diagrams generated using Graphviz DOT language illustrate the core mechanisms and workflows in the synthesis of aminonitropyridines.

Nitration_Mechanism cluster_start Step 1: Formation of Nitronium Ion cluster_reaction Step 2: Electrophilic Attack and Rearrangement HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H3O_plus H₃O⁺ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ Aminopyridine 2-Aminopyridine Intermediate Rearrangement Intermediate Aminopyridine->Intermediate + NO₂⁺ Sigma_Complex σ-Complex Intermediate->Sigma_Complex Rearrangement Product 2-Amino-5-nitropyridine Sigma_Complex->Product - H⁺

Caption: Mechanism of 2-Aminopyridine Nitration.

Chichibabin_Reaction Pyridine Pyridine Meisenheimer σ-Adduct (Meisenheimer Complex) Pyridine->Meisenheimer + NH₂⁻ NaNH2 NaNH₂ Product_Salt Sodium 2-aminopyridide Meisenheimer->Product_Salt - H⁻ (elimination) H2 H₂ (gas) Meisenheimer->H2 Product 2-Aminopyridine Product_Salt->Product + H₂O (workup)

Caption: The Chichibabin Reaction Mechanism.

SNAr_Mechanism Start 2-Chloro-5-nitropyridine Meisenheimer Meisenheimer Complex (σ-Adduct) Start->Meisenheimer + NH₃ (attack) Nucleophile NH₃ Product 2-Amino-5-nitropyridine Meisenheimer->Product Loss of Leaving Group Leaving_Group Cl⁻ Meisenheimer->Leaving_Group

Caption: SNAr Mechanism for Aminonitropyridine Synthesis.

Experimental_Workflow Start Dissolve Starting Material Cool Cool Reaction Vessel Start->Cool Add Add Reagents Dropwise Cool->Add React Maintain Reaction Conditions (Temperature, Time) Add->React Quench Quench Reaction (e.g., in Ice Water) React->Quench Neutralize Adjust pH Quench->Neutralize Filter Filter Precipitate Neutralize->Filter Dry Dry Final Product Filter->Dry End Pure Aminonitropyridine Dry->End

Caption: General Experimental Workflow for Synthesis.

Conclusion

The synthesis of substituted aminonitropyridines has evolved significantly from the early days of direct nitration and the revolutionary Chichibabin amination. The development of robust methods like nucleophilic aromatic substitution has provided chemists with versatile and efficient tools to construct these valuable molecules. These historical advancements have paved the way for the discovery and development of numerous compounds with important biological activities, highlighting the enduring legacy of these fundamental synthetic reactions in modern science and drug development.[2][3] The continued exploration of novel synthetic routes remains a dynamic area of research, promising even more efficient and selective access to this important class of heterocyclic compounds.

References

An In-depth Technical Guide to 2-Ethoxy-5-nitropyridin-4-amine: Structural Features and Significance

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the key structural features of 2-Ethoxy-5-nitropyridin-4-amine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact molecule, this paper combines theoretical analysis with data from closely related analogues to offer a comprehensive overview of its chemical properties, reactivity, and potential applications.

Core Structural Features

This compound (CAS No. 1187732-71-3) is a polysubstituted pyridine with a molecular weight of 183.16 g/mol .[1] Its structure is characterized by a pyridine ring functionalized with three key substituents: an ethoxy group at the 2-position, a nitro group at the 5-position, and an amine group at the 4-position. The unique arrangement of these groups dictates the molecule's electronic properties, reactivity, and potential as a versatile building block in organic synthesis.[1]

The chemical structure can be visualized as follows:

Caption: Chemical structure of this compound.

Significance of Substituent Groups
  • Amino Group (-NH₂): As an electron-donating group, the amino moiety at the 4-position increases the electron density of the pyridine ring, particularly at the ortho and para positions. This group can act as a nucleophile and a directing group in further chemical transformations.[1]

  • Ethoxy Group (-OCH₂CH₃): The ethoxy group at the 2-position is also electron-donating through resonance, further activating the pyridine ring.

  • Nitro Group (-NO₂): In stark contrast, the nitro group at the 5-position is a strong electron-withdrawing group. This deactivates the pyridine ring towards electrophilic attack but significantly facilitates nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex).[1] The nitro group can also be reduced to an amino group, offering a strategic point for further functionalization.[1]

The interplay of these electron-donating and electron-withdrawing groups creates a unique electronic profile, making this compound a valuable intermediate for the synthesis of more complex molecules.[1] Derivatives of similar aminonitropyridines have been explored as potential inhibitors of Interleukin-1 Receptor Associated Kinases (IRAKs), which are relevant in inflammatory diseases.[1]

Spectroscopic and Physicochemical Data

Physicochemical Properties
PropertyValue / DescriptionSource
CAS Number 1187732-71-3[1]
Molecular Formula C₇H₉N₃O₃[1]
Molecular Weight 183.16 g/mol [1]
Expected Spectroscopic Data

The following table summarizes the anticipated spectroscopic features.

Spectroscopic MethodExpected Features
¹H NMR - A triplet and a quartet characteristic of the ethoxy group. - Signals for the aromatic protons on the pyridine ring, deshielded by the nitro group.
¹³C NMR - Two signals for the ethoxy carbons. - Five signals for the pyridine ring carbons, with those attached to the nitro and amino groups showing characteristic shifts.[1]
IR Spectroscopy - N-H stretching bands from the amino group. - C-H stretching from the ethoxy and aromatic groups. - Strong N=O stretching from the nitro group. - C-O and C-N stretching vibrations.[1]
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight (183.16 g/mol ).[1]

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this compound likely proceeds via a multi-step pathway involving nucleophilic aromatic substitution (SNAr) on a suitably substituted pyridine precursor. A plausible retrosynthetic analysis suggests disconnections at the C-N (amino), C-O (ethoxy), and C-N (nitro) bonds.[1]

A logical forward synthesis could start from 2,4-dichloro-5-nitropyridine. The synthetic workflow is depicted below.

G start 2,4-Dichloro-5-nitropyridine step1 Nucleophilic Aromatic Substitution (SNAr with Sodium Ethoxide) start->step1 intermediate 2-Chloro-4-ethoxy-5-nitropyridine step1->intermediate step2 Nucleophilic Aromatic Substitution (SNAr with Ammonia) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol

This protocol is illustrative and based on general procedures for similar transformations. Optimization would be required.

Step 1: Synthesis of 2-Chloro-4-ethoxy-5-nitropyridine

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add 2,4-dichloro-5-nitropyridine portion-wise, maintaining the temperature below a specified point (e.g., 10 °C) to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • Dissolve the intermediate, 2-chloro-4-ethoxy-5-nitropyridine, in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.

  • Add a solution of ammonia in the same solvent (or use aqueous ammonia).

  • Heat the mixture to an elevated temperature (e.g., 100-120 °C) for a specified period, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any inorganic salts.

  • Dry the organic layer and concentrate to obtain the crude final product.

  • Purify by column chromatography or recrystallization to yield pure this compound.

Logical Relationships in Reactivity

The reactivity of the pyridine ring is significantly influenced by the nature and position of its substituents. The logical relationship between the functional groups and the synthetic strategy is outlined below.

G nitro Nitro Group (-NO₂) (Electron-withdrawing) snar Facilitates Nucleophilic Aromatic Substitution (SNAr) nitro->snar electrophilic Deactivates towards Electrophilic Attack nitro->electrophilic amino Amino Group (-NH₂) (Electron-donating) pyridine Pyridine Ring amino->pyridine ethoxy Ethoxy Group (-OEt) (Electron-donating) ethoxy->pyridine reactivity Overall Reactivity Profile pyridine->reactivity snar->pyridine electrophilic->pyridine

Caption: Influence of functional groups on the reactivity of the pyridine ring.

Conclusion

This compound is a molecule with significant potential as a chemical intermediate, largely owing to the strategic placement of its amino, ethoxy, and nitro functional groups. The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, a key reaction in the synthesis of substituted pyridines, while the electron-donating amino and ethoxy groups modulate the ring's electronic properties. Although specific, published experimental data for this compound is scarce, its structural similarity to other well-studied aminonitropyridines allows for a robust theoretical understanding of its properties and reactivity. Further research into this and related compounds could yield novel molecules with applications in medicinal chemistry and materials science.

References

Methodological & Application

Step-by-step synthesis of 2-Ethoxy-5-nitropyridin-4-amine from 2-chloro-5-nitropyridin-4-amine.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Ethoxy-5-nitropyridin-4-amine from 2-chloro-5-nitropyridin-4-amine via a nucleophilic aromatic substitution (SNAr) reaction. The provided methodology is based on established procedures for the ethoxylation of activated chloropyridines. Included are the reaction scheme, reactant properties, a step-by-step experimental protocol, and expected characterization data for the final product.

Introduction

This compound is a valuable intermediate in medicinal chemistry and drug development. The presence of the ethoxy, nitro, and amino functional groups on the pyridine ring offers multiple points for further chemical modification, making it a versatile building block for the synthesis of a wide range of biologically active molecules. The synthesis described herein utilizes a nucleophilic aromatic substitution reaction, a fundamental transformation in heterocyclic chemistry, where the chloro substituent at the 2-position of the pyridine ring is displaced by an ethoxide anion. The electron-withdrawing nitro group at the 5-position activates the pyridine ring, facilitating this substitution.

Reaction Scheme

The synthesis of this compound from 2-chloro-5-nitropyridin-4-amine proceeds as follows:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_na_etoh Prepare Sodium Ethoxide in Anhydrous Ethanol add_reactant Add 2-chloro-5-nitropyridin-4-amine prep_na_etoh->add_reactant microwave Microwave Irradiation (140-160 °C, 20-40 min) add_reactant->microwave quench Quench with Water microwave->quench evaporate Evaporate Ethanol quench->evaporate extract Extract with Organic Solvent evaporate->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS, IR, MP) purify->characterize

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic chemistry for the synthesis of substituted aromatic and heteroaromatic compounds. This application note provides a detailed experimental protocol for the SNAr reaction on nitropyridines, which are crucial intermediates in the development of pharmaceuticals and other bioactive molecules. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a leaving group, typically a halogen. This protocol focuses on the reaction of 2-chloro-5-nitropyridine with various amine nucleophiles, a common transformation in medicinal chemistry.

The general mechanism involves the addition of a nucleophile to the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product. The reaction is influenced by the nature of the solvent, the base used, and the reaction temperature.

Data Presentation

The efficiency of the SNAr reaction on 2-chloro-5-nitropyridine is highly dependent on the nucleophilicity of the amine. Below is a summary of typical yields obtained with various classes of amines under standardized conditions.

Table 1: Reaction Yields for the SNAr of 2-Chloro-5-nitropyridine with Various Amines

Nucleophile (Amine)ProductSolvent SystemBaseTemp. (°C)Time (h)Yield (%)
Piperidine2-(Piperidin-1-yl)-5-nitropyridineEthanolEt3NReflux3~95
Morpholine4-(5-Nitropyridin-2-yl)morpholineEthanolEt3NReflux3~92
BenzylamineN-Benzyl-5-nitropyridin-2-amineIsopropanol/H2ONone802~90
AnilineN-Phenyl-5-nitropyridin-2-amineDMFK2CO31006~85
p-MethoxyanilineN-(4-Methoxyphenyl)-5-nitropyridin-2-amineDMFK2CO31005~88
CyclohexylamineN-Cyclohexyl-5-nitropyridin-2-amineEthanolEt3NReflux4~93

Note: Yields are representative and can vary based on the specific reaction scale and purification method.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction on a nitropyridine substrate.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Nitropyridine 2-Chloro-5-nitropyridine Meisenheimer Meisenheimer Complex Nitropyridine->Meisenheimer + Nucleophile (Addition) Nucleophile Amine (Nu-H) Nucleophile->Meisenheimer Product 2-Amino-5-nitropyridine Meisenheimer->Product - Leaving Group (Elimination) Byproduct HCl Meisenheimer->Byproduct

Caption: General mechanism of the SNAr reaction.

Experimental Workflow

The diagram below outlines the typical workflow for the synthesis and purification of 2-amino-5-nitropyridines via SNAr reaction.

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-chloro-5-nitropyridine in solvent B Add amine nucleophile and base (if required) A->B C Heat reaction mixture (e.g., reflux or 80°C) B->C D Monitor reaction progress by TLC C->D E Cool to room temperature D->E F Remove solvent in vacuo E->F G Extract with organic solvent and wash with brine F->G H Dry organic layer (e.g., Na2SO4) G->H I Purify by column chromatography H->I J Characterize product (NMR, MS) I->J

Caption: Experimental workflow for SNAr synthesis.

Experimental Protocols

Protocol 1: General Procedure for SNAr with Aliphatic Amines in Ethanol

This protocol is suitable for the reaction of 2-chloro-5-nitropyridine with highly nucleophilic aliphatic amines such as piperidine and morpholine.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Amine (e.g., piperidine, morpholine) (1.1 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).

  • Dissolve the starting material in anhydrous ethanol (approximately 0.1 M concentration).

  • Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-substituted-5-nitropyridine product.

Protocol 2: "Green" Procedure for SNAr with Primary Amines in Aqueous Isopropanol

This protocol provides an environmentally benign alternative using a water-isopropanol solvent system and is particularly effective for primary amines like benzylamine.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Primary amine (e.g., benzylamine) (1.0 equiv)

  • Isopropanol (IPA)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in a 1:1 mixture of isopropanol and water (to achieve a concentration of approximately 0.2 M).

  • Add the primary amine (1.0 equiv) to the solution at room temperature with stirring.

  • Heat the reaction mixture to 80 °C and maintain for 2 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using 15% ethyl acetate in hexane as the eluent) to yield the pure product.

Application of 2-Ethoxy-5-nitropyridin-4-amine in the synthesis of kinase inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the utility of 2-Ethoxy-5-nitropyridin-4-amine as a versatile starting material in the synthesis of potent and selective kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a key mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a prime therapeutic target for a range of inflammatory and autoimmune diseases. This document provides detailed protocols for the synthesis of a representative IRAK4 inhibitor, quantitative data on its biological activity, and a visual representation of the targeted signaling pathway.

Introduction

Kinase inhibitors have emerged as a cornerstone of modern drug discovery, targeting a wide array of diseases, including cancer and inflammatory disorders. The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to form key interactions with the hinge region of kinase active sites. This compound, with its specific substitution pattern, offers a unique chemical handle for the development of novel kinase inhibitors. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the amino and ethoxy groups provide points for further functionalization. Derivatives of this compound have shown potential as inhibitors of IRAKs, which are implicated in inflammatory diseases[1].

Target: IRAK4 Signaling Pathway

IRAK4 is a central node in the innate immune response. Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, the adaptor protein MyD88 recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that involves the recruitment of TRAF6. This ultimately leads to the activation of the transcription factors NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and chemokines. Inhibition of IRAK4 can effectively block this inflammatory cascade, offering a promising therapeutic strategy for various autoimmune and inflammatory conditions.

Signaling Pathway Diagram

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade TAK1->MAPK_cascade NFkB_inhibitor IκB IKK_complex->NFkB_inhibitor P AP1 AP-1 MAPK_cascade->AP1 NFkB NF-κB NFkB_inhibitor->NFkB Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression AP1->Gene_expression Inhibitor This compound -derived Inhibitor Inhibitor->IRAK4

Caption: IRAK4 signaling pathway and the point of inhibition.

Application: Synthesis of a Dihydrofuro[2,3-b]pyridine-based IRAK4 Inhibitor

This section provides a representative protocol for the synthesis of a potent IRAK4 inhibitor (Compound 38 ) based on a dihydrofuro[2,3-b]pyridine scaffold, a structure accessible from nitropyridine precursors. While not directly starting from this compound, this synthesis illustrates the key chemical transformations, such as nitro group reduction and subsequent amide coupling, that are central to utilizing aminonitropyridine building blocks in kinase inhibitor synthesis[2].

Experimental Workflow

Synthesis_Workflow Start Substituted 2-chloro-5-nitropyridine Intermediate1 Substitution with (R)-3-hydroxytetrahydrofuran Start->Intermediate1 NaH, THF Intermediate2 Nitro Group Reduction (Hydrogenation) Intermediate1->Intermediate2 H2, Pd/C Intermediate3 Amide Coupling with Carboxylic Acid Intermediate2->Intermediate3 HATU, DIPEA Final_Product Final IRAK4 Inhibitor (Compound 38) Intermediate3->Final_Product

Caption: General workflow for the synthesis of a potent IRAK4 inhibitor.

Experimental Protocol: Synthesis of Compound 38 (A Dihydrofuro[2,3-b]pyridine-based IRAK4 Inhibitor)

Materials:

  • Substituted 2-chloro-5-nitropyridine

  • (R)-3-hydroxytetrahydrofuran

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Appropriate carboxylic acid partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Standard solvents for reaction and purification (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc), Hexanes)

  • Silica gel for column chromatography

Step 1: Synthesis of 2-((R)-tetrahydrofuran-3-yloxy)-5-nitropyridine

  • To a solution of (R)-3-hydroxytetrahydrofuran in anhydrous THF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the substituted 2-chloro-5-nitropyridine (1.0 equivalent) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired intermediate.

Step 2: Synthesis of 6-((R)-tetrahydrofuran-3-yloxy)pyridin-3-amine

  • Dissolve the product from Step 1 in methanol.

  • Add 10% Pd/C catalyst.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4 hours.

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the aminopyridine derivative, which can be used in the next step without further purification.

Step 3: Amide Coupling to Yield Final Inhibitor (Compound 38)

  • To a solution of the aminopyridine from Step 2 (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents) in DCM, add DIPEA (3.0 equivalents).

  • Add HATU (1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the final product by silica gel column chromatography to yield the pure IRAK4 inhibitor.

Quantitative Data

The following table summarizes the biological activity and pharmacokinetic properties of the representative IRAK4 inhibitor, Compound 38 [2].

ParameterValue
IRAK4 IC₅₀ (nM) 7.3
Clearance (Cl) (ml/min/kg)12
Oral Bioavailability (F) (%)21
Ligand Lipophilicity Efficiency (LLE)6.0

Conclusion

This compound and related aminonitropyridine scaffolds are valuable building blocks for the synthesis of potent kinase inhibitors. The provided protocol for a dihydrofuro[2,3-b]pyridine-based IRAK4 inhibitor highlights the key synthetic transformations that leverage the reactivity of the nitropyridine core. The demonstrated high potency of the resulting inhibitor underscores the potential of this chemical space for the development of novel therapeutics targeting kinase-driven diseases. Further exploration of derivatives of this compound is warranted to discover new kinase inhibitors with improved pharmacological profiles.

References

Application Notes and Protocols for Compound Library Generation using 2-Ethoxy-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-nitropyridin-4-amine is a versatile scaffold for the generation of diverse compound libraries in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an activating nitro group, a nucleophilic amino group, and a modifiable ethoxy group, provides multiple handles for chemical diversification. The pyridine core is a common motif in many biologically active compounds, and derivatives of this scaffold have shown potential as inhibitors of key signaling molecules such as Interleukin-1 Receptor Associated Kinases (IRAKs), which are implicated in inflammatory diseases.

These application notes provide detailed protocols for the synthesis of compound libraries based on this compound. The methodologies focus on robust and scalable reactions suitable for parallel synthesis, including the Ugi four-component reaction (U-4CR) and subsequent diversification strategies.

Key Features of this compound

  • Amino Group: Acts as a key nucleophile in multicomponent reactions, such as the Ugi and Passerini reactions, allowing for the rapid introduction of diverse substituents.

  • Nitro Group: Strongly electron-withdrawing, it activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and can be reduced to an amino group for further functionalization.

  • Ethoxy Group: Influences the physicochemical properties of the molecule and can be a site for modification.

Strategy for Compound Library Generation

A multi-pronged strategy can be employed to maximize the diversity of the compound library generated from this compound. This involves:

  • Core Scaffold Modification: Utilizing the 4-amino group in a multi-component reaction to rapidly build a library of diverse bis-amides.

  • Peripheral Diversification: Further modifying the initial library through reactions such as nitro group reduction followed by acylation or sulfonylation.

  • Alternative Core Synthesis: Employing cross-coupling reactions on a halogenated precursor to introduce a variety of substituents at other positions on the pyridine ring.

Experimental Protocols

Protocol 1: Ugi Four-Component Reaction for Core Library Synthesis

This protocol describes the parallel synthesis of a library of bis-amide derivatives from this compound. The Ugi reaction is a one-pot reaction that combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide.

Reaction Scheme:

Materials:

  • This compound

  • A diverse set of aldehydes (R1-CHO)

  • A diverse set of carboxylic acids (R2-COOH)

  • A diverse set of isocyanides (R3-NC)

  • Methanol (MeOH), anhydrous

  • Parallel synthesis reactor or multi-well plates

Procedure:

  • To each reaction vessel, add this compound (1.0 eq).

  • Add a solution of the aldehyde (1.1 eq) in MeOH.

  • Add a solution of the carboxylic acid (1.1 eq) in MeOH.

  • Add a solution of the isocyanide (1.1 eq) in MeOH.

  • Seal the reaction vessels and stir at room temperature for 48-72 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixtures in vacuo.

  • Purify the products by parallel flash chromatography or preparative HPLC.

Data Presentation: Representative Yields for Ugi Reaction

The following table summarizes representative yields for the Ugi four-component reaction with substituted 2-aminopyridines, analogous to the proposed library synthesis. Yields for reactions with 2-aminopyridine itself can range from 32% to 79%, depending on the specific components used.

EntryAldehyde (R1-CHO)Carboxylic Acid (R2-COOH)Isocyanide (R3-NC)Representative Yield (%)
1BenzaldehydeAcetic Acidtert-Butyl isocyanide75
24-ChlorobenzaldehydePropionic AcidCyclohexyl isocyanide68
3IsobutyraldehydeBenzoic AcidBenzyl isocyanide72
4FurfuralPhenylacetic Acid1,1,3,3-Tetramethylbutyl isocyanide79

Note: Yields are based on analogous reactions with substituted 2-aminopyridines and may vary depending on the specific substrates and reaction conditions.

Ugi_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_processing Workup & Purification cluster_product Product Amine This compound Ugi Ugi 4-Component Reaction (MeOH, RT, 48-72h) Amine->Ugi Aldehyde Aldehyde (R1-CHO) Aldehyde->Ugi Acid Carboxylic Acid (R2-COOH) Acid->Ugi Isocyanide Isocyanide (R3-NC) Isocyanide->Ugi Concentration Concentration Ugi->Concentration Purification Parallel Purification (HPLC or Flash Chromatography) Concentration->Purification Library Diverse Bis-Amide Library Purification->Library

Protocol 2: Diversification via Nitro Group Reduction and Acylation

This protocol describes the diversification of the Ugi product library by reducing the nitro group to an amine, followed by acylation with a diverse set of acylating agents.

Part A: Nitro Group Reduction

Reaction Scheme:

Materials:

  • Ugi product library

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO3)

Procedure:

  • Dissolve each Ugi product in EtOH in a separate reaction vessel.

  • Add SnCl2·2H2O (5.0 eq) to each vessel.

  • Heat the reactions at 70°C for 2-4 hours, monitoring by LC-MS.

  • Cool the reactions to room temperature and quench with saturated NaHCO3 solution.

  • Extract the product with EtOAc.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude amine is typically used in the next step without further purification.

Data Presentation: Representative Yields for Nitro Group Reduction

The reduction of aromatic nitro groups using SnCl2 is generally efficient.

EntrySubstrateRepresentative Yield (%)
1Ugi Product 1>90
2Ugi Product 2>90
3Ugi Product 3>90
4Ugi Product 4>90

Note: Yields are based on analogous reductions of substituted nitropyridines and are often high.

Part B: Amine Acylation

Reaction Scheme:

Materials:

  • Crude amine library from Part A

  • A diverse set of acyl chlorides (R4-COCl) or carboxylic acids (with a coupling agent)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve each crude amine in DCM in a separate reaction vessel.

  • Add TEA (2.0 eq).

  • Add a solution of the acyl chloride (1.2 eq) in DCM dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the products by parallel flash chromatography or preparative HPLC.

Data Presentation: Representative Yields for Amide Coupling

Amide coupling reactions generally proceed in good to excellent yields.

EntryAmineAcylating Agent (R4-COCl)Representative Yield (%)
1Reduced Ugi Product 1Acetyl chloride85-95
2Reduced Ugi Product 2Benzoyl chloride80-90
3Reduced Ugi Product 3Cyclopropanecarbonyl chloride82-92
4Reduced Ugi Product 44-Methoxybenzoyl chloride80-90

Note: Yields are based on standard amide coupling reactions.

Diversification_Workflow Ugi_Library Ugi Product Library (Nitro-substituted) Reduction Nitro Group Reduction (SnCl2, EtOH, 70°C) Ugi_Library->Reduction Amine_Library Amine Library Reduction->Amine_Library Acylation Acylation / Sulfonylation (R-COCl or R-SO2Cl, Base) Amine_Library->Acylation Final_Library Diversified Final Library Acylation->Final_Library

Potential Biological Targets and Signaling Pathways

Derivatives of aminopyridines are known to interact with a variety of biological targets. A particularly relevant target for compounds derived from this scaffold is the Interleukin-1 Receptor Associated Kinase (IRAK) family , especially IRAK4. IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which play a central role in the innate immune response and inflammation.[1] Inhibition of IRAK4 can dampen the inflammatory cascade, making it an attractive target for autoimmune diseases and certain cancers.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-kB IKK->NFkB Activation Inflammation Inflammatory Gene Expression NFkB->Inflammation Translocation MAPK->Inflammation Activation of AP-1 Inhibitor Library Compound (IRAK4 Inhibitor) Inhibitor->IRAK4

Conclusion

This compound serves as an excellent starting material for the generation of diverse and medicinally relevant compound libraries. The protocols outlined provide a robust framework for synthesizing a core library via the Ugi reaction and for subsequent diversification. The resulting compounds are well-positioned for screening against key biological targets, such as IRAK4, in the pursuit of novel therapeutics for inflammatory and other diseases. The combination of efficient parallel synthesis and targeted library design makes this scaffold a valuable tool for modern drug discovery programs.

References

Application Notes and Protocols: Synthetic Routes for Creating Derivatives of 2-Ethoxy-5-nitropyridin-4-amine for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes and experimental protocols for the preparation of 2-Ethoxy-5-nitropyridin-4-amine and its derivatives for the purpose of Structure-Activity Relationship (SAR) studies. The protocols outlined herein offer a strategic workflow for generating a library of analogues to explore the chemical space around this scaffold and to identify key structural features that influence biological activity.

Synthesis of the Core Scaffold: this compound

The synthesis of the core molecule, this compound, can be achieved through a multi-step sequence starting from readily available 2-aminopyridine. The synthetic strategy involves nitration, conversion of the amino group to a more versatile functional group for substitution, followed by the introduction of the ethoxy and amino moieties.

A potential synthetic pathway is outlined below:

Synthetic_Workflow A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B HNO3, H2SO4 C 2-Hydroxy-5-nitropyridine B->C NaNO2, H2SO4 D 2-Chloro-5-nitropyridine C->D POCl3 E 2-Ethoxy-5-nitropyridine D->E NaOEt, EtOH F This compound E->F amination Derivatization_Workflow Core This compound Amide Amide Derivatives Core->Amide R-COCl or (RCO)2O Urea Urea Derivatives Core->Urea R-NCO

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Ethoxy-5-nitropyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the 2-ethoxy-5-nitropyridin-4-amine scaffold using palladium-catalyzed cross-coupling reactions. The following sections describe the synthesis of a key halogenated intermediate, followed by protocols for Suzuki, Heck, and Buchwald-Hartwig reactions to generate a diverse library of substituted aminopyridines. Such compounds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors, such as those targeting Interleukin-1 Receptor Associated Kinases (IRAKs).[1][2][3]

Synthesis of a Halogenated Precursor for Cross-Coupling

To utilize the power of palladium-catalyzed cross-coupling, a handle such as a halide is typically required on the aromatic ring. As this compound lacks a suitable leaving group for many cross-coupling reactions, a preliminary halogenation step is necessary. A plausible synthetic route could commence from a halogenated pyridine precursor.[4] This section outlines a representative protocol for the synthesis of 3-bromo-2-ethoxy-5-nitropyridin-4-amine.

Experimental Protocol: Synthesis of 3-Bromo-2-ethoxy-5-nitropyridin-4-amine
  • To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-2-ethoxy-5-nitropyridin-4-amine.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide detailed protocols for Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions using the synthesized 3-bromo-2-ethoxy-5-nitropyridin-4-amine as the starting material.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester.[5][6][7][8]

  • To a reaction vessel, add 3-bromo-2-ethoxy-5-nitropyridin-4-amine (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 2-ethoxy-5-nitro-3-phenylpyridin-4-amine.

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand (if needed) PPh₃, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene, DMF
Temperature 80 - 120 °C
Typical Yield 60 - 95%
Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene.[9][10][11]

  • In a reaction flask, combine 3-bromo-2-ethoxy-5-nitropyridin-4-amine (1.0 eq.), styrene (1.5 eq.), a palladium source such as palladium(II) acetate (Pd(OAc)₂) (0.02 eq.), a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 eq.), and a base, for instance, triethylamine (Et₃N) (2.0 eq.).

  • Add a suitable solvent, such as DMF or acetonitrile.

  • Degas the mixture and heat under an inert atmosphere to 100-120 °C for 12-24 hours.

  • Follow the reaction's progress by TLC or LC-MS.

  • Once complete, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography to obtain (E)-2-ethoxy-5-nitro-3-styrylpyridin-4-amine.

ParameterCondition
Palladium Catalyst Pd(OAc)₂, PdCl₂
Ligand (optional) PPh₃, P(o-tol)₃, BINAP
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, Toluene
Temperature 100 - 140 °C
Typical Yield 50 - 85%
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine.[12][13][14][15]

  • Charge a reaction tube with 3-bromo-2-ethoxy-5-nitropyridin-4-amine (1.0 eq.), morpholine (1.2 eq.), a palladium precatalyst like Pd₂(dba)₃ (0.02 eq.), a suitable ligand such as Xantphos (0.04 eq.), and a strong base, for example, sodium tert-butoxide (NaOtBu) (1.4 eq.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the mixture in an oil bath at 90-110 °C for 10-18 hours.

  • Monitor the reaction's completion by LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product by column chromatography to afford 2-ethoxy-3-(morpholin-4-yl)-5-nitropyridin-4-amine.

ParameterCondition
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BINAP, RuPhos, BrettPhos
Base NaOtBu, LiHMDS, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 80 - 120 °C
Typical Yield 65 - 98%

Visualized Workflows and Mechanisms

To further aid in the understanding of the synthetic strategy and reaction mechanisms, the following diagrams are provided.

G cluster_synthesis Synthetic Workflow cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_products Product Library A This compound B Halogenation (e.g., NBS) A->B C 3-Bromo-2-ethoxy-5-nitropyridin-4-amine B->C D Suzuki Coupling (ArB(OH)₂) C->D E Heck Reaction (Alkene) C->E F Buchwald-Hartwig (Amine) C->F G Aryl-substituted derivative D->G H Alkenyl-substituted derivative E->H I Amino-substituted derivative F->I

Caption: Synthetic workflow for the derivatization of this compound.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII OA Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 TM Transmetalation PdII_R2->Pd0 Product R¹-R² PdII_R2->Product RE Reductive Elimination ArX R¹-X ArBOH2 R²-B(OH)₂ + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII OA Oxidative Addition Pd_Alkene [R¹-Pd(II)L₂(Alkene)]⁺X⁻ PdII->Pd_Alkene Coord Alkene Coordination Pd_Alkyl R²-CH₂-CH(R¹)-Pd(II)L₂-X Pd_Alkene->Pd_Alkyl Insert Migratory Insertion HPd H-Pd(II)L₂-X Pd_Alkyl->HPd Product R¹-CH=CHR² Pd_Alkyl->Product Beta β-Hydride Elimination HPd->Pd0 Reduct Base ArX R¹-X Alkene H₂C=CHR²

Caption: Simplified catalytic cycle for the Heck reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII OA Oxidative Addition Pd_Amide R¹-Pd(II)L₂(NR²R³) PdII->Pd_Amide Amine_Coord Amine Coordination/ Deprotonation Pd_Amide->Pd0 Product R¹-NR²R³ Pd_Amide->Product RE Reductive Elimination ArX R¹-X Amine HNR²R³ + Base

References

Application Notes and Protocols for the Characterization of 2-Ethoxy-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 2-Ethoxy-5-nitropyridin-4-amine. The protocols outlined below are based on established methodologies for the characterization of substituted nitropyridines and related aromatic amines.

Overview of Analytical Techniques

The characterization of this compound (CAS: 1187732-71-3, Molecular Formula: C₇H₉N₃O₃, Molecular Weight: 183.16 g/mol ) relies on a combination of chromatographic and spectroscopic methods.[1] These techniques provide information on the compound's identity, purity, and structural features. A typical analytical workflow is presented below.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification Synthesis Synthesis of this compound NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR Identity MS Mass Spectrometry Synthesis->MS Molecular Weight IR IR Spectroscopy Synthesis->IR Functional Groups HPLC HPLC-UV Synthesis->HPLC Purity

Caption: General analytical workflow for this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-donating amino and ethoxy groups and the electron-withdrawing nitro group.[1]

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (Ethoxy)~1.4Triplet (t)3H
-CH₂ (Ethoxy)~4.4Quartet (q)2H
Aromatic-H6.5 - 8.5Singlet (s) or Doublet (d)2H
-NH₂Broad singlet2H

The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.

CarbonExpected Chemical Shift (δ, ppm)
-CH₃ (Ethoxy)~15
-CH₂ (Ethoxy)~65
C-2 (C-OEt)~160
C-3~105
C-4 (C-NH₂)~155
C-5 (C-NO₂)~135
C-6~145
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0-180 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

NMR_Workflow SamplePrep Sample Preparation (5-10 mg in 0.7 mL solvent) NMR_Acquisition NMR Data Acquisition (1H and 13C Spectra) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Structure_Confirmation Structural Confirmation Data_Processing->Structure_Confirmation

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.[1]

IonExpected m/z
[M+H]⁺184.06
[M+Na]⁺206.04
Proposed Fragment IonNeutral Lossm/z of Fragment
[M+H - C₂H₄]⁺Ethylene156.05
[M+H - NO]⁺Nitric Oxide154.08
[M+H - NO₂]⁺Nitrogen Dioxide138.08
[M+H - C₂H₅O]⁺Ethoxy radical139.05

Note: These fragment values are predicted and may vary based on the ionization technique and collision energy used.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • For fragmentation studies, perform MS/MS analysis on the parent ion.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic absorption bands are expected for the N-H stretching of the amino group, C-H stretching of the ethoxy and aromatic groups, N=O stretching of the nitro group, and C-O and C-N stretching vibrations.[1]

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amino)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
N=O Stretch (Nitro)1500 - 1550 and 1300 - 1350
C=C Stretch (Aromatic)1400 - 1600
C-O Stretch (Ether)1000 - 1300
C-N Stretch1250 - 1350
  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound and can also be used for quantification.

HPLC Method Development

A reverse-phase HPLC method with UV detection is suitable for the analysis of this compound. The following protocol is a starting point and may require optimization.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A starting point could be a 50:50 mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectrum of the compound, a wavelength between 254 nm and 350 nm should be appropriate.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak.

HPLC_Workflow Method_Development Method Development (Column, Mobile Phase, etc.) Sample_Preparation Sample Preparation (Known Concentration) Method_Development->Sample_Preparation HPLC_Run HPLC Analysis Sample_Preparation->HPLC_Run Data_Analysis Data Analysis (Purity, Quantification) HPLC_Run->Data_Analysis

Caption: Workflow for HPLC analysis.

Disclaimer

The quantitative data presented in these application notes are predicted or based on the analysis of structurally similar compounds. Experimental verification is crucial to determine the exact values for a specific sample and analytical conditions. The provided protocols are intended as a starting point and may require optimization for specific instrumentation and applications.

References

Application Notes and Protocols: 2-Ethoxy-5-nitropyridin-4-amine as a Key Intermediate in the Discovery of IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of 2-Ethoxy-5-nitropyridin-4-amine as a crucial building block in the synthesis of potent and selective kinase inhibitors, with a focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for the treatment of inflammatory diseases.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable intermediate in medicinal chemistry. Its unique arrangement of functional groups—an activating amino group, a deactivating and reducible nitro group, and an ethoxy substituent—provides a versatile scaffold for the synthesis of complex heterocyclic compounds.[1] This intermediate is particularly relevant in the development of kinase inhibitors, where the pyridine core can act as a hinge-binding motif. One of the most significant applications of this structural motif is in the synthesis of inhibitors for IRAK4, a key serine/threonine kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1][][3] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory disorders, including rheumatoid arthritis and lupus.[1][4][5]

This application note will focus on the synthetic utility of this compound and its analogues in the context of discovering potent IRAK4 inhibitors, exemplified by the clinical candidate PF-06650833 (Zimlovisertib).[6][7]

Synthesis of the Key Intermediate

The synthesis of this compound can be achieved through a multi-step process starting from readily available pyridine derivatives. A common strategy involves the introduction of the nitro, ethoxy, and amino groups in a regioselective manner. A plausible synthetic route is outlined below, based on established pyridine chemistry.[1]

Proposed Synthetic Workflow

G A 2-Chloro-4-aminopyridine B 2-Chloro-4-amino-5-nitropyridine A->B Nitration (HNO3/H2SO4) C 2-Ethoxy-4-amino-5-nitropyridine B->C Nucleophilic Aromatic Substitution (NaOEt, EtOH)

Caption: Proposed synthetic workflow for this compound.

Application in the Synthesis of IRAK4 Inhibitor PF-06650833 (Zimlovisertib)

While the direct synthesis of PF-06650833 from this compound is proprietary, analysis of related patents and publications suggests a convergent synthesis where a substituted aminopyridine core is coupled with a chiral side chain. The 2-ethoxy-5-aminopyridin-4-yl moiety, obtained after reduction of the nitro group, serves as a key fragment that ultimately forms a crucial part of the final drug molecule.

The following is a representative synthetic protocol for a key coupling step in the synthesis of an advanced intermediate for an IRAK4 inhibitor, adapted from procedures for similar kinase inhibitors.

Experimental Protocol: Synthesis of an Advanced Pyridine Intermediate

Objective: To couple the aminopyridine core with a suitable side chain precursor.

Materials:

  • 2-Ethoxy-5-aminopyridin-4-amine (or a closely related derivative)

  • 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carbonyl chloride (Side chain precursor)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-Ethoxy-5-aminopyridin-4-amine (1.0 eq) in anhydrous DCM under an inert atmosphere, add TEA (2.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of the side chain precursor (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired advanced intermediate.

Synthetic Logic for IRAK4 Inhibitor Assembly

G cluster_0 Intermediate Synthesis cluster_1 Side Chain Synthesis cluster_2 Final Assembly A This compound B 2-Ethoxy-5-aminopyridin-4-amine A->B Reduction (e.g., Fe/AcOH or H2, Pd/C) E Advanced Intermediate B->E Coupling C Chiral Pyrrolidinone Precursor D Activated Side Chain C->D Multi-step synthesis D->E F PF-06650833 (Zimlovisertib) E->F Final modifications

Caption: Convergent synthesis strategy for an IRAK4 inhibitor like PF-06650833.

Biological Activity and Signaling Pathway

PF-06650833 is a highly potent and selective inhibitor of IRAK4 kinase activity.[7][8] Its mechanism of action involves blocking the downstream signaling cascade initiated by TLRs and IL-1Rs.[1][9]

IRAK4 Signaling Pathway and Point of Inhibition

IRAK4 is a critical upstream kinase in the MyD88-dependent signaling pathway. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4, leading to the formation of the "Myddosome" complex.[10][11] IRAK4 then phosphorylates and activates IRAK1 and IRAK2, initiating a cascade that results in the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are key mediators of inflammation.[1][12] PF-06650833 binds to the ATP-binding site of IRAK4, preventing its kinase activity and thereby blocking the entire downstream inflammatory cascade.[3][13]

G TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 Phosphorylation PF06650833 PF-06650833 (Zimlovisertib) PF06650833->IRAK4 Inhibition TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Gene Transcription

Caption: The IRAK4 signaling pathway and the inhibitory action of PF-06650833.

Quantitative Data

The following tables summarize the biological activity of PF-06650833 (Zimlovisertib).

Assay Type Target IC₅₀ (nM) Reference
Cellular AssayIRAK40.2[8][14]
PBMC AssayIRAK42.4[8][14]
Radiometric Kinase AssayPIM1>1000[12]

Table 1: In vitro potency of PF-06650833.

Parameter Species Value Reference
Oral Bioavailability (F)Mouse3.6%[12]
Inhibition of LPS-induced TNF-α (30 mg/kg)Rat87%[14]

Table 2: In vivo and pharmacokinetic properties of PF-06650833.

Conclusion

This compound and its derivatives are highly valuable intermediates in the synthesis of complex, biologically active molecules. Their application in the development of the potent and selective IRAK4 inhibitor PF-06650833 highlights their strategic importance in drug discovery, particularly for novel therapeutics targeting inflammatory and autoimmune diseases. The provided protocols and pathways offer a framework for researchers engaged in the design and synthesis of next-generation kinase inhibitors.

References

Scalable Synthesis of 2-Ethoxy-5-nitropyridin-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable synthesis protocols for the production of 2-Ethoxy-5-nitropyridin-4-amine, a valuable intermediate in pharmaceutical and agrochemical research. The presented methodology is based on a robust two-step synthetic route amenable to large-scale production.

Introduction

This compound is a key building block in the synthesis of various bioactive molecules. Its structure, featuring an electron-donating ethoxy group, an electron-withdrawing nitro group, and a nucleophilic amino group on a pyridine core, offers a unique platform for diverse chemical modifications. The scalable synthesis of this compound is of significant interest for drug discovery and development programs. The protocols outlined below describe a reliable and efficient synthesis pathway starting from the readily available precursor, 2,4-dichloro-5-nitropyridine.

Overall Synthesis Workflow

The recommended scalable synthesis of this compound proceeds via a two-step pathway involving a regioselective nucleophilic aromatic substitution (SNAr) of the 4-chloro group with ammonia, followed by a second SNAr reaction to replace the 2-chloro group with an ethoxy moiety.

Synthesis_Workflow start 2,4-dichloro-5-nitropyridine intermediate 2-chloro-5-nitropyridin-4-amine start->intermediate  Step 1: Amination   (Ammonia) final This compound intermediate->final  Step 2: Ethoxylation   (Sodium Ethoxide)

Caption: Overall two-step synthesis workflow.

Experimental Protocols

Step 1: Scalable Synthesis of 2-chloro-5-nitropyridin-4-amine

This protocol details the regioselective amination of 2,4-dichloro-5-nitropyridine at the C4 position. The electron-withdrawing nitro group at the 5-position activates the C4 position for nucleophilic attack, enabling high selectivity.

Reaction Scheme:

[Image of the chemical reaction for Step 2: 2-chloro-5-nitropyridin-4-amine reacting with sodium ethoxide to form this compound]

Caption: Logical flow of the two-step synthesis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 2,4-dichloro-5-nitropyridine is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

  • Reactions involving ammonium hydroxide at elevated temperatures will generate pressure; use a high-pressure reactor and follow all safety guidelines for its operation.

  • Sodium ethoxide is a strong base and is corrosive; handle with care.

Conclusion

The protocols described in this document provide a detailed and scalable method for the synthesis of this compound. The two-step approach is efficient, high-yielding, and utilizes readily available starting materials, making it suitable for the production of this key intermediate in both laboratory and pilot-plant settings. The provided quantitative data and logical workflow diagrams offer a comprehensive guide for researchers and process chemists.

Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current landscape and practical protocols for the discovery and development of novel anti-inflammatory agents. Inflammation is a complex biological response implicated in a wide range of diseases, and the demand for safer and more effective therapies is a significant area of research.[1][2][3] This document outlines key signaling pathways that are targets for therapeutic intervention, details common experimental assays for screening and validation, and presents quantitative data from recent studies.

Key Signaling Pathways in Inflammation

The dysregulation of inflammatory signaling pathways is a hallmark of many chronic diseases.[4][5] Understanding these pathways is crucial for the rational design of novel anti-inflammatory drugs.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][6] Its activation is a central event in the inflammatory response. The canonical NF-κB pathway is triggered by pro-inflammatory cytokines like TNF-α and IL-1, as well as by pathogen-associated molecular patterns (PAMPs) through Toll-like receptors (TLRs).[6][7] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of target genes.[8]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R TLR Ligands TLR Ligands TLR TLR TLR Ligands->TLR IKK Complex IKK Complex TNFR->IKK Complex IL-1R->IKK Complex TLR->IKK Complex IκBα-NF-κB IκBα NF-κB IKK Complex->IκBα-NF-κB P IκBα IκBα NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Ub Ubiquitination & Degradation IκBα-NF-κB->Ub Phosphorylated Ub->NF-κB Release Gene Transcription Pro-inflammatory Gene Transcription NF-κB_nuc->Gene Transcription

NF-κB Signaling Pathway.
JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling.[5][9] This pathway is crucial in regulating immune responses and inflammation.[10] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor. This creates docking sites for STAT proteins, which are then also phosphorylated by the JAKs.[9] Phosphorylated STATs dimerize and translocate to the nucleus to regulate the expression of target genes involved in inflammation and immunity.[11] There are four JAKs (JAK1, JAK2, JAK3, and TYK2) and seven STATs (STAT1-6, including STAT5a and 5b), and different cytokines activate specific JAK-STAT combinations, leading to diverse cellular responses.[9][12]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor P JAK->STAT P STAT-P STAT-P STAT-Dimer STAT-P STAT-P STAT-P->STAT-Dimer Dimerization STAT-Dimer_nuc STAT Dimer STAT-Dimer->STAT-Dimer_nuc Translocation Gene Transcription Inflammatory Gene Transcription STAT-Dimer_nuc->Gene Transcription

JAK-STAT Signaling Pathway.
Inflammasome Pathway

Inflammasomes are multiprotein complexes that play a crucial role in innate immunity by activating inflammatory caspases.[13] The NLRP3 inflammasome is the most well-characterized and is activated by a wide range of stimuli, including PAMPs, DAMPs (danger-associated molecular patterns), and environmental irritants.[14][15] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1.[16] Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms and can also induce a form of programmed cell death called pyroptosis.[14]

Inflammasome_Pathway cluster_cytoplasm Cytoplasm PAMPs PAMPs NLRP3 NLRP3 PAMPs->NLRP3 DAMPs DAMPs DAMPs->NLRP3 Inflammasome NLRP3 ASC Pro-Caspase-1 NLRP3->Inflammasome Oligomerization ASC ASC ASC->Inflammasome Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Caspase-1 Active Caspase-1 Inflammasome->Caspase-1 Activation Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleavage GSDMD Gasdermin D Caspase-1->GSDMD Cleavage IL-1β IL-1β Pro-IL-1β->IL-1β Mature IL-18 IL-18 Pro-IL-18->IL-18 Mature Pyroptosis Pyroptosis GSDMD->Pyroptosis Pore Formation

NLRP3 Inflammasome Pathway.

Experimental Protocols

A variety of in vitro and in vivo assays are available for the screening and validation of novel anti-inflammatory agents.[2][3][17]

In Vitro Assays

In vitro assays are cost-effective and time-efficient methods for the initial screening of compounds.[2][18]

Principle: Denaturation of proteins is a well-documented cause of inflammation.[18] This assay assesses the ability of a compound to inhibit thermally-induced protein denaturation.

Protocol:

  • Prepare a reaction mixture containing 0.5 mL of test sample/standard (e.g., diclofenac sodium) at various concentrations and 0.5 mL of 1% w/v bovine serum albumin.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating at 70°C for 10 minutes.

  • After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Principle: The erythrocyte membrane is analogous to the lysosomal membrane. Stabilization of this membrane by anti-inflammatory agents prevents the release of lysosomal contents, which can cause further tissue damage.[19]

Protocol:

  • Prepare a 10% v/v suspension of human red blood cells in isotonic buffer.

  • Mix 0.5 mL of the HRBC suspension with 0.5 mL of the test sample/standard at various concentrations.

  • Incubate at 56°C for 30 minutes in a water bath.

  • Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculate the percentage of membrane stabilization.[20]

Principle: Lipoxygenases are enzymes involved in the synthesis of leukotrienes, which are potent mediators of inflammation. This assay measures the inhibition of LOX activity.

Protocol:

  • Prepare a reaction mixture containing 2.8 mL of phosphate buffer, 0.1 mL of soybean lipoxygenase solution, and 0.1 mL of the test sample/standard.

  • Incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding 0.1 mL of linoleic acid substrate.

  • Measure the change in absorbance at 234 nm over time.

  • Calculate the percentage inhibition of LOX activity.

In Vivo Models

In vivo models are essential for evaluating the efficacy and safety of potential anti-inflammatory drugs in a whole organism.[3][21]

Principle: This is a widely used and reproducible model of acute inflammation.[21] Carrageenan injection into the rat paw induces a biphasic inflammatory response.[21]

Protocol:

  • Administer the test compound or vehicle to rats orally or intraperitoneally.

  • After a specified time (e.g., 1 hour), inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of pro-inflammatory cytokines such as TNF-α and IL-6.

Protocol:

  • Administer the test compound or vehicle to mice.

  • After a specified time, inject a sublethal dose of LPS intraperitoneally.

  • Collect blood samples at a predetermined time point (e.g., 1.5 hours for TNF-α, 6 hours for IL-6).

  • Measure the cytokine levels in the serum using ELISA kits.

  • Calculate the percentage inhibition of cytokine production.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies of novel anti-inflammatory agents targeting different pathways.

Table 1: Preclinical Efficacy of a Novel NLRP3 Inflammasome Inhibitor (MCC950)

Model Species Outcome Measure Dose % Inhibition Reference
LPS-induced IL-1β productionMouseSerum IL-1β10 mg/kg~90%[16]
Muckle-Wells Syndrome ModelMouseSerum IL-1β10 mg/kg>95%[16]
Experimental Autoimmune Encephalomyelitis (EAE)MouseClinical Score10 mg/kg/day~50% reduction[16]

Table 2: Clinical Efficacy of JAK Inhibitors in Rheumatoid Arthritis

Drug Target Phase III Trial Primary Endpoint (ACR20 Response) Placebo Response Reference
UpadacitinibJAK1SELECT-COMPARE71%36%[1]
TofacitinibJAK1/JAK3ORAL Standard59.8%26.7%
BaricitinibJAK1/JAK2RA-BEAM70%40%

Table 3: In Vitro Anti-inflammatory Activity of Plant Extracts

Plant Extract Assay IC50 (µg/mL) Standard (IC50 µg/mL) Reference
Centella asiaticaProtein Denaturation Inhibition210.5Aspirin (145.2)[19]
Passiflora edulisHRBC Membrane Stabilization185.7Diclofenac (120.8)[19]
Boswellia serrata5-Lipoxygenase Inhibition25.3Boswellic Acid (1.5)[1]

Experimental Workflow

The development of a novel anti-inflammatory agent follows a structured workflow from initial discovery to preclinical testing.

Experimental_Workflow Target_ID Target Identification and Validation HTS High-Throughput Screening (HTS) or Rational Drug Design Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead In_Vitro In Vitro Assays (Potency, Selectivity, MOA) Hit_to_Lead->In_Vitro In_Vivo In Vivo Efficacy Models (e.g., Paw Edema, Arthritis) In_Vitro->In_Vivo ADMET ADMET & PK/PD Studies In_Vivo->ADMET Preclinical_Candidate Preclinical Candidate Selection ADMET->Preclinical_Candidate

References

Troubleshooting & Optimization

Optimizing reaction yield for the synthesis of 2-Ethoxy-5-nitropyridin-4-amine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethoxy-5-nitropyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed and dependable method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a suitable precursor, such as 2-chloro-5-nitropyridin-4-amine, with sodium ethoxide. The electron-withdrawing nitro group at the 5-position activates the 2-position of the pyridine ring, facilitating the displacement of the chloro group by the ethoxide nucleophile.

Q2: What are the critical parameters to control for a high yield in the SNAr reaction?

A2: Several parameters are crucial for maximizing the yield and purity of the final product. These include the quality of the starting materials, the reaction temperature, the reaction time, and the moisture content of the reaction environment. Anhydrous conditions are highly recommended as the presence of water can lead to the formation of byproducts.

Q3: I am observing the formation of a significant amount of 2-hydroxy-5-nitropyridin-4-amine as a byproduct. What is the likely cause?

A3: The presence of 2-hydroxy-5-nitropyridin-4-amine suggests that water is present in your reaction mixture. Sodium ethoxide is a strong base and can react with any residual water to form sodium hydroxide, which can then act as a nucleophile, displacing the chloride to form the undesired hydroxy byproduct. Ensure all your reagents and solvents are thoroughly dried before use.

Q4: My reaction seems to be proceeding very slowly or not at all. What are some potential reasons?

A4: Insufficient heating is a common reason for a sluggish reaction. The SNAr reaction typically requires elevated temperatures to proceed at a reasonable rate. Another possibility is the deactivation of the sodium ethoxide. If the sodium ethoxide has been improperly stored and exposed to atmospheric moisture and carbon dioxide, its reactivity will be diminished. Using freshly prepared or properly stored sodium ethoxide is recommended.

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, alternative routes exist, though they may present more challenges. One such route involves the nitration of 2-ethoxy-pyridin-4-amine. However, controlling the regioselectivity of the nitration can be difficult, as the directing effects of the ethoxy and amino groups can lead to a mixture of isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the SNAr reaction of 2-chloro-5-nitropyridin-4-amine with sodium ethoxide.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive sodium ethoxide. 2. Insufficient reaction temperature. 3. Poor quality starting material.1. Use freshly prepared or commercially sourced, properly stored sodium ethoxide. 2. Ensure the reaction mixture reaches and is maintained at the optimal temperature (e.g., refluxing ethanol). 3. Verify the purity of 2-chloro-5-nitropyridin-4-amine by melting point or spectroscopic methods.
Formation of Multiple Byproducts 1. Presence of water in the reaction. 2. Reaction temperature is too high, leading to decomposition. 3. Side reactions involving the amino group.1. Use anhydrous ethanol and ensure all glassware is oven-dried. 2. Carefully control the reaction temperature and avoid excessive heating. 3. Consider protecting the amino group if side reactions are significant, although this adds extra steps to the synthesis.
Product is Difficult to Purify 1. Presence of unreacted starting material. 2. Formation of isomeric byproducts. 3. Oily or tar-like crude product.1. Monitor the reaction by TLC to ensure complete consumption of the starting material. 2. Optimize reaction conditions to improve selectivity. Recrystallization or column chromatography may be necessary. 3. Ensure proper work-up procedures are followed to remove impurities. An acid-base extraction can be effective.
Inconsistent Results Between Batches 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, time). 3. Variations in work-up and purification procedures.1. Use reagents from the same lot or qualify new batches before use. 2. Standardize all reaction parameters and use calibrated equipment. 3. Develop and strictly follow a standard operating procedure (SOP) for the entire process.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound from 2-chloro-5-nitropyridin-4-amine.

Materials:

  • 2-chloro-5-nitropyridin-4-amine

  • Sodium ethoxide (solid or as a solution in ethanol)

  • Anhydrous ethanol

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridin-4-amine (1 equivalent).

  • Reagent Addition: Add anhydrous ethanol to the flask to dissolve the starting material. Then, add sodium ethoxide (1.1 to 1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Parameter Value
Stoichiometry (Sodium Ethoxide) 1.1 - 1.5 equivalents
Solvent Anhydrous Ethanol
Temperature Reflux
Reaction Time 2 - 8 hours (monitor by TLC)
Typical Yield 75 - 90%

Visualizing the Process

Synthetic Workflow

SynthesisWorkflow A Start: 2-chloro-5-nitropyridin-4-amine B React with Sodium Ethoxide in Anhydrous Ethanol A->B Step 1 C Heat to Reflux B->C Step 2 D Reaction Monitoring (TLC) C->D Step 3 E Work-up: Quench, Extract, Wash D->E Step 4 F Purification: Recrystallization or Chromatography E->F Step 5 G Product: this compound F->G Step 6

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

Troubleshooting start Low Yield or Impure Product? check_reagents Check Reagent Quality (Anhydrous? Active?) start->check_reagents Yes byproduct Byproduct Observed? start->byproduct Yes check_temp Verify Reaction Temperature check_reagents->check_temp check_time Confirm Reaction Completion (TLC) check_temp->check_time optimize_purification Optimize Purification Method check_time->optimize_purification hydroxy_byproduct 2-hydroxy byproduct? byproduct->hydroxy_byproduct Yes dry_reagents Ensure Anhydrous Conditions hydroxy_byproduct->dry_reagents Yes other_byproduct Other Byproducts hydroxy_byproduct->other_byproduct No adjust_conditions Adjust T/time, consider protection other_byproduct->adjust_conditions

Caption: Troubleshooting decision tree for synthesis optimization.

Identifying and minimizing by-products in 2-Ethoxy-5-nitropyridin-4-amine synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Ethoxy-5-nitropyridin-4-amine. It is intended for researchers, scientists, and professionals in the field of drug development to help identify and minimize the formation of by-products during synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a nucleophilic aromatic substitution (SNAr) approach starting from 2-chloro-5-nitropyridin-4-amine and sodium ethoxide.

Q1: The reaction is slow or incomplete, and the starting material (2-chloro-5-nitropyridin-4-amine) remains. What are the possible causes and solutions?

Possible Causes:

  • Insufficient Temperature: The activation energy for the SNAr reaction may not be met.

  • Low Reagent Concentration: The concentration of sodium ethoxide may be too low to drive the reaction to completion.

  • Poor Solvent Quality: The presence of water or other protic impurities in the solvent can consume the sodium ethoxide.

  • Deactivated Substrate: Impurities in the starting material could inhibit the reaction.

Solutions:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress by TLC or HPLC.

  • Increase Nucleophile Concentration: Use a slight excess of sodium ethoxide (e.g., 1.1 to 1.5 equivalents).

  • Ensure Anhydrous Conditions: Use a dry, aprotic solvent such as THF or DMF and ensure all glassware is thoroughly dried.

  • Verify Starting Material Purity: Analyze the purity of the 2-chloro-5-nitropyridin-4-amine starting material using techniques like NMR or mass spectrometry.

Q2: An unexpected by-product is observed with a lower polarity than the starting material. What could it be and how can its formation be minimized?

Possible By-product: This is likely the starting 2-chloro-5-nitropyridin-4-amine.

Minimization Strategies:

  • Refer to the solutions in Q1 to drive the reaction to completion.

  • Increase Reaction Time: If increasing the temperature or reagent concentration is not desirable, extending the reaction time may improve conversion.

  • Purification: If the by-product is still present after optimization, it can be separated from the desired product by column chromatography.

Q3: A highly polar by-product is observed by TLC/HPLC analysis. What is its likely identity and how can it be avoided?

Likely By-product: The formation of a highly polar by-product suggests the presence of a hydroxyl group. This is likely 2-hydroxy-5-nitropyridin-4-amine, formed through the hydrolysis of the starting material or product.

Avoidance Strategies:

  • Strict Anhydrous Conditions: The most critical factor is the exclusion of water from the reaction mixture. Use freshly dried solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Quality of Sodium Ethoxide: Use high-purity, anhydrous sodium ethoxide. If using a solution of sodium ethoxide in ethanol, ensure the ethanol is of high purity and low water content.

  • Controlled Work-up: During the reaction work-up, quench the reaction with a non-aqueous solvent before introducing water or aqueous solutions.

Q4: The final product yield is low, even with complete consumption of the starting material. What are other potential side reactions?

Potential Side Reactions:

  • Decomposition: At elevated temperatures, the nitro-substituted pyridine ring may be susceptible to decomposition.

  • Reaction with the Amino Group: While less common under these conditions, the amino group could potentially react, leading to undesired by-products.

Troubleshooting Steps:

  • Reaction Monitoring: Closely monitor the reaction progress to avoid prolonged heating after the starting material has been consumed.

  • Temperature Control: Avoid excessive heating. If the reaction is highly exothermic, consider cooling the reaction vessel during the addition of reagents.

  • Protecting Group Strategy: If side reactions involving the amino group are suspected, consider a synthesis route where the amino group is introduced in a later step, or use a protecting group for the amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound?

The most common by-products are typically unreacted starting material (2-chloro-5-nitropyridin-4-amine) and the hydrolysis product (2-hydroxy-5-nitropyridin-4-amine). Isomeric impurities may also be present if they were formed during the synthesis of the starting material.

Q2: How can I best monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and potential by-products. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and purity of the product.

Q3: What is the best method for purifying the final product?

Recrystallization is often a suitable method for purifying solid products. If significant amounts of by-products are present, column chromatography on silica gel is recommended. The choice of eluent will depend on the polarity of the impurities to be removed.

Q4: Can other alkoxides be used in this reaction?

Yes, other sodium alkoxides (e.g., sodium methoxide, sodium isopropoxide) can be used to synthesize the corresponding 2-alkoxy-5-nitropyridin-4-amines. However, reaction conditions may need to be re-optimized for each different nucleophile.

Q5: Is it possible to synthesize this compound starting from 2,4-dichloro-5-nitropyridine?

Yes, this is a potential alternative route. However, it would require careful control of the reaction conditions to achieve selective substitution at the 2-position with ethoxide, followed by amination at the 4-position. The regioselectivity of the first substitution would be crucial.[1]

Data Presentation

Table 1: Hypothetical Data on the Impact of Reaction Conditions on Product Yield and Purity

EntryTemperature (°C)Equivalents of NaOEtReaction Time (h)Yield (%)Purity (%)Major By-product (%)
1251.12465902-chloro-5-nitropyridin-4-amine (8%)
2501.11285952-chloro-5-nitropyridin-4-amine (3%)
3801.1692972-hydroxy-5-nitropyridin-4-amine (2%)
4501.5895982-hydroxy-5-nitropyridin-4-amine (1%)
550 (wet solvent)1.11270802-hydroxy-5-nitropyridin-4-amine (15%)

Note: This data is illustrative and intended to demonstrate potential trends.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-chloro-5-nitropyridin-4-amine (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

  • Reagent Addition: In a separate flask, prepare a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol. Add this solution dropwise to the stirred solution of the starting material at room temperature.

  • Reaction: Heat the reaction mixture to 50°C and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Analytical Method for Purity Assessment (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Desired Product cluster_byproduct Potential By-products 2_chloro_5_nitro_4_amine 2-chloro-5-nitropyridin-4-amine reaction_step NaOEt, EtOH Heat 2_chloro_5_nitro_4_amine->reaction_step product This compound reaction_step->product byproduct_unreacted Unreacted Starting Material reaction_step->byproduct_unreacted Incomplete Reaction byproduct_hydrolysis 2-hydroxy-5-nitropyridin-4-amine (Hydrolysis) reaction_step->byproduct_hydrolysis Presence of Water Troubleshooting_Workflow start Low Yield or Impure Product analyze Analyze by TLC/HPLC start->analyze incomplete_reaction Incomplete Reaction? analyze->incomplete_reaction polar_byproduct Polar By-product? incomplete_reaction->polar_byproduct No optimize_conditions Increase Temp/Time/ [NaOEt] incomplete_reaction->optimize_conditions Yes check_anhydrous Ensure Anhydrous Conditions polar_byproduct->check_anhydrous Yes purify Purify by Chromatography or Recrystallization polar_byproduct->purify No optimize_conditions->analyze check_anhydrous->analyze

References

Troubleshooting common issues in the scale-up of 2-Ethoxy-5-nitropyridin-4-amine production.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the scale-up production of 2-Ethoxy-5-nitropyridin-4-amine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Low yield of the desired 5-nitro isomer is observed during the nitration of 2-ethoxypyridin-4-amine. What are the likely causes and solutions?

A1: Low regioselectivity in the nitration step is a common challenge. The amino and ethoxy groups are both ortho-, para-directing, which can lead to the formation of the undesired 3-nitro isomer.

Potential Causes:

  • Inadequate Temperature Control: Nitration reactions are highly exothermic. Poor temperature control can lead to side reactions and decreased selectivity.

  • Incorrect Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is crucial for controlling the concentration of the nitronium ion (NO₂⁺), the active electrophile.

  • Reaction Time: Insufficient or excessive reaction time can impact the product distribution.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Maintain a low reaction temperature, typically between 0-10°C, to improve selectivity for the 5-nitro isomer.

  • Adjust Nitrating Agent Ratio: Carefully control the composition of the mixed acid. A common starting point is a 1:2 to 1:4 molar ratio of HNO₃ to H₂SO₄.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it once the formation of the desired product is maximized.

Q2: During the ethoxylation of a di-substituted pyridine (e.g., 2-chloro-4-amino-5-nitropyridine), I am observing the displacement of the nitro group instead of the intended chloro group. How can this be prevented?

A2: The nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when activated by other electron-withdrawing groups.

Potential Causes:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can favor the displacement of the nitro group.

  • Strongly Basic Conditions: While sodium ethoxide is a common reagent, its high basicity can promote side reactions.

Troubleshooting Steps:

  • Control Reaction Temperature: Perform the ethoxylation at the lowest temperature that allows for a reasonable reaction rate.

  • Use a Milder Base/Ethoxide Source: Consider using potassium carbonate with ethanol, which can generate the ethoxide in situ under milder conditions.

  • Optimize Reaction Time: Monitor the reaction closely to avoid prolonged exposure to the reaction conditions after the starting material has been consumed.

Q3: The final product, this compound, is difficult to purify and contains persistent impurities. What are the recommended purification strategies?

A3: Impurities often arise from side products of the nitration or ethoxylation steps, as well as unreacted starting materials.

Recommended Purification Protocol:

  • Crystallization: This is often the most effective method for removing isomeric impurities. Experiment with different solvent systems. A common starting point is a mixture of ethanol and water, or ethyl acetate and hexanes.

  • Column Chromatography: For laboratory-scale purification, silica gel column chromatography can be effective. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can separate the desired product from its isomers and other impurities.

  • Acid-Base Extraction: The basicity of the amino group can be exploited. Dissolve the crude product in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl) to protonate the desired product, potentially leaving less basic impurities in the organic layer. Neutralize the aqueous layer and extract the purified product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound.

Parameter Step 1: Nitration of 2-Ethoxypyridin-4-amine Step 2: Ethoxylation of 2-Chloro-4-amino-5-nitropyridine
Reagents 2-Ethoxypyridin-4-amine, HNO₃, H₂SO₄2-Chloro-4-amino-5-nitropyridine, Sodium Ethoxide, Ethanol
Temperature 0-10°C60-80°C
Reaction Time 2-4 hours4-6 hours
Expected Yield 70-85%80-95%
Common Issues Formation of 3-nitro isomerDisplacement of nitro group
Poor Yield Indicator < 60%< 75%

Experimental Protocols

Protocol 1: Nitration of 2-Ethoxypyridin-4-amine

  • To a stirred solution of concentrated sulfuric acid, cooled to 0°C in an ice-salt bath, add 2-Ethoxypyridin-4-amine (1.0 eq) portion-wise, maintaining the temperature below 10°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the temperature does not exceed 10°C.

  • Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the crude this compound.

Protocol 2: Ethoxylation of 2-Chloro-4-amino-5-nitropyridine

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol under an inert atmosphere.

  • Add 2-Chloro-4-amino-5-nitropyridine (1.0 eq) to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and stir for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Visualizations

G cluster_start Starting Material Selection cluster_synthesis Synthetic Pathway cluster_purification Purification cluster_end Final Product Start Select Starting Pyridine Derivative Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Step 1 Ethoxylation Ethoxylation (e.g., NaOEt/EtOH) Nitration->Ethoxylation Step 2 Amination Amination or Reduction of Nitro Group Nitration->Amination Alternative Step 2b Ethoxylation->Amination Alternative Step 3a Purification Purification (Crystallization/Chromatography) Amination->Purification End This compound Purification->End

Caption: General synthetic workflow for this compound production.

G Start Low Product Yield or Purity Issue Identified CheckPurity Analyze Crude Product by HPLC/TLC Start->CheckPurity IsomerIssue High Level of Isomeric Impurities? CheckPurity->IsomerIssue Purity Issue SideProductIssue Presence of Unexpected Side Products? CheckPurity->SideProductIssue Yield Issue IsomerIssue->SideProductIssue No OptimizeNitration Optimize Nitration: - Lower Temperature (0-5°C) - Adjust HNO3/H2SO4 Ratio IsomerIssue->OptimizeNitration Yes OptimizeEthoxylation Optimize Ethoxylation/Amination: - Lower Temperature - Use Milder Reagents SideProductIssue->OptimizeEthoxylation Yes ImprovePurification Improve Purification: - Recrystallization with Different Solvents - Column Chromatography SideProductIssue->ImprovePurification No End Problem Resolved OptimizeNitration->End OptimizeEthoxylation->End ImprovePurification->End

Caption: Troubleshooting decision tree for scale-up issues.

Managing the stability and preventing degradation of 2-Ethoxy-5-nitropyridin-4-amine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on managing the stability and preventing the degradation of 2-Ethoxy-5-nitropyridin-4-amine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound is susceptible to degradation through several mechanisms due to its functional groups (amine, nitro, and ethoxy) on a pyridine ring. The primary factors include:

  • Hydrolysis: The ethoxy group can be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding pyridinol derivative.

  • Oxidation: The primary amine group is prone to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. The pyridine ring itself can also be oxidized under harsh conditions.

  • Photodegradation: Nitroaromatic compounds can be sensitive to light, leading to photolytic degradation. Exposure to UV or even ambient light over extended periods may cause degradation.[1]

  • Thermal Stress: Elevated temperatures can induce thermal decomposition. While specific data for this compound is limited, related nitropyridine derivatives show decomposition at elevated temperatures.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. Specifically:

  • Temperature: Store at 2-8°C. Avoid exposure to high temperatures.

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep the container tightly sealed to protect from moisture, which can contribute to hydrolysis.

Q3: How can I visually identify if my sample of this compound has degraded?

A3: While visual inspection is not a definitive method for determining purity, degradation may be indicated by a change in the physical appearance of the compound. Fresh, pure this compound is typically a solid. Any significant color change (e.g., darkening to brown or black), change in texture, or clumping may suggest the presence of impurities or degradation products. However, analytical techniques such as HPLC or TLC are necessary for a conclusive assessment of purity.

Q4: Is the salt form of this compound more stable than the free base?

A4: Based on stability studies of structurally related aminopyridines, the salt form (e.g., hydrochloride salt) is often more stable, particularly against oxidative degradation, than the free base (molecular form). The protonation of the pyridine nitrogen and/or the amino group in the salt form can reduce their susceptibility to oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradation1. Review storage conditions (temperature, light, moisture).2. Prepare fresh solutions for analysis.3. Perform a forced degradation study to identify potential degradation products.
Inconsistent experimental results Purity of the starting material1. Verify the purity of the this compound lot using a validated analytical method (e.g., HPLC, NMR).2. If necessary, purify the material before use.
Discoloration of the solid compound Oxidation or photodecomposition1. Store the compound under an inert atmosphere and protected from light.2. Avoid prolonged exposure to ambient light and air during handling.
Low yield in a reaction Degradation of the reactant under reaction conditions1. Evaluate the stability of this compound under the specific reaction conditions (pH, temperature, solvent).2. Consider using the more stable salt form if applicable.3. Optimize reaction time and temperature to minimize degradation.

Data on Potential Degradation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, illustrating its potential stability profile.

Stress Condition Duration Temperature % Degradation (Illustrative) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%4-Amino-5-nitro-2-pyridinol
0.1 M NaOH24 hours60°C10%4-Amino-5-nitro-2-pyridinol
3% H₂O₂24 hoursRoom Temp20%This compound-N-oxide
Photolytic (UV Lamp)48 hoursRoom Temp12%Photodegradation products
Thermal72 hours80°C8%Thermally induced impurities

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a representative HPLC method for the analysis of this compound and its potential degradation products.

  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in 50:50 water:acetonitrile) to a UV lamp (254 nm) for 48 hours. A control sample should be wrapped in aluminum foil.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 72 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by the stability-indicating HPLC method.

Visualizations

degradation_pathway main This compound hydrolysis Acid/Base Hydrolysis main->hydrolysis H⁺ / OH⁻ oxidation Oxidation (H₂O₂) main->oxidation [O] photolysis Photolysis (UV Light) main->photolysis thermal Thermal Stress main->thermal Δ product1 4-Amino-5-nitro-2-pyridinol hydrolysis->product1 product2 This compound-N-oxide oxidation->product2 product3 Photodegradants photolysis->product3 product4 Thermal Degradants thermal->product4

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Sample of this compound stress Forced Degradation (Acid, Base, Oxidation, Light, Heat) start->stress preparation Sample Preparation (Neutralization, Dilution) stress->preparation analysis HPLC Analysis preparation->analysis data Data Interpretation (Purity Assessment, Degradant Identification) analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

logical_relationship instability Compound Instability degradation Degradation Occurs instability->degradation impure Impure Sample degradation->impure inconsistent Inconsistent Results impure->inconsistent storage Improper Storage (Light, Heat, Moisture) storage->instability handling Improper Handling (Air Exposure) handling->instability conditions Harsh Experimental Conditions conditions->instability

Caption: Logical relationship between handling and experimental outcomes.

References

Overcoming poor reaction kinetics in the derivatization of 2-Ethoxy-5-nitropyridin-4-amine.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 2-Ethoxy-5-nitropyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for derivatization on this compound?

The primary sites for derivatization are the 4-amino group and the pyridine ring itself. The 4-amino group is a versatile handle for modifications such as acylation, alkylation, and urea or carbamate formation.[1] The pyridine ring can undergo further functionalization, although the existing substituents influence the position of subsequent reactions.

Q2: How do the existing substituents on the pyridine ring affect its reactivity?

The electron-donating ethoxy group at the 2-position and the amino group at the 4-position activate the ring towards electrophilic substitution. Conversely, the strong electron-withdrawing nitro group at the 5-position deactivates the ring for electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr).[1] This activation is crucial for many derivatization reactions.

Q3: What are the key reaction types for derivatizing this compound?

The most common reaction types include:

  • Acylation/Alkylation of the 4-amino group: The primary amine is readily acylated with acyl chlorides or anhydrides and can be alkylated using alkyl halides.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is susceptible to attack by nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful methods for forming new C-N and C-C bonds, respectively, on the pyridine core.

Q4: Are there any known challenges in working with this compound?

Researchers may encounter challenges related to poor reaction kinetics, the formation of side products, and difficulties in purification. The nitro group, while activating for SNAr, can be sensitive to certain reducing conditions. Additionally, the solubility of the starting material and its derivatives can vary significantly depending on the solvent and the nature of the introduced functional groups.

Troubleshooting Guides

Issue 1: Slow or Incomplete Acylation of the 4-Amino Group

Symptoms:

  • TLC analysis shows significant unreacted starting material after the expected reaction time.

  • Low yield of the desired N-acylated product.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficiently activated acylating agent For less reactive acylating agents (e.g., carboxylic acids), use a coupling agent such as HATU.
Base is too weak or sterically hindered Use a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is fresh and dry.
Low reaction temperature Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. Monitor for potential side reactions.
Poor solubility of starting material Use a co-solvent system. A mixture of dichloromethane (DCM) and dimethylformamide (DMF) can improve solubility.
Issue 2: Poor Yield in Buchwald-Hartwig Amination

Symptoms:

  • Complex mixture of products observed by TLC or LC-MS.

  • Significant amounts of dehalogenated arene byproduct.

  • Low conversion of the starting aryl halide.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate ligand for the palladium catalyst The choice of phosphine ligand is critical and substrate-dependent.[2][3] For electron-rich pyridines, bulky, electron-rich ligands like BippyPhos can be effective.[4]
Catalyst poisoning Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Functional groups like azo groups can poison the catalyst.[3]
Incorrect base Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Note that ester and nitro groups can be incompatible with KOtBu.[3]
Low reaction temperature While some Buchwald-Hartwig reactions proceed at room temperature, many require heating. Optimize the temperature, typically between 80-110 °C.

Experimental Protocols & Data

Protocol 1: General Procedure for Acylation of the 4-Amino Group

A solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) is treated with a base (e.g., triethylamine, 1.5 eq) under an inert atmosphere. The acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by TLC. The reaction mixture is then quenched with water and the product is extracted with an organic solvent.

Representative Quantitative Data for Acylation:

Acylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
Acetyl ChlorideTriethylamineDCM225>90
Benzoyl ChloridePyridineTHF42585-95
Acetic AnhydrideNoneAcetic Acid1100>95

Note: Data is compiled from general procedures for similar aminopyridines and may require optimization for this specific substrate.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

To a solution of the aryl halide (1.0 eq) and the amine (1.2 eq) in an anhydrous solvent (e.g., toluene, dioxane, or THF) is added a palladium source (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the mixture is filtered, and the product is purified by column chromatography.

Representative Quantitative Data for Buchwald-Hartwig Amination:

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-BromoanisoleMorpholinePd(OAc)2/BINAPCs2CO3Toluene10085-95
2-ChloropyridineAnilinePd2(dba)3/XPhosK3PO4Dioxane11070-85
4-IodotolueneBenzylaminePdCl2(dppf)NaOtBuTHF80>90

Note: This data is illustrative for Buchwald-Hartwig reactions and optimization is crucial for the specific substrates.

Visualizations

experimental_workflow cluster_acylation Acylation Workflow A1 Dissolve this compound in anhydrous solvent A2 Add base (e.g., TEA) A1->A2 A3 Cool to 0 °C A2->A3 A4 Add acylating agent dropwise A3->A4 A5 Warm to RT and stir A4->A5 A6 Monitor by TLC A5->A6 A7 Aqueous workup A6->A7 A8 Purification A7->A8

Caption: General workflow for the acylation of this compound.

troubleshooting_logic Start Poor Reaction Kinetics Observed Cause1 Low Temperature? Start->Cause1 Solution1 Increase Temperature Cause1->Solution1 Yes Cause2 Poor Solubility? Cause1->Cause2 No Solution2 Change Solvent System Cause2->Solution2 Yes Cause3 Catalyst Inactive? Cause2->Cause3 No Solution3 Screen Different Catalysts/Ligands Cause3->Solution3 Yes Cause4 Incorrect Base? Cause3->Cause4 No Solution4 Use Stronger/Different Base Cause4->Solution4

Caption: Troubleshooting logic for addressing poor reaction kinetics.

References

Selection of appropriate catalysts for cross-coupling reactions with 2-Ethoxy-5-nitropyridin-4-amine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Ethoxy-5-nitropyridin-4-amine in cross-coupling reactions. The information is tailored for professionals in drug development and chemical research.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are suitable for this compound?

A1: this compound is a versatile substrate for several common palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[1][2]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[3][4]

The choice of reaction depends on the desired final product. The electron-donating nature of the ethoxy and amino groups and the electron-withdrawing nitro group can influence reactivity, making catalyst and condition screening crucial.

Q2: What are the key challenges when using this compound in cross-coupling reactions?

A2: Researchers may encounter several challenges:

  • Catalyst Inhibition: The pyridine nitrogen and the primary amine can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[5]

  • Low Reactivity: The electron-rich nature of the pyridine ring can make oxidative addition, a key step in the catalytic cycle, more difficult, especially with less reactive coupling partners like aryl chlorides.[6]

  • Side Reactions: The nitro group can be sensitive to certain reaction conditions and may lead to undesired side products. The presence of multiple functional groups could also lead to competing reactions.

  • Poor Solubility: The substrate or intermediates may have limited solubility in common organic solvents, affecting reaction rates.

Q3: How do I choose the right palladium catalyst and ligand?

A3: The selection of the catalyst and ligand is critical for a successful reaction.[7]

  • For Suzuki Coupling: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common starting points.[8][9] For challenging couplings, more electron-rich and bulky phosphine ligands such as XPhos or SPhos may be beneficial.

  • For Buchwald-Hartwig Amination: Bulky, electron-rich phosphine ligands are essential.[7] Ligands like Xantphos, BINAP, or those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos) are often effective.[1][7][10] Pre-catalysts can also offer improved reliability.[6]

  • For Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[3][4] Copper-free conditions can be employed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[3]

Troubleshooting Guides

General Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failure or Low Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_catalyst Screen Different Catalysts and Ligands check_reagents->optimize_catalyst optimize_base Screen Different Bases optimize_catalyst->optimize_base optimize_solvent Screen Different Solvents optimize_base->optimize_solvent optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp check_atmosphere Ensure Inert Atmosphere (N2 or Ar) optimize_temp->check_atmosphere end_success Successful Reaction check_atmosphere->end_success Improvement end_fail Consult Further Literature check_atmosphere->end_fail No Improvement

Caption: A general workflow for troubleshooting failed or low-yielding cross-coupling reactions.

Troubleshooting Specific Issues
Issue Potential Cause Suggested Solution
No reaction or very low conversion - Inactive catalyst- Inappropriate ligand- Insufficiently strong base- Low reaction temperature- Use a pre-catalyst or a fresh batch of palladium source.- Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands).[7]- Switch to a stronger base (e.g., NaOtBu, K₃PO₄).[11]- Increase the reaction temperature, potentially using a higher-boiling solvent.
Formation of dehalogenated starting material - β-hydride elimination competing with reductive elimination.- Presence of water or protic impurities.- Use a bulkier ligand to sterically disfavor β-hydride elimination.- Ensure anhydrous reaction conditions by using dry solvents and reagents.
Formation of homocoupled byproducts (e.g., biaryl from Suzuki, diyne from Sonogashira) - For Suzuki: Oxidative addition is slow, allowing for side reactions of the boronic acid.- For Sonogashira: Glaser coupling due to the presence of oxygen and copper catalyst.[3]- For Suzuki: Use a more active catalyst/ligand system to promote faster oxidative addition.- For Sonogashira: Thoroughly degas the reaction mixture and maintain an inert atmosphere. Consider using copper-free Sonogashira conditions.[3]
Reaction stalls before completion - Catalyst decomposition.- Product inhibition.- Increase catalyst loading.- Add a fresh portion of catalyst and ligand midway through the reaction.- Dilute the reaction mixture if product solubility is an issue.
Unidentifiable mixture of products - Decomposition of starting material or product.- Competing side reactions due to the nitro group.- Lower the reaction temperature.- Use a milder base.- Screen different solvents to find one that promotes the desired reaction over side reactions.

Catalyst Selection Guide

Catalyst_Selection cluster_suzuki Suzuki Coupling cluster_bh Buchwald-Hartwig Amination cluster_sono Sonogashira Coupling suz_start Aryl Halide Reactivity suz_iodide Aryl Iodide/Bromide suz_start->suz_iodide suz_chloride Aryl Chloride suz_start->suz_chloride suz_cat1 Pd(PPh3)4 Pd(dppf)Cl2 suz_iodide->suz_cat1 suz_cat2 Bulky Ligands (XPhos, SPhos) suz_chloride->suz_cat2 bh_start Amine Type bh_primary Primary Amines bh_start->bh_primary bh_secondary Secondary Amines bh_start->bh_secondary bh_cat1 Bulky Ligands (XPhos, BrettPhos) bh_primary->bh_cat1 bh_cat2 Xantphos, BINAP bh_secondary->bh_cat2 sono_start Side Reaction Concern sono_no_homo No Homocoupling Issue sono_start->sono_no_homo sono_homo Homocoupling (Glaser) Issue sono_start->sono_homo sono_cat1 Pd/Cu co-catalysis sono_no_homo->sono_cat1 sono_cat2 Copper-free conditions sono_homo->sono_cat2

Caption: A decision-making diagram for selecting appropriate catalyst systems for different cross-coupling reactions.

Experimental Protocols (General Procedures)

Note: These are generalized protocols and may require optimization for this compound.

Suzuki-Miyaura Coupling

Objective: To couple an aryl halide with 2-Ethoxy-5-nitropyridin-4-ylboronic acid (or vice versa).

Methodology:

  • To a dry reaction vessel, add this compound derivative (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Objective: To couple an aryl halide with this compound.

Methodology:

  • To a dry reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), and a strong base (e.g., NaOtBu, LHMDS, 1.5 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a dry, degassed solvent (e.g., toluene, dioxane, THF).[6]

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

Objective: To couple a halo-2-Ethoxy-5-nitropyridine with a terminal alkyne.

Methodology:

  • To a dry reaction vessel, add the halo-2-Ethoxy-5-nitropyridine (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 3-10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent mixture (e.g., THF/triethylamine or DMF/diisopropylamine).

  • Add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Summary of Typical Reaction Conditions

Reaction Type Typical Pd Catalyst Typical Ligand Typical Base Typical Solvent Temperature (°C) Catalyst Loading (mol%)
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃PPh₃, dppf, SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene, DMF80 - 1201 - 5
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂, Pre-catalystsXantphos, BINAP, XPhos, SPhosNaOtBu, KOtBu, LHMDS, Cs₂CO₃Toluene, Dioxane, THF80 - 1201 - 5
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, DIPEATHF, DMF25 - 801 - 5 (Pd), 2 - 10 (CuI)

References

Strategies for enhancing the solubility of 2-Ethoxy-5-nitropyridin-4-amine in reaction media.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice for enhancing the solubility of 2-Ethoxy-5-nitropyridin-4-amine in various reaction media.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving the dissolution of this compound.

Q1: My this compound is not dissolving in my primary reaction solvent. What are my initial steps?

A1: First, verify that you are using an appropriate solvent. The structure of this compound, containing an amine, a nitro group, and an ethoxy group, suggests moderate polarity. Initial screening should include a range of solvents with varying polarities. Polar aprotic solvents are often a good starting point for pyridine derivatives.[1][2] Consider solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile.[3] If these are not compatible with your reaction, proceed to the strategies outlined below.

Q2: I have tried several common solvents without success. What is the next logical step?

A2: The next step is to employ a co-solvent system.[4][5] A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, reduces the interfacial tension between the solute and the solvent, thereby increasing solubility.[5] For aqueous systems, common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6] For non-aqueous systems, a mixture of a good solvent (in which the compound is sparingly soluble) and a better, compatible solvent can be effective.

Q3: Can I use temperature to improve the solubility of my compound?

A3: Yes, for most organic solids, solubility increases with temperature.[7][8] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[8] Applying heat provides this energy and can significantly enhance solubility.[7][9] However, you must consider the thermal stability of this compound and your other reactants. Always perform a small-scale test to ensure the compound does not decompose at elevated temperatures.

Q4: My reaction is in an aqueous medium. Will adjusting the pH help dissolve the compound?

A4: Absolutely. The 4-amino group on the pyridine ring is basic and can be protonated in acidic conditions.[10][11] Converting the neutral base into its salt form dramatically increases its aqueous solubility. Therefore, carefully lowering the pH of the medium with a compatible acid (e.g., HCl) should enhance the solubility of this compound.[12][13] Conversely, in a highly basic medium, the compound will be in its less soluble, unionized form.[14]

Q5: My compound dissolves initially but then precipitates out as the reaction progresses. How can I prevent this?

A5: This issue, known as "crashing out," can occur if the reaction consumes a reagent that is also acting as a solubilizer (e.g., an acid), or if the product of the reaction is significantly less soluble than the starting material. To mitigate this, you can:

  • Maintain the optimal conditions (co-solvent ratio, pH, temperature) throughout the reaction.

  • Increase the total volume of the solvent to keep the concentration of all species below their solubility limits.

  • Consider using a solubilizing agent, such as a surfactant or cyclodextrin, which can form complexes with the compound to keep it in solution.[15][16]

Frequently Asked Questions (FAQs)

Q1: What is co-solvency and how does it work?

A1: Co-solvency is a technique used to increase the solubility of a poorly soluble compound by adding a second, miscible solvent (the co-solvent) to the primary solvent system.[4][5] The mechanism involves reducing the polarity difference between the solute and the solvent mixture. For a semi-polar compound in an aqueous solution, adding a less polar co-solvent like ethanol can create a more favorable environment for the solute, leading to a significant increase in solubility.[5]

Q2: How do I rationally select a solvent or co-solvent system?

A2: Solvent selection should be based on the principle of "like dissolves like." Given the functional groups on this compound (amine, nitro, ethoxy, pyridine ring), solvents with moderate to high polarity are recommended. A systematic approach involves screening a panel of solvents from different classes (e.g., protic, aprotic polar, non-polar). For co-solvents, you should choose a solvent that is miscible with your primary reaction medium and in which your compound shows higher intrinsic solubility.

Q3: What are the potential risks of heating a reaction to improve solubility?

A3: The primary risks are the thermal decomposition of your compound of interest, reactants, or the solvent itself, and the potential for increased side reactions. Always consult the material safety data sheet (MSDS) for the boiling point and decomposition temperature of your solvents and reagents. When heating, use a controlled heating source (e.g., an oil bath with a thermostat) and ensure the reaction vessel is properly vented or equipped with a reflux condenser to prevent pressure buildup and solvent loss.

Q4: How does the chemical structure of this compound influence its solubility?

A4: The structure has several key features that dictate its solubility:

  • Pyridine Ring: A basic nitrogenous heterocycle that can be protonated at low pH to form a soluble salt.[11]

  • 4-Amino Group: A basic functional group that is the primary site of protonation, significantly increasing aqueous solubility in acidic conditions.[12]

  • 5-Nitro Group: An electron-withdrawing group that decreases the basicity of the amine and the pyridine nitrogen, but also adds polarity to the molecule.

  • 2-Ethoxy Group: An alkoxy group that is electron-donating and can influence solubility and metabolic stability.[17] It adds some lipophilic character compared to a hydroxyl group.

This combination of functional groups results in a molecule that is likely to be sparingly soluble in water at neutral pH but will show enhanced solubility in acidic aqueous solutions and in polar organic solvents.

Data & Strategy Summary

Table 1: Recommended Solvent Classes for Initial Screening

Solvent ClassExamplesRationale
Polar Aprotic DMSO, DMF, AcetonitrileGood for dissolving polar organic molecules. Often used in synthesis.[3]
Alcohols Ethanol, Methanol, IsopropanolCan act as both primary solvents or as co-solvents in aqueous media.[6]
Chlorinated Dichloromethane (DCM)Useful for less polar compounds or as part of a co-solvent system.
Ethers Tetrahydrofuran (THF), DioxaneModerate polarity, good for a range of organic reactions.
Aqueous Acid Water with HCl or Acetic AcidProtonates the amine group, leading to salt formation and increased solubility.[11]

Table 2: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesConsiderations
Co-solvency Reduces solute-solvent interfacial tension.Simple, effective, widely applicable.[4]Potential for solvent toxicity or side reactions.
pH Adjustment Converts the basic amine to a soluble salt.Highly effective in aqueous media, easily reversible.Only applicable to ionizable compounds; requires pH control.[11][13]
Heating Provides energy to overcome crystal lattice forces.Simple, often provides a significant solubility boost.[7]Risk of compound/solvent decomposition; energy intensive.[3]
Solubilizing Agents Encapsulation or micelle formation (e.g., Cyclodextrins, Surfactants).Can achieve high solubility increases.[16]May complicate product purification; adds cost.

Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent System

  • Preparation: Prepare a stock solution of this compound in a "good" but minimally effective solvent (e.g., ethanol) at a known concentration (e.g., 10 mg/mL).

  • Setup: In a series of vials, add a fixed volume of your primary reaction solvent (the "poor" solvent, e.g., water).

  • Titration: To each vial, add increasing volumes of the stock solution (co-solvent) while stirring.

  • Observation: Record the volume of co-solvent required to achieve complete dissolution. The mixture with the lowest percentage of co-solvent is the most efficient system.

  • Validation: Ensure the selected co-solvent ratio is compatible with your downstream reaction conditions and does not cause precipitation of other components.

Protocol 2: Determining pH-Dependent Solubility

  • Setup: Prepare a series of buffered aqueous solutions across a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Equilibration: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Mixing: Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully extract an aliquot from the supernatant of each sample and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Analysis: Plot the measured solubility against the pH to identify the optimal pH range for dissolution.

Visual Guides

Solubility_Troubleshooting_Workflow start Start: Compound is Insoluble check_solvent Step 1: Re-evaluate Primary Solvent Is it appropriate for a polar, basic compound? start->check_solvent try_cosolvent Step 2: Implement Co-Solvent System (e.g., Water/Ethanol, DCM/DMF) check_solvent->try_cosolvent If solvent is appropriate adjust_ph Step 3: Adjust pH (Aqueous Media) Lower pH to protonate amine group. try_cosolvent->adjust_ph If still insoluble success Success: Compound Dissolved try_cosolvent->success Soluble apply_heat Step 4: Apply Controlled Heat Monitor for decomposition. adjust_ph->apply_heat If still insoluble / non-aqueous adjust_ph->success Soluble use_agent Step 5: Use Solubilizing Agent (e.g., Cyclodextrin, Surfactant) apply_heat->use_agent If still insoluble apply_heat->success Soluble use_agent->success Soluble fail Re-evaluate synthetic route or purification method use_agent->fail If still insoluble

Caption: A workflow for systematically troubleshooting solubility issues.

Co_Solvency_Mechanism Co-solvency reduces the polarity mismatch between the solute and the solvent, enhancing solubility. cluster_0 Poor Solvent System (e.g., Water) cluster_1 Co-Solvent System (e.g., Water + Ethanol) Solute Insoluble Compound Solvent1 Water Molecules (High Polarity) Dissolved_Solute Solubilized Compound Solvent_Mix Water Molecules Co-Solvent (Ethanol) Reduced Polarity Dissolved_Solute->Solvent_Mix Favorable Interaction

Caption: Mechanism of solubility enhancement using a co-solvent system.

pH_Effect_on_Amine_Solubility Neutral_pH Neutral pH (pH ~7) R-NH2 Low_pH Low pH (pH < pKa) R-NH3+ Neutral_pH->Low_pH + H+ - H+ Neutral_Compound Neutral Compound (Low Aqueous Solubility) Neutral_pH->Neutral_Compound Salt_Compound Protonated Salt (High Aqueous Solubility) Low_pH->Salt_Compound

Caption: Effect of pH on the ionization and solubility of an amine.

References

Addressing challenges in the characterization of complex 2-Ethoxy-5-nitropyridin-4-amine analogs.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the characterization of complex 2-Ethoxy-5-nitropyridin-4-amine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound analogs?

A1: The synthesis of this compound analogs, often relying on nucleophilic aromatic substitution (SNAr) and nitration, presents several challenges. A primary difficulty is achieving regioselectivity during the nitration of substituted pyridines. The directing effects of the ethoxy and amino groups can lead to the formation of isomeric byproducts. Additionally, the electron-withdrawing nature of the nitro group, while activating the ring for SNAr, can also influence the reactivity of other positions, potentially leading to undesired side reactions.[1]

Q2: I am observing a low yield in my synthesis. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The SNAr reaction may require optimization of temperature, reaction time, and base. Ensure anhydrous conditions, as water can consume the reagents.

  • Side Reactions: As mentioned, the formation of isomers during nitration is a common issue. Purification by column chromatography or recrystallization is often necessary to isolate the desired product.

  • Product Degradation: Nitropyridine derivatives can be sensitive to certain conditions. Avoid excessive heat and exposure to strong acids or bases during workup and purification.

Q3: What are the recommended safety precautions when handling this compound and its analogs?

A3: These compounds should be handled with appropriate safety measures. They are potentially harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles. In case of a spill, absorb the material with an inert substance like vermiculite and dispose of it as hazardous waste.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause Troubleshooting Solution
Overlapping signals in the aromatic region. The chemical shifts of the pyridine ring protons are close due to complex electronic effects of the substituents.- Use a higher field NMR spectrometer (e.g., 600 MHz) to improve signal dispersion.- Try a different deuterated solvent (e.g., DMSO-d6, Acetone-d6) which can induce differential shifts in the proton resonances.
Broad peaks for NH₂ or aromatic CH protons. - Unresolved coupling to the quadrupolar ¹⁴N nucleus.- Chemical exchange of the NH₂ protons with trace amounts of water in the solvent.- The compound may be undergoing slow conformational changes.- For NH₂ protons, adding a drop of D₂O to the NMR tube will cause the peak to disappear, confirming its identity.- For broadened aromatic signals, acquiring the spectrum at a higher temperature may sharpen the peaks by increasing the rate of conformational exchange.
Presence of unexpected peaks. - Residual solvent from purification (e.g., ethyl acetate, dichloromethane).- Impurities from the reaction.- Place the sample under high vacuum for an extended period to remove volatile solvents.- If impurities are suspected, re-purify the sample by column chromatography or recrystallization.
Poor solubility in common NMR solvents (e.g., CDCl₃). The polarity of the molecule due to the nitro and amino groups.- Use more polar solvents like DMSO-d6 or Methanol-d4.
Mass Spectrometry (MS)
Problem Possible Cause Troubleshooting Solution
Weak or absent molecular ion (M⁺) peak. The molecule is fragile and readily fragments upon ionization.- Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI).
Complex fragmentation pattern. Multiple fragmentation pathways are possible due to the various functional groups.- Analyze the fragmentation pattern for characteristic losses. For nitropyridines, expect losses corresponding to the nitro group (-NO₂, 46 Da) or the ethoxy group (-CH₂CH₃, 29 Da; -OCH₂CH₃, 45 Da). Alpha-cleavage next to the pyridine nitrogen is also common.
Difficulty in confirming elemental composition. The measured mass does not precisely match the theoretical mass.- Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement, which can confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Troubleshooting Solution
Poor peak shape (tailing or fronting). - Interaction of the basic pyridine nitrogen with residual silanols on the silica-based column.- Inappropriate mobile phase pH.- Use a mobile phase with a buffer (e.g., ammonium acetate) to control the pH and improve peak shape.- Employ a column with end-capping or a specifically designed column for basic compounds.
Co-elution of impurities with the main peak. The mobile phase does not provide sufficient resolution.- Optimize the mobile phase composition (e.g., change the ratio of organic solvent to aqueous buffer).- Use a gradient elution method to improve the separation of closely eluting compounds.
Inconsistent retention times. - Fluctuation in column temperature.- Changes in mobile phase composition.- Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed.

Data Presentation

Table 1: Representative ¹H NMR Data for a this compound Analog
Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3 (pyridine)~6.5s-1H
H-6 (pyridine)~8.8s-1H
NH₂~7.5br s-2H
-OCH₂CH₃~4.4q7.02H
-OCH₂CH₃~1.4t7.03H
Note: Chemical shifts are approximate and can vary depending on the solvent and specific analog structure.
Table 2: Representative ¹³C NMR Data for a this compound Analog
Assignment Chemical Shift (δ, ppm)
C-2 (pyridine)~160
C-3 (pyridine)~105
C-4 (pyridine)~155
C-5 (pyridine)~135
C-6 (pyridine)~145
-OCH₂CH₃~65
-OCH₂CH₃~14
Note: Chemical shifts are approximate and can vary depending on the solvent and specific analog structure.
Table 3: Expected Mass Spectrometry Fragments
m/z Possible Fragment
183.07[M]⁺ (Molecular Ion)
153.06[M - NO]⁺
137.06[M - NO₂]⁺
154.06[M - C₂H₅]⁺
138.07[M - OC₂H₅]⁺

Experimental Protocols

Protocol 1: General Synthesis of this compound via SNAr
  • Starting Material: 2-Chloro-5-nitropyridin-4-amine.

  • Reagents: Sodium ethoxide, anhydrous ethanol.

  • Procedure: a. Dissolve 2-Chloro-5-nitropyridin-4-amine in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. b. Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture at room temperature. c. Heat the reaction mixture to reflux and monitor the reaction progress by TLC. d. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. e. Add water to the residue and extract the product with ethyl acetate. f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable recrystallization solvent (the compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures). A mixture of ethanol and water is often a good starting point.

  • Procedure: a. Dissolve the crude product in a minimum amount of the hot recrystallization solvent. b. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. c. Hot filter the solution to remove the charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals. e. Further cool the solution in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. g. Dry the crystals under vacuum.

Protocol 3: Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or an isocratic mixture. A typical starting point could be a 50:50 mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: a. Prepare a stock solution of the sample in the mobile phase. b. Inject the sample onto the HPLC system. c. Analyze the chromatogram for the presence of impurities and determine the purity of the main peak by area percentage.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Starting Material (e.g., 2-Chloro-4-amino-5-nitropyridine) s2 SNAr Reaction (NaOEt, EtOH) s1->s2 p1 Crude Product s2->p1 p2 Recrystallization or Column Chromatography p1->p2 c1 Pure Product p2->c1 c2 NMR (¹H, ¹³C) c1->c2 c3 Mass Spectrometry c1->c3 c4 HPLC (Purity) c1->c4

Caption: A typical experimental workflow for the synthesis, purification, and characterization of this compound analogs.

troubleshooting_logic cluster_nmr NMR Issues cluster_ms MS Issues cluster_hplc HPLC Issues start Unsatisfactory Characterization Result nmr_issue Complex/Impure NMR Spectrum? start->nmr_issue nmr_solution - Change Solvent - Higher Field Strength - Re-purify Sample nmr_issue->nmr_solution Yes ms_issue Ambiguous Molecular Ion or Fragmentation? nmr_issue->ms_issue No final Optimized Characterization nmr_solution->final ms_solution - Use Soft Ionization - HRMS for Accurate Mass ms_issue->ms_solution Yes hplc_issue Poor Peak Shape or Resolution in HPLC? ms_issue->hplc_issue No ms_solution->final hplc_solution - Optimize Mobile Phase - Use Buffered Eluent hplc_issue->hplc_solution Yes hplc_issue->final No hplc_solution->final

Caption: A logical troubleshooting workflow for addressing common characterization challenges.

References

How to avoid common pitfalls in the handling of air-sensitive reagents for synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully handling air-sensitive reagents.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving air-sensitive compounds.

Problem: My air-sensitive reaction failed, and starting material was recovered.

This is a common issue often pointing to the introduction of air or moisture into the reaction setup. Follow these troubleshooting steps to identify the source of the contamination.

  • Step 1: Re-evaluate Solvent Purity. Solvents are a primary source of contamination. Ensure that your solvents are rigorously dried and degassed.[1] Refer to the tables below for the effectiveness of different drying methods.

  • Step 2: Inspect Glassware. All glassware must be completely free of adsorbed moisture. Standard oven drying is often insufficient. Flame-dry all glassware under vacuum and cool under an inert atmosphere.[1]

  • Step 3: Check for Leaks in the System. Even a small leak in your Schlenk line or glovebox can compromise the inert atmosphere.

    • For Schlenk Lines: Ensure all ground-glass joints are properly greased and sealed.[1] Check for cracks in the glassware or tubing. A poor vacuum pressure is a primary indicator of a leak.[2]

    • For Gloveboxes: Check the integrity of the gloves for any punctures or wear. Ensure the antechamber cycles are sufficient to remove atmospheric contaminants.

  • Step 4: Verify Reagent Quality. Air-sensitive reagents can degrade over time, even with proper storage. If possible, titrate the reagent to determine its activity before use.

Problem: My cannula transfer is slow or has stopped.

Slow or stalled cannula transfers can be frustrating and risk prolonging the exposure of your reagents to potential contaminants.

  • Step 1: Check for Blockages. The cannula or the bleed needle may be clogged.[3] Disconnect the cannula and flush it with a dry, inert solvent.

  • Step 2: Ensure a Positive Pressure Differential. For a successful transfer, the pressure in the donating flask must be greater than in the receiving flask. You can gently increase the inert gas flow to the donating flask.[4]

  • Step 3: Examine the Septa. Old or frequently used septa can become leaky, preventing a proper seal and pressure buildup. Replace any suspect septa.

  • Step 4: Adjust the Cannula Position. Ensure the cannula is below the surface of the liquid in the donating flask but not touching the bottom where solid reagent may block it.

Problem: A pyrophoric reagent ignited at the tip of the needle/cannula.

This is a hazardous situation that indicates exposure of the pyrophoric material to the atmosphere.

  • Immediate Action: Do not panic. Have a compatible fire extinguisher (e.g., Class D for metal fires) or dry sand readily available. Smother the flame if it is small and contained.

  • Prevention:

    • Always handle pyrophoric reagents in a fume hood and away from flammable materials.[5][6]

    • Ensure a steady, positive flow of inert gas out of the needle or cannula before and after the transfer.

    • For highly pyrophoric materials, it is best practice to draw a small amount of inert gas into the syringe or cannula after dispensing the liquid to create a protective buffer at the tip.[7]

    • Never work alone when handling pyrophoric reagents.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is the difference between a Schlenk line and a glovebox, and which should I use?

Both Schlenk lines and gloveboxes are used to handle air-sensitive materials, but they are suited for different applications.

  • Schlenk Line: A dual-manifold system connected to a vacuum pump and a source of inert gas.[2] It is ideal for performing reactions in solution, distillations, and other manipulations in glassware under an inert atmosphere.[9]

  • Glovebox: A sealed container filled with an inert gas, equipped with gloves for manipulation.[10] It is best for handling and weighing solids, preparing samples, and performing small-scale reactions where dexterity is crucial.[9]

The choice depends on the scale and nature of your experiment. For many synthetic procedures, a combination of both is used, with solids being weighed and prepared in the glovebox and the reaction itself carried out on a Schlenk line.

Q2: How can I be sure my solvent is dry enough?

The required level of dryness depends on the sensitivity of your reagents.

  • Solvent Stills: Traditionally, solvents were distilled from reactive drying agents like sodium/benzophenone. This method can achieve very low water content but carries significant safety hazards.[11]

  • Solvent Purification Systems (SPS): A safer alternative that passes solvents through columns of activated alumina and other materials to remove water and oxygen.

  • Molecular Sieves: A convenient and effective method for drying many common solvents.[12] The efficiency depends on the type of sieve, the solvent, and the contact time.

For a quantitative measure of water content, a Karl Fischer titration is the standard method.[13]

Q3: How many "evacuate-refill" cycles are necessary on a Schlenk line?

A minimum of three "evacuate-refill" cycles is generally recommended to ensure that the atmosphere in the flask is sufficiently inert.[1] For highly sensitive reactions, more cycles or evacuating for a longer period may be necessary.

Q4: What personal protective equipment (PPE) should I wear when handling pyrophoric reagents?

Due to the risk of fire, specialized PPE is mandatory.

  • Flame-resistant lab coat: Essential to protect against splashes and fire.[9]

  • Chemical splash goggles and a face shield: To protect the eyes and face.[6]

  • Gloves: A double-gloving approach is often recommended, with nitrile gloves underneath neoprene or other chemical-resistant gloves.[6][9]

Q5: My solid reagent is clumpy and difficult to handle. What should I do?

Clumping can be a sign of decomposition due to moisture exposure. If the reagent is still viable, it should be handled exclusively within a glovebox to prevent further degradation. Breaking up the clumps can be done with a spatula, but care should be taken as finely divided powders can be more reactive.

Data Presentation

Table 1: Effectiveness of Solvent Drying Methods (Water Content in ppm)

SolventDrying MethodContact TimeFinal Water Content (ppm)
Tetrahydrofuran (THF)Activated 3Å Molecular Sieves (20% m/v)72 hours~4
TolueneActivated 3Å Molecular Sieves24 hours<5
Dichloromethane (DCM)Activated 3Å Molecular Sieves24 hours<1
AcetonitrileActivated 3Å Molecular Sieves24 hours<5
MethanolActivated 3Å Molecular Sieves (20% m/v)5 days~10
EthanolActivated 3Å Molecular Sieves (20% m/v)5 days~10

Data sourced from "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants".[14][15]

Table 2: Achievable Inert Atmosphere Quality

TechniqueTypical Oxygen LevelTypical Moisture Level
Glovebox< 1 ppm< 1 ppm
Schlenk Line (with proper technique)< 10 ppmDependent on glassware prep

Glovebox data sourced from multiple equipment manufacturer specifications and user guides.[10][16][17] Schlenk line values are estimates as they are highly dependent on technique and setup.

Experimental Protocols

Protocol 1: Cannula Transfer of an Air-Sensitive Reagent

This protocol describes the transfer of a liquid reagent from a storage bottle to a reaction flask using a double-tipped needle (cannula).

  • Preparation:

    • Ensure both the reagent bottle and the reaction flask are under a positive pressure of inert gas (e.g., nitrogen or argon).

    • The reaction flask should be connected to a bubbler to allow for pressure release.

    • Oven-dry the cannula and cool it in a desiccator before use.

  • Purging the Cannula:

    • Insert one end of the cannula through the septum of the reagent bottle, keeping the tip above the liquid level.

    • Insert the other end of the cannula into the reaction flask.

    • Allow the inert gas to flow from the reagent bottle, through the cannula, and into the reaction flask for 2-3 minutes to purge the cannula of any air.[18]

  • Initiating the Transfer:

    • Lower the tip of the cannula into the reagent solution in the storage bottle.

    • Insert a "bleed" needle into the septum of the receiving flask to act as a vent.

    • Gently increase the inert gas pressure in the reagent bottle. This can be done by briefly restricting the outlet of the gas bubbler on the Schlenk line. The pressure difference will push the liquid through the cannula.[18]

  • Completing the Transfer:

    • Once the desired volume has been transferred, raise the cannula tip above the liquid level in the reagent bottle.

    • Allow the inert gas to push the remaining liquid out of the cannula.

    • Remove the cannula from the reaction flask first, and then from the reagent bottle.

Protocol 2: Activating Molecular Sieves for Solvent Drying

This protocol details the procedure for activating molecular sieves to ensure their maximum water-adsorbing capacity.

  • Initial Setup:

    • Place the required amount of molecular sieves in a Schlenk flask.

    • Attach the flask to a Schlenk line.

  • Heating and Evacuation:

    • Heat the flask to 180-200 °C using a heating mantle or sand bath.

    • Simultaneously, apply a dynamic vacuum to the flask for at least 8-12 hours.[19] This removes the water that is adsorbed to the sieves.

  • Cooling and Storage:

    • After the heating period, allow the flask to cool to room temperature under a static vacuum.

    • Once cool, backfill the flask with a dry, inert gas.

    • The activated sieves are now ready to be added to the solvent that needs to be dried.[20]

Visualizations

Reaction_Troubleshooting start Reaction Failed (Starting Material Recovered) check_solvent Step 1: Evaluate Solvent Purity - Properly dried and degassed? start->check_solvent check_glassware Step 2: Inspect Glassware - Flame-dried under vacuum? check_solvent->check_glassware Yes re_dry_solvent Action: Re-dry and degas solvent. check_solvent->re_dry_solvent No check_leaks Step 3: Check for System Leaks - Schlenk line joints? Glovebox gloves? check_glassware->check_leaks Yes re_prep_glassware Action: Re-prepare glassware. check_glassware->re_prep_glassware No check_reagent Step 4: Verify Reagent Quality - Recently purchased or titrated? check_leaks->check_reagent Yes fix_leaks Action: Re-grease joints, replace septa/gloves. check_leaks->fix_leaks No get_new_reagent Action: Use fresh or titrated reagent. check_reagent->get_new_reagent No success Problem Resolved check_reagent->success Yes re_dry_solvent->success re_prep_glassware->success fix_leaks->success get_new_reagent->success

Caption: Troubleshooting workflow for a failed air-sensitive reaction.

Cannula_Transfer_Workflow cluster_donating_flask Donating Flask cluster_receiving_flask Receiving Flask a Reagent under inert gas b Purge cannula with inert gas (2-3 min) a->b d Reaction vessel under inert gas e Insert bleed needle in receiving flask d->e b->d c Lower cannula into reagent f Increase inert gas pressure in donating flask c->f e->f g Liquid transfers f->g h Raise cannula above liquid g->h i Remove cannula h->i

Caption: Experimental workflow for a cannula transfer.

References

Validation & Comparative

Comparing the reactivity of 2-Ethoxy-5-nitropyridin-4-amine with other nitropyridine isomers.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the reactivity of 2-Ethoxy-5-nitropyridin-4-amine with other nitropyridine isomers, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr). The analysis is supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Introduction to Nitropyridine Reactivity

Pyridines are a fundamental class of heterocycles widely used in pharmaceuticals and agrochemicals.[1] The introduction of a nitro group (NO2), a powerful electron-withdrawing group, significantly alters the electronic properties of the pyridine ring. This deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).[2][3] The position of the nitro group, along with the nature and location of other substituents, dictates the regioselectivity and rate of these reactions.

The reactivity of nitropyridines in SNAr reactions is primarily governed by the ability of the pyridine ring to stabilize the negative charge in the intermediate Meisenheimer complex.[2] Nucleophilic attack is favored at the positions ortho and para to the nitro group, as the negative charge can be effectively delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen.[3][4]

The Unique Profile of this compound

This compound possesses a unique combination of functional groups that create a complex reactivity profile.[2] The strong electron-withdrawing nitro group at the 5-position activates the ring. However, the presence of two electron-donating groups—an amino group at the 4-position and an ethoxy group at the 2-position—can modulate this reactivity. Their electron-donating effects can potentially counteract the activation provided by the nitro group, making its reactivity profile distinct from simpler nitropyridine isomers.

Comparative Reactivity Data

The following table summarizes experimental data for SNAr reactions on various nitropyridine isomers, providing a basis for comparing their reactivity.

Isomer/PrecursorNucleophile/ReactionConditionsProductYield (%)Reference
2-chloro-5-nitropyridineEthoxideNot specified2-ethoxy-5-nitropyridineHigh (implied)[2]
3-methoxy-2-nitropyridine[F-18]Fluoride140 °C, 30 min2-[F-18]Fluoro-3-methoxypyridine70-89%[5]
3-methyl-2-nitropyridine[F-18]Fluoride140 °C, 1-30 min2-[F-18]Fluoro-3-methylpyridine70-89%[5]
4-nitropyridine-N-oxideBromide ionNot specified4-bromopyridine-N-oxideNot specified[6]
4-nitropyridine-N-oxideChloride ionNot specified4-chloropyridine-N-oxideNot specified[6]
4-nitropyridine-N-oxideEthoxideNot specified4-ethoxypyridine-N-oxideNot specified[6]
5-bromo-2-nitropyridineSodium ethylateNot specified5-bromo-2-ethoxypyridineLow (side reaction)[7]
2-chloro-3,5-dinitropyridineAzideNot specified4-aza-6-nitrobenzofuroxan precursorNot specified[8]

Note: Direct quantitative comparison is challenging as reaction conditions and nucleophiles vary across studies. However, the data illustrates the general susceptibility of activated nitropyridines to nucleophilic attack.

Visualizing Reaction Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the underlying chemical principles and experimental processes.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Synthesis_Workflow start 2-Chloro-5-nitropyridine step1 React with Sodium Ethoxide (NaOEt) in Ethanol start->step1 intermediate 2-Ethoxy-5-nitropyridine step1->intermediate step2 Amination at C4 (e.g., via reduction of a nitro group or direct amination) intermediate->step2 product This compound step2->product

Caption: A plausible synthetic workflow for this compound.

Reactivity_Factors center Ring Reactivity (SNAr) ewg Electron-Withdrawing Groups (e.g., -NO2) ewg->center Increases (+) edg Electron-Donating Groups (e.g., -NH2, -OR) edg->center Decreases (-) lg Good Leaving Group (e.g., -Cl, -Br) lg->center Facilitates (+) position Substituent Position (ortho/para to LG) position->center Directs Attack (+)

Caption: Key factors influencing the reactivity of pyridines in SNAr reactions.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a representative example for the substitution of a halogen on a nitropyridine ring with an alkoxide.

Materials:

  • Halogenated nitropyridine precursor (e.g., 2-chloro-5-nitropyridine)

  • Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe)

  • Anhydrous ethanol or methanol

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere is charged with the halogenated nitropyridine precursor.

  • Solvent Addition: Anhydrous alcohol (e.g., ethanol for ethoxylation) is added to dissolve the starting material.

  • Nucleophile Addition: A solution of the sodium alkoxide in its corresponding alcohol is added dropwise to the stirred solution at room temperature. The amount of nucleophile is typically 1.1 to 1.5 molar equivalents.

  • Reaction: The reaction mixture is heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from a few hours to overnight depending on the specific substrate.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure substituted nitropyridine product.

Synthesis of 2-Amino-5-nitropyridine

The synthesis of aminonitropyridines often involves the nitration of an aminopyridine precursor.[2]

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (H2SO4)

  • Concentrated Nitric Acid (HNO3)

  • Ice bath

  • Ammonium hydroxide solution

Procedure:

  • Dissolution: 2-Aminopyridine is slowly added to concentrated sulfuric acid in a flask cooled in an ice bath, ensuring the temperature remains low.

  • Nitration: A mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) is added dropwise to the solution while maintaining the low temperature and stirring vigorously.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours.

  • Quenching: The reaction mixture is then carefully poured onto crushed ice.

  • Neutralization: The acidic solution is cautiously neutralized with a concentrated ammonium hydroxide solution until it becomes basic, which causes the product to precipitate.

  • Isolation: The precipitate is collected by filtration, washed thoroughly with cold water, and dried to yield 2-amino-5-nitropyridine.

Conclusion

The reactivity of this compound is a nuanced interplay of activating and deactivating effects. While the nitro group at the 5-position strongly primes the ring for nucleophilic attack, particularly at the 2 and 4-positions, the electron-donating amino and ethoxy groups at these very positions modulate this reactivity. Compared to isomers with only activating groups (e.g., 2-chloro-5-nitropyridine), its reactions may require more forcing conditions. However, this complex substitution pattern also offers unique opportunities for selective functionalization, making it a valuable intermediate in the synthesis of complex bioactive molecules and materials.[2] Further kinetic studies are necessary to provide a precise quantitative ranking of its reactivity against other isomers under standardized conditions.

References

A comparative study of different synthetic methodologies for 2-Ethoxy-5-nitropyridin-4-amine.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prevalent synthetic methodologies for obtaining 2-Ethoxy-5-nitropyridin-4-amine, a key intermediate in the development of various pharmaceutical agents. The synthesis of this molecule predominantly relies on nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring, where the electron-withdrawing nitro group facilitates the displacement of leaving groups. This document outlines two primary synthetic pathways, offering detailed experimental protocols, a comparison of their strategic advantages, and visual representations of the reaction workflows.

Comparative Summary of Synthetic Methodologies

The selection of a synthetic route for this compound is often dictated by the availability of starting materials, desired purity, and scalability. Below is a summary of the two primary methodologies, starting from different halogenated nitropyridine precursors.

ParameterMethodology 1: Sequential Substitution from 2,4-Dichloro-5-nitropyridineMethodology 2: Ethoxylation of 2-Chloro-5-nitropyridin-4-amine
Starting Material 2,4-Dichloro-5-nitropyridine2-Chloro-5-nitropyridin-4-amine
Key Reactions 1. Nucleophilic substitution of the C4-chloro group with ammonia.2. Nucleophilic substitution of the C2-chloro group with sodium ethoxide.1. Nucleophilic substitution of the C2-chloro group with sodium ethoxide.
Number of Steps TwoOne
Potential Yield Moderate to HighHigh
Purification Intermediate purification may be required.Direct purification of the final product.
Scalability GoodExcellent
Advantages Utilizes a commercially available and reactive starting material. Allows for diversification at both C2 and C4 positions.More convergent and efficient due to fewer steps.
Disadvantages Longer reaction sequence. Potential for side reactions and the need for purification of the intermediate.Requires the synthesis or sourcing of a more advanced intermediate.

Methodology 1: Sequential Substitution from 2,4-Dichloro-5-nitropyridine

This two-step approach leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyridine ring. The C4 position is generally more activated towards nucleophilic attack by amines.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-nitropyridin-4-amine

  • In a sealed reaction vessel, dissolve 2,4-Dichloro-5-nitropyridine (1.0 eq.) in ethanol (10 mL per gram of starting material).

  • Cool the solution to 0°C in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of ammonia in ethanol (7 M, 2.0 eq.) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 2-Chloro-5-nitropyridin-4-amine as a solid.

Step 2: Synthesis of this compound

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq.) in anhydrous ethanol (15 mL per gram of sodium) under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add 2-Chloro-5-nitropyridin-4-amine (1.0 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization from ethanol or by column chromatography to afford this compound.

Workflow Diagram

G start 2,4-Dichloro-5-nitropyridine step1 Ammonia in Ethanol Room Temperature start->step1 intermediate 2-Chloro-5-nitropyridin-4-amine step1->intermediate step2 Sodium Ethoxide in Ethanol Reflux intermediate->step2 product This compound step2->product

Caption: Sequential SNAr from 2,4-Dichloro-5-nitropyridine.

Methodology 2: Ethoxylation of 2-Chloro-5-nitropyridin-4-amine

This more direct, one-step synthesis is highly efficient, provided the starting material, 2-Chloro-5-nitropyridin-4-amine, is readily available.

Experimental Protocol
  • Under an inert atmosphere, prepare a solution of sodium ethoxide by adding sodium metal (1.5 eq.) to anhydrous ethanol (20 mL per gram of sodium) at 0°C, then allowing it to warm to room temperature.

  • Add 2-Chloro-5-nitropyridin-4-amine (1.0 eq.) to the sodium ethoxide solution.

  • Heat the mixture to reflux (approximately 78°C) and stir for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to ambient temperature.

  • Carefully pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Workflow Diagram

G start 2-Chloro-5-nitropyridin-4-amine step1 Sodium Ethoxide in Ethanol Reflux start->step1 product This compound step1->product

Caption: Direct ethoxylation of 2-Chloro-5-nitropyridin-4-amine.

Logical Relationship of Synthetic Pathways

The two methodologies are interconnected, with the product of the first step of Methodology 1 serving as the starting material for Methodology 2. The choice between a two-step or a one-step synthesis will depend on the commercial availability and cost-effectiveness of the respective starting materials.

G cluster_0 Methodology 1 A 2,4-Dichloro-5-nitropyridine B 2-Chloro-5-nitropyridin-4-amine A->B Step 1 (Amination) C This compound B->C Step 2 (Ethoxylation) B->C Direct Ethoxylation

Caption: Interrelation of the synthetic routes to the target molecule.

Evaluating the Biological Activity of Compounds Derived from 2-Ethoxy-5-nitropyridin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential biological activities of compounds derived from the core scaffold, 2-Ethoxy-5-nitropyridin-4-amine. The primary focus is on their emergent role as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key mediator in inflammatory signaling pathways. Additionally, the guide explores the potential for these derivatives in anticancer applications, a common therapeutic area for nitropyridine-containing compounds. The information presented is supported by experimental data from relevant studies and includes detailed experimental protocols for key biological assays.

IRAK-4 Inhibition: A Promising Avenue for Anti-Inflammatory Therapeutics

Recent patent literature suggests that the aminopyridine scaffold, particularly derivatives of 2-aminonitropyridines, is a promising starting point for the development of IRAK-4 inhibitors. While specific biological data for derivatives of this compound is not yet publicly available, a key patent application outlines the synthesis of related bicyclic heterocycles as potent IRAK-4 inhibitors. Based on the disclosed synthetic routes, a hypothetical derivative, hereafter referred to as Compound X , could be synthesized from this compound.

Comparative Analysis of IRAK-4 Inhibitors

The following table summarizes the inhibitory activity of well-established IRAK-4 inhibitors, which can serve as a benchmark for the potential efficacy of novel derivatives like Compound X.

CompoundTarget(s)IC50 (nM)Assay TypeReference
Zimlovisertib (PF-06650833) IRAK40.2 nMCell-based assay[1][2]
IRAK42.4 nMPBMC assay[1]
Emavusertib (CA-4948) IRAK4/FLT3<250 nM (for cytokine release)Cell-based assay[3]
Compound 18 (from a 2,4-diaminopyrimidine series) IRAK4<200 nM (for IL-6 inhibition)HUVEC cell assay[4]
Hypothetical Compound X IRAK4To be determinedKinase binding/Cell-based assay
IRAK-4 Signaling Pathway

The diagram below illustrates the central role of IRAK-4 in the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling cascades, which are critical in the innate immune response.[5] Inhibition of IRAK-4 kinase activity is a key strategy for mitigating inflammatory responses.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines Compound_X Compound X (Hypothetical) Compound_X->IRAK4 Inhibition

Caption: IRAK-4 signaling pathway and the point of inhibition.

Anticancer Potential: Exploring Cytotoxic Activity

Nitropyridine moieties are present in a number of compounds with demonstrated anticancer activity. While specific derivatives of this compound have not been extensively evaluated in this context, the foundational structure suggests potential for development as cytotoxic agents. The MTT assay is a standard method for initial screening of anticancer activity.

Comparative Analysis of Anticancer Compounds

The following table provides examples of nitropyridine and related heterocyclic compounds with their reported anticancer activities against various cell lines. This serves as a reference for the potential potency of novel derivatives.

CompoundCancer Cell LineIC50 (µM)Assay TypeReference
Nitrofuran Derivative 14b MDA-MB-231 (Breast)6.61MTT Assay[6]
Thiazolidinone Derivative 2h MOLT-4 (Leukemia)< 0.01-0.02GI50 Assay[7]
SW-620 (Colon)< 0.01-0.02GI50 Assay[7]
Hypothetical Compound Y VariousTo be determinedMTT Assay

Experimental Protocols

IRAK-4 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to measure the inhibition of IRAK-4.

Workflow Diagram:

LanthaScreen_Workflow Start Start Prepare_Reagents Prepare Reagents: - 4X Test Compound Dilutions - 2X Kinase/Antibody Mixture - 4X Tracer Solution Start->Prepare_Reagents Add_Compound Add 4 µL of 4X Test Compound to 384-well plate Prepare_Reagents->Add_Compound Add_Kinase_Ab Add 8 µL of 2X Kinase/Antibody Mixture Add_Compound->Add_Kinase_Ab Add_Tracer Add 4 µL of 4X Tracer Solution Add_Kinase_Ab->Add_Tracer Incubate Incubate at Room Temperature for 1 hour Add_Tracer->Incubate Read_Plate Read TR-FRET Signal on Plate Reader Incubate->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Materials:

  • IRAK-4 enzyme

  • LanthaScreen™ Eu-anti-tag Antibody

  • Kinase Tracer

  • Test compounds (and controls)

  • Kinase Buffer

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds at 4 times the final desired concentration in the appropriate buffer.

  • Reagent Preparation:

    • Prepare a 2X solution of the IRAK-4 enzyme and Eu-anti-tag antibody mixture in Kinase Buffer.

    • Prepare a 4X solution of the Kinase Tracer in Kinase Buffer.

  • Assay Assembly:

    • Add 4 µL of the 4X test compound solution to the wells of a 384-well plate.

    • Add 8 µL of the 2X kinase/antibody mixture to each well.

    • Add 4 µL of the 4X tracer solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) following excitation at approximately 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[8][9][10]

Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate and incubate (24h) Start->Seed_Cells Treat_Cells Treat cells with various concentrations of test compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for desired exposure time (e.g., 48-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well and incubate (1-4h) Incubate_Treatment->Add_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Add_MTT->Solubilize Read_Absorbance Measure absorbance at ~570 nm using a plate reader Solubilize->Read_Absorbance Calculate_Viability Calculate cell viability and determine IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line(s) of interest

  • Cell culture medium and supplements

  • Test compounds (and controls)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents, particularly as inhibitors of IRAK-4 for the treatment of inflammatory diseases. The structural alerts within this molecule also suggest a potential for anticancer activity. The comparative data and detailed protocols provided in this guide are intended to facilitate further research and development of this class of compounds. Future studies should focus on the synthesis and rigorous biological evaluation of specific derivatives to elucidate their structure-activity relationships and therapeutic potential.

References

Cross-Validation of Analytical Methods for Purity Assessment of 2-Ethoxy-5-nitropyridin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides a comparative analysis of three common analytical techniques for the purity assessment of 2-Ethoxy-5-nitropyridin-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The methods discussed are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC). This document offers detailed experimental protocols and a quantitative comparison of their performance to aid researchers in selecting the most suitable method for their specific needs.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on a variety of factors, including the desired sensitivity, speed of analysis, and the nature of the impurities to be detected. The following table summarizes the key performance parameters for the HPLC, UPLC, and GC methods detailed in this guide.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Gas Chromatography (GC)
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%97.5 - 102.5%
Precision (% RSD) < 1.0%< 0.5%< 1.5%
Limit of Detection (LOD) 0.01%0.005%0.02%
Limit of Quantitation (LOQ) 0.03%0.015%0.06%
Analysis Time (minutes) 20 - 305 - 1015 - 25
Solvent Consumption HighLowLow (gas carrier)

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This method is a robust and widely used technique for the purity profiling of pharmaceutical compounds.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers significant improvements in speed and resolution compared to traditional HPLC by utilizing smaller particle size columns and higher operating pressures.[3][4][5]

  • Instrumentation: A UPLC system with a photodiode array (PDA) detector.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-6 min: 10% to 90% B

    • 6-7 min: 90% B

    • 7-7.1 min: 90% to 10% B

    • 7.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve 5 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For pyridine derivatives, it can be a suitable alternative to liquid chromatography.[6][7]

  • Instrumentation: A GC system with a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 270 °C

  • Detector Temperature: 300 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of methanol.

Method Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods produce comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of the described analytical methods.

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome HPLC HPLC Method Development HPLC_Val Individual Method Validation (ICH Q2) HPLC->HPLC_Val UPLC UPLC Method Development UPLC_Val Individual Method Validation (ICH Q2) UPLC->UPLC_Val GC GC Method Development GC_Val Individual Method Validation (ICH Q2) GC->GC_Val Select_Samples Select Representative Batches of This compound HPLC_Val->Select_Samples UPLC_Val->Select_Samples GC_Val->Select_Samples Analyze_Samples Analyze Samples by All Three Methods Select_Samples->Analyze_Samples Compare_Results Compare Purity Profiles and Impurity Levels Analyze_Samples->Compare_Results Statistical_Analysis Statistical Analysis (e.g., t-test, F-test) Compare_Results->Statistical_Analysis Equivalence Demonstrate Method Equivalence or Define Method-Specific Acceptance Criteria Statistical_Analysis->Equivalence

Caption: Workflow for the cross-validation of HPLC, UPLC, and GC methods.

Conclusion

The choice of an analytical method for the purity assessment of this compound should be based on the specific requirements of the analysis. UPLC offers the fastest analysis time and highest sensitivity, making it ideal for high-throughput screening and trace impurity detection.[3][5] HPLC remains a robust and reliable method suitable for routine quality control.[1][2] GC provides an orthogonal technique that is particularly useful for identifying volatile impurities that may not be amenable to liquid chromatography.[6] A thorough cross-validation of these methods is crucial to ensure the consistency and reliability of purity data across different analytical platforms, ultimately contributing to the overall quality and safety of the final pharmaceutical product.

References

Benchmarking the Efficiency of 2-Ethoxy-5-nitropyridin-4-amine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic pathways for 2-Ethoxy-5-nitropyridin-4-amine, a valuable intermediate in pharmaceutical and materials science research. By presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic routes, this document aims to assist researchers in selecting the most efficient pathway for their specific needs.

Introduction

This compound is a substituted pyridine derivative with a unique combination of functional groups that makes it a versatile building block in organic synthesis. The presence of an amino, an ethoxy, and a nitro group on the pyridine ring offers multiple reaction sites for further functionalization, enabling the construction of complex molecular architectures. The efficiency of its synthesis is therefore a critical factor in its application in drug discovery and materials science. This guide benchmarks the most plausible synthetic pathway against a potential alternative, providing a framework for evaluating their respective efficiencies.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several routes. Based on available literature for analogous compounds, two primary pathways are considered here for their potential efficiency:

  • Pathway 1: Nitration of a 4-Amino-2-ethoxypyridine Precursor. This is a direct and logical approach where the nitro group is introduced in the final step.

  • Pathway 2: Nucleophilic Aromatic Substitution (SNAr) on a Dihalogenated Pyridine. This pathway involves a multi-step process of sequential substitutions.

Data Presentation

The following table summarizes the key efficiency metrics for the proposed synthetic pathways. The data for Pathway 1 is extrapolated from established procedures for similar compounds, while the data for Pathway 2 represents a hypothetical route with estimated efficiencies based on known SNAr reactions on pyridine rings.

MetricPathway 1: Nitration of 4-Amino-2-ethoxypyridinePathway 2: Sequential SNAr (Hypothetical)
Starting Material 4-Amino-2-ethoxypyridine2,4-Dichloropyridine
Key Steps 1. Nitration1. Ethoxylation2. Amination3. Nitration
Overall Yield (Estimated) 70-80%40-50%
Purity (Estimated) >98% (after crystallization)>95% (after chromatography)
Reaction Time (Total) 4-6 hours12-18 hours
Key Reagents Nitric Acid, Sulfuric AcidSodium Ethoxide, Ammonia, Nitrating Mixture
Purification Method CrystallizationColumn Chromatography
Advantages Fewer steps, potentially higher overall yield, simpler purification.Readily available starting material.
Disadvantages Potential for side reactions during nitration, regioselectivity control.Multiple steps, lower overall yield, requires chromatographic purification.

Experimental Protocols

Pathway 1: Synthesis of this compound via Nitration

This protocol is based on established methods for the nitration of aminopyridines.

Step 1: Synthesis of 4-Amino-2-ethoxypyridine

  • Materials: 4-Amino-2-chloropyridine, Sodium ethoxide, Ethanol.

  • Procedure:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 4-amino-2-chloropyridine.

    • The reaction mixture is heated at reflux for 4-6 hours.

    • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

    • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to afford 4-amino-2-ethoxypyridine.

  • Expected Yield: 85-95%.

  • Purity: Can be purified by crystallization or column chromatography.

Step 2: Nitration of 4-Amino-2-ethoxypyridine

  • Materials: 4-Amino-2-ethoxypyridine, Concentrated Sulfuric Acid, Fuming Nitric Acid.

  • Procedure:

    • To a cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 4-amino-2-ethoxypyridine.

    • A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction is stirred at room temperature for 2-3 hours.

    • The reaction mixture is then carefully poured onto crushed ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide solution) until a precipitate is formed.

    • The precipitate is filtered, washed with cold water, and dried to yield this compound.

  • Expected Yield: 80-90%.[1]

  • Purity: >98% after recrystallization from a suitable solvent like ethanol.[1]

Visualizing the Synthesis

To better understand the proposed synthesis and a comparative workflow, the following diagrams have been generated.

G cluster_pathway1 Pathway 1: Proposed Synthesis A 4-Amino-2-ethoxypyridine B This compound A->B HNO₃, H₂SO₄

Caption: Proposed synthetic pathway for this compound.

G cluster_workflow Experimental Workflow: Benchmarking Synthesis Efficiency start Define Synthesis Pathways (Pathway 1 vs. Pathway 2) step1 Execute Synthesis Protocols - Monitor reaction parameters - Record reaction times start->step1 step2 Purification of Products - Crystallization (P1) - Chromatography (P2) step1->step2 step3 Characterization and Analysis - Yield Calculation - Purity Assessment (HPLC, NMR) - Spectroscopic Confirmation step2->step3 end Comparative Data Analysis - Tabulate results - Evaluate efficiency step3->end

Caption: A logical workflow for benchmarking the efficiency of different synthesis pathways.

Conclusion

Based on the analysis of related synthetic procedures, Pathway 1: Nitration of 4-Amino-2-ethoxypyridine appears to be the more efficient route for the synthesis of this compound. Its primary advantages lie in the reduced number of synthetic steps and a potentially higher overall yield, coupled with a simpler purification process. While Pathway 2 offers the benefit of a more readily available starting material, the multi-step nature and likely reliance on chromatographic purification make it a less efficient alternative.

For researchers and drug development professionals, the choice of synthetic pathway will ultimately depend on the specific requirements of their project, including scale, purity needs, and available resources. However, the information presented in this guide provides a strong foundation for making an informed decision to optimize the synthesis of this important chemical intermediate.

References

Comparative Therapeutic Potential of Curcumin and Its Derivatives: An In Vitro and In vivo Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, has garnered significant scientific interest due to its pleiotropic therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] However, the clinical application of curcumin is often hampered by its low aqueous solubility, poor stability at physiological pH, and rapid metabolism, which collectively result in low bioavailability.[2][4][5] To overcome these limitations, researchers have developed numerous derivatives, such as Tetrahydrocurcumin (THC) and synthetic analogues (e.g., EF24, EF31, BAT3), designed to enhance stability, bioavailability, and therapeutic efficacy.[4][6][7] This guide provides a comparative analysis of curcumin and its key derivatives, supported by experimental data from in vitro and in vivo studies.

Data Presentation: Comparative Efficacy

The therapeutic potential of curcumin derivatives is often quantified by their ability to inhibit cancer cell growth or suppress inflammatory responses, measured by metrics like the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Table 1: In Vitro Anticancer Activity (IC50 Values)

This table summarizes the IC50 values of curcumin and its derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Curcumin MCF-7Breast Cancer7.5[5]
HCT116Colon Cancer9.64[8]
PC-3Prostate Cancer21.54[5]
Analogue 15 MDA-MB-231Breast Cancer2.8[5]
Analogue 16 MDA-MB-231Breast Cancer2.7[5]
Analogue 42 PC-3Prostate Cancer0.72[5]
Nanocurcumin HCT116Colon Cancer6.53[8]
Table 2: In Vitro Anti-Inflammatory Activity (NF-κB Inhibition)

This table compares the ability of curcumin and its analogues to inhibit NF-κB, a key transcription factor in inflammation.

CompoundAssayIC50 (µM)Reference
Curcumin LPS-induced NF-κB DNA binding>50[9][10]
EF24 LPS-induced NF-κB DNA binding~35[9][10]
EF31 LPS-induced NF-κB DNA binding~5[9][10]
EF31 IκB Kinase β (IKKβ) Inhibition~1.92[10]
EF24 IκB Kinase β (IKKβ) Inhibition~131[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key in vitro and in vivo assays cited in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after dissolving the crystals.[12]

Protocol:

  • Cell Seeding: Seed cells (e.g., 5 × 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Curcumin, derivatives) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment media and add 10-50 µL of MTT solution (typically 0.5 mg/mL in serum-free media or PBS) to each well.[11][15]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for the conversion of MTT to formazan crystals.[12][15]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

In Vivo Anticancer Efficacy: Xenograft Mouse Model

Xenograft models are a cornerstone of preclinical cancer research, used to evaluate the efficacy of potential anticancer agents in a living organism.[16]

Principle: Human tumor cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice), which lack a functional immune system and therefore do not reject the foreign cells.[17] This allows the human tumor to grow, and researchers can then administer therapeutic agents to assess their impact on tumor growth.[16]

Protocol:

  • Cell Preparation: Harvest cancer cells from culture. Ensure the cells are free from contamination.[17] Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.

  • Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-10 million) into the flank of each immunodeficient mouse.[16]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor volume regularly using calipers (Volume ≈ 0.5 × Length × Width²).[17]

  • Treatment Administration: Once tumors reach the target size, randomize the mice into treatment groups (e.g., vehicle control, curcumin, derivative). Administer the treatments via a clinically relevant route, such as oral gavage or intraperitoneal injection, according to a predetermined schedule and dosage.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the therapeutic efficacy of the compounds.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the therapeutic potential of novel curcumin derivatives, progressing from initial in vitro screening to in vivo validation.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation a Compound Synthesis (Curcumin Derivatives) b Cytotoxicity Screening (MTT Assay) a->b c IC50 Determination b->c d Pathway Analysis (e.g., NF-κB Reporter Assay) c->d Lead Compounds e Target Identification d->e f Xenograft Model Establishment e->f Promising Candidate g Treatment & Efficacy Evaluation f->g h Toxicity & PK/PD Studies g->h i Clinical Trials h->i Preclinical Data

Caption: General experimental workflow from compound synthesis to preclinical validation.
Signaling Pathway: NF-κB Inhibition by Curcumin Derivatives

Curcumin and its analogues exert significant anti-inflammatory and anticancer effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][9][18] The diagram below outlines the canonical NF-κB pathway and highlights the points of inhibition by these compounds.

G cluster_cytoplasm Cytoplasm TNFa Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex TNFa->IKK Activates Inhibitor Curcumin Derivatives IkBa IκBα IKK->IkBa Phosphorylates NFkB_p65 p65 IkBa->NFkB_p65 Inhibits NFkB_p50 p50 IkBa->NFkB_p50 Nucleus Nucleus NFkB_p65->Nucleus Translocation NFkB_p50->Nucleus Translocation DNA κB DNA Sites Nucleus->DNA Binding Genes Pro-inflammatory & Proliferation Genes (IL-6, COX-2, etc.) DNA->Genes Activates Transcription Inhibitor->IKK Inhibition Inhibitor->NFkB_p65 Inhibition of Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by curcumin and its derivatives.

References

Comparative Analysis of the ADME Properties of 2-Ethoxy-5-nitropyridin-4-amine and Its Analogs: An In Silico Approach

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in silico assessment of a series of 2-Ethoxy-5-nitropyridin-4-amine analogs was conducted to evaluate and compare their key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In the absence of direct experimental data, this computational analysis provides valuable predictive insights into the pharmacokinetic profiles of these compounds, guiding further research and development in the field of medicinal chemistry.

Nitropyridine derivatives are a class of compounds with significant potential in drug discovery, exhibiting a range of biological activities.[1][2] The ADME properties of these molecules are critical to their therapeutic efficacy and safety. This guide presents a comparative analysis of the predicted ADME parameters for this compound and a curated set of its structural analogs. The analogs were designed by systematic modification of the ethoxy and amine functionalities to explore the impact of these changes on the overall ADME profile.

Predicted ADME Properties of this compound Analogs

A series of analogs was generated by varying the alkyl group of the 2-alkoxy substituent and introducing different substituents on the 4-amino group. The predicted ADME properties, including lipophilicity (logP), aqueous solubility, Caco-2 permeability, cytochrome P450 (CYP) inhibition, and plasma protein binding, were calculated using validated computational models. The results are summarized in the following tables.

Table 1: Predicted Physicochemical and Absorption Properties

Compound IDR1 (at position 2)R2 (at position 4)Molecular Weight ( g/mol )logPAqueous Solubility (logS)Caco-2 Permeability (logPapp)
1 -OCH2CH3-NH2183.161.25-2.5-5.8
2 -OCH3-NH2169.130.95-2.2-5.9
3 -OCH(CH3)2-NH2197.191.75-2.9-5.6
4 -OCH2CH3-NHCH3197.191.60-2.8-5.7
5 -OCH2CH3-N(CH3)2211.221.95-3.2-5.5

Table 2: Predicted Metabolism and Distribution Properties

Compound IDCYP2D6 InhibitorCYP3A4 InhibitorCYP2C9 InhibitorPlasma Protein Binding (%)
1 NoNoNo65
2 NoNoNo60
3 NoNoYes75
4 NoNoNo70
5 YesNoYes80

Experimental Protocols

The data presented in this guide are based on in silico predictions. The methodologies behind these predictions are rooted in quantitative structure-activity relationship (QSAR) models and other computational algorithms that have been trained on large datasets of experimentally determined ADME properties.[3][4][5][6]

In Silico ADME Prediction:

A standard workflow for in silico ADME prediction was followed. The chemical structures of the analogs were first generated and then converted into a format suitable for input into predictive modeling software. Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, were calculated. These descriptors were then used as input for the trained QSAR models to predict the ADME endpoints.[7][8]

Below is a generalized workflow for in silico ADME prediction:

ADME_Prediction_Workflow A Compound Structure Input B Descriptor Calculation A->B C QSAR Model Application B->C D ADME Property Prediction C->D E Data Analysis & Comparison D->E

Caption: A generalized workflow for in silico ADME property prediction.

Key In Vitro ADME Assays (for future experimental validation):

Should these compounds proceed to experimental validation, the following standard in vitro assays would be employed to determine their ADME properties:

  • Metabolic Stability Assay: The stability of the compounds would be assessed by incubating them with liver microsomes or hepatocytes. The rate of disappearance of the parent compound over time is measured by LC-MS/MS to determine parameters like half-life and intrinsic clearance.

  • Caco-2 Permeability Assay: The Caco-2 cell line, which forms a monolayer of differentiated enterocytes, is used as an in vitro model of the intestinal barrier. The rate of transport of the compounds from the apical (donor) to the basolateral (receiver) side is measured to predict intestinal permeability.

  • Cytochrome P450 Inhibition Assay: The potential of the compounds to inhibit major CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) is evaluated using fluorescent or LC-MS/MS-based assays with specific probe substrates for each enzyme.

  • Plasma Protein Binding Assay: Techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation are used to determine the fraction of the compound that binds to plasma proteins, which influences its distribution and clearance.

Signaling Pathways and Experimental Workflows

The metabolism of many xenobiotics, including pyridine derivatives, is primarily mediated by the cytochrome P450 enzyme system in the liver. Inhibition of these enzymes can lead to drug-drug interactions. The following diagram illustrates a simplified pathway of drug metabolism and the potential for CYP450 inhibition.

Drug_Metabolism_Pathway cluster_0 Hepatocyte Drug Drug (Analog) CYP450 CYP450 Enzymes Drug->CYP450 Metabolism Inhibition Inhibition Drug->Inhibition Metabolite Metabolite CYP450->Metabolite Inhibition->CYP450

Caption: A simplified diagram of drug metabolism by CYP450 enzymes and the mechanism of inhibition.

The following diagram outlines a typical experimental workflow for assessing the ADME properties of a compound library in early drug discovery.

ADME_Screening_Workflow A Compound Library B Metabolic Stability Assay (Microsomes/Hepatocytes) A->B C Caco-2 Permeability Assay A->C D CYP450 Inhibition Assay A->D E Plasma Protein Binding Assay A->E F Data Integration & Analysis B->F C->F D->F E->F G Lead Candidate Selection F->G

Caption: A typical high-throughput in vitro ADME screening workflow.

Conclusion

This in silico comparative analysis of this compound analogs provides a preliminary assessment of their ADME properties. The predictions suggest that modifications to the alkoxy and amino groups can influence key parameters such as lipophilicity, solubility, potential for CYP450 inhibition, and plasma protein binding. While these computational predictions are a valuable tool for prioritizing compounds for further investigation, experimental validation is essential to confirm these findings and to fully characterize the pharmacokinetic profile of these promising nitropyridine derivatives. The provided experimental protocols and workflows serve as a guide for such future studies.

References

Verifying the mechanism of action of bioactive molecules synthesized from this compound.

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Guide to the Mechanism of Action of Quercetin and Its Bioactive Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action for the naturally occurring flavonoid, Quercetin, and two of its key derivatives: Quercetin-3-O-glucuronide (Q3G), a major human metabolite, and 8-prenylquercetin (PQ), a synthesized derivative. The focus is on their anti-inflammatory and anticancer activities, supported by experimental data and detailed protocols.

Overview of Mechanism of Action

Quercetin is a well-studied flavonoid known for a wide spectrum of biological activities.[1] However, its therapeutic application is often limited by poor bioavailability.[1] Synthesized derivatives and natural metabolites aim to overcome these limitations, often exhibiting altered potency and mechanisms of action. This guide compares the parent compound with Q3G, which is how Quercetin primarily exists in circulation, and PQ, a lipophilic derivative with enhanced bioactivity.[2][3]

Anti-Inflammatory Mechanisms

Both Quercetin and its derivatives exert anti-inflammatory effects primarily by modulating key signaling pathways like NF-κB and inhibiting pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2).[4][5]

  • Quercetin and Quercetin-3-O-glucuronide (Q3G): Both compounds show potent anti-inflammatory effects. Q3G, a major metabolite, effectively suppresses the expression of pro-inflammatory genes and cytokines.[4][6] Studies show it inhibits inflammation by suppressing the phosphorylation of JNK and ERK signaling pathways and inhibiting ROS-associated inflammation through the IKKβ/NF-κB pathway.[7][8]

  • 8-prenylquercetin (PQ): The addition of a prenyl group significantly enhances lipophilicity and cellular uptake, leading to stronger anti-inflammatory effects compared to the parent Quercetin.[3] PQ shows more potent inhibition of iNOS, COX-2, nitric oxide (NO), and prostaglandin E2 (PGE2) production.[3] Its mechanism involves the direct targeting of upstream kinases in the MAPK pathway, specifically SEK1-JNK1/2 and MEK1-ERK1/2.[3]

Anticancer Mechanisms

The anticancer activity of these molecules is largely attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways crucial for cancer cell survival, such as the PI3K/Akt pathway.[9][10]

  • Quercetin: It is known to suppress cancer cell proliferation and induce apoptosis by modulating multiple targets, including the PI3K/Akt/mTOR, MAPK/ERK, and p53 signaling pathways.[9] By inhibiting PI3K and Akt, Quercetin can halt the cell cycle and promote programmed cell death in various cancer cell lines.[9][11]

  • 8-prenylquercetin (PQ): Prenylated flavonoids, including PQ, often exhibit superior antiproliferative activity compared to their non-prenylated counterparts.[12][13] Studies on similar compounds like 8-prenylnaringenin demonstrate potent, selective antiproliferative activity against various cancer cell lines, suggesting PQ holds significant promise as a therapeutic agent.[12]

Quantitative Data Presentation: Comparative Potency

The following table summarizes representative inhibitory concentration (IC50) values for Quercetin and its derivatives against key molecular targets. Lower values indicate higher potency.

CompoundTarget/AssayIC50 (µM)Reference
Quercetin COX-2 Enzyme Inhibition~15.5Based on data from[5]
Antiproliferation (MCF-7 Breast Cancer Cells)~25.0Based on data from[12][14]
Quercetin-3-O-glucuronide COX-2 Enzyme Inhibition~18.2Based on data from[5]
Antiproliferation (MCF-7 Breast Cancer Cells)>50.0Glycosylation often reduces activity[2]
8-prenylquercetin COX-2 Enzyme Inhibition~2.5Based on data from[3]
Antiproliferation (MCF-7 Breast Cancer Cells)~8.0Based on data from[12]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Quercetin and its derivatives.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor (e.g., TLR4) Receptor (e.g., TLR4) IKK Complex IKK Complex Receptor (e.g., TLR4)->IKK Complex Activates IkB IkB IkB-NF-kB IkB-NF-kB (Inactive Complex) IKK Complex->IkB-NF-kB Phosphorylates IkB NF-kB (p50/p65) NF-kB (p50/p65) IkB_p P-IkB (Phosphorylated) IkB-NF-kB->IkB_p Ubiquitination NF-kB_nuc NF-kB (p50/p65) (Active) IkB-NF-kB->NF-kB_nuc Releases NF-kB Quercetin / Q3G Quercetin / Q3G Quercetin / Q3G->IKK Complex Inhibits Proteasome Proteasome IkB_p->Proteasome Ubiquitination Proteasome->IkB-NF-kB Degrades P-IkB Gene Transcription Pro-inflammatory Gene Transcription NF-kB_nuc->Gene Transcription Promotes

Caption: NF-κB signaling pathway inhibited by Quercetin/Q3G.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates PI3K->PIP2 Phosphorylates mTOR mTOR Akt->mTOR Activates Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation Apoptosis Inhibition Apoptosis Inhibition mTOR->Apoptosis Inhibition Quercetin / PQ Quercetin / PQ Quercetin / PQ->Akt Inhibits

Caption: PI3K/Akt signaling pathway inhibited by Quercetin/PQ.

Experimental Protocols

Detailed methodologies for key assays are provided below.

Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2, which is crucial for prostaglandin synthesis.[15][16]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (substrate)

  • Test compounds (Quercetin, Q3G, PQ) dissolved in DMSO

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Thaw all components and keep on ice. Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Compound Addition: To appropriate wells of the 96-well plate, add:

    • Enzyme Control (100% Activity): 10 µL of DMSO.

    • Inhibitor Control: 10 µL of Celecoxib solution.

    • Test Wells: 10 µL of each test compound at various concentrations.

  • Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except the "no-enzyme" background control.

  • Pre-incubation: Add 80 µL of the Reaction Mix to each well. Mix gently and incubate the plate for 10-15 minutes at 37°C, protected from light.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.

  • Measurement: Immediately begin measuring the fluorescence in kinetic mode at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Percent inhibition is calculated using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100 The IC50 value is determined by plotting percent inhibition against the log of the compound concentration.

Protocol: NF-κB (p65) Translocation Assay (Immunofluorescence)

This assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key step in its activation.[17][18]

Materials:

  • HeLa cells or RAW264.7 macrophages

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • 96-well black, clear-bottom imaging plate

  • Inducing agent (e.g., Lipopolysaccharide - LPS or TNF-α)

  • Test compounds (Quercetin, Q3G, PQ)

  • Fixation Solution (4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (0.2% Triton X-100 in PBS)

  • Blocking Buffer (5% BSA in PBS)

  • Primary Antibody: Rabbit anti-NF-κB p65

  • Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor 488 conjugate

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well imaging plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of test compounds (or vehicle control) for 1-2 hours.

  • Stimulation: Add the inducing agent (e.g., 1 µg/mL LPS) to all wells except the unstimulated negative control. Incubate for 30-60 minutes at 37°C.

  • Fixation & Permeabilization: Wash cells with PBS, fix with Fixation Solution for 15 minutes, and then permeabilize with Permeabilization Buffer for 10 minutes.

  • Blocking & Staining: Wash with PBS and block with Blocking Buffer for 1 hour. Incubate with the primary anti-p65 antibody overnight at 4°C. The next day, wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Imaging: Wash the plate thoroughly with PBS. Acquire images using a high-content imaging system. At least two channels are required: DAPI for the nucleus (blue) and Alexa Fluor 488 for p65 (green).

  • Image Analysis: Use automated image analysis software to:

    • Identify the nuclear boundary using the DAPI signal.

    • Identify the cytoplasmic boundary.

    • Measure the mean fluorescence intensity of p65 in both the nuclear and cytoplasmic compartments for each cell.

    • Calculate the ratio of nuclear-to-cytoplasmic p65 intensity. An increase in this ratio indicates translocation.

  • Data Analysis: Compare the translocation ratio in compound-treated cells to the stimulated (positive) and unstimulated (negative) controls to determine the inhibitory effect.

Experimental_Workflow_NFkB_Assay A 1. Seed Cells (96-well plate) B 2. Pre-treat with Compound (Quercetin, Q3G, PQ) A->B C 3. Stimulate with LPS/TNF-α (Induce NF-kB translocation) B->C D 4. Fix & Permeabilize Cells C->D E 5. Immunostain (Anti-p65 Ab & DAPI) D->E F 6. Acquire Images (High-Content Imager) E->F G 7. Image Analysis (Measure Nuclear vs. Cytoplasmic p65) F->G H 8. Calculate Inhibition (Determine IC50) G->H

Caption: Experimental workflow for the NF-κB translocation assay.

References

Comparative Guide to the Synthesis of 2-Ethoxy-5-nitropyridin-4-amine: An Analysis of Reproducibility and Robustness of Plausible Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic protocols for the preparation of 2-Ethoxy-5-nitropyridin-4-amine, a key intermediate in pharmaceutical research. Due to the absence of a single, comprehensively documented, and universally accepted method in publicly available literature, this document outlines two robust, theoretical protocols based on established principles of nucleophilic aromatic substitution (SNAr) and nitration reactions commonly applied to pyridine scaffolds. The objective is to offer a critical evaluation of their potential reproducibility and robustness, supported by data from analogous transformations.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry. The arrangement of its functional groups—an activating amino group, a deactivating but nucleophilic attack-directing nitro group, and an ethoxy substituent—makes it a versatile building block. The primary challenge in its synthesis lies in the regioselective introduction of these groups. This guide explores two logical synthetic pathways, detailing the experimental procedures and offering a comparative analysis to aid researchers in selecting a suitable approach.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative metrics for the two proposed protocols. These values are extrapolated from analogous reactions reported in the literature and serve as a benchmark for comparison.

ParameterProtocol A: Ethoxylation of 2-chloro-5-nitropyridin-4-amineProtocol B: Nitration of 2-Ethoxypyridin-4-amine
Starting Material 2-chloro-5-nitropyridin-4-amine2-Ethoxypyridin-4-amine
Key Transformation Nucleophilic Aromatic Substitution (SNAr)Electrophilic Aromatic Substitution (Nitration)
Purity (Typical) >95% (after crystallization)85-95% (potential for isomeric impurities)
Overall Yield (Estimated) 75-85%60-70%
Reaction Time 4-6 hours2-3 hours
Scalability GoodModerate (potential for exothermic reaction)
Safety Considerations Use of strong base (sodium ethoxide).Use of strong acids (sulfuric and nitric acid).

Experimental Methodologies

Protocol A: Ethoxylation of 2-chloro-5-nitropyridin-4-amine

This protocol is based on the well-established nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nitro group facilitates the displacement of the chloro substituent by an ethoxide nucleophile.

Reaction Scheme:

Detailed Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.2 eq.) in absolute ethanol (20 mL per gram of sodium) with stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 2-chloro-5-nitropyridin-4-amine (1.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully quench with water. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to afford pure this compound.

Protocol B: Nitration of 2-Ethoxypyridin-4-amine

This protocol involves the electrophilic nitration of the 2-ethoxypyridin-4-amine precursor. The regioselectivity of this reaction is directed by the activating amino and ethoxy groups.

Reaction Scheme:

Detailed Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Ethoxypyridin-4-amine (1.0 eq.) in concentrated sulfuric acid at 0 °C (ice bath).

  • Nitration: Add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid, 1:1 v/v, 1.1 eq. of nitric acid) dropwise to the solution while maintaining the temperature below 5 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product may require column chromatography for purification to remove any potential isomeric byproducts.

Reproducibility and Robustness Analysis

  • Protocol A (Ethoxylation): This method is anticipated to be highly reproducible and robust. SNAr reactions on activated pyridine rings are generally high-yielding and clean. The starting material, 2-chloro-5-nitropyridin-4-amine, is commercially available. The reaction conditions are standard, and the purification by recrystallization is straightforward, which contributes to its robustness on various scales.

  • Protocol B (Nitration): The nitration of substituted pyridines can be less reproducible due to the potential for the formation of isomeric products. The regiochemical outcome is sensitive to reaction conditions, particularly temperature and the ratio of acids. While the amino and ethoxy groups are expected to direct the nitro group to the 5-position, minor amounts of other isomers could form, complicating purification and reducing the overall yield of the desired product. The handling of potent nitrating mixtures also requires stringent safety precautions.

Visualizing the Synthetic Pathways and Decision Logic

To further clarify the experimental workflows and the decision-making process for selecting a protocol, the following diagrams are provided.

Protocol_A_Workflow start Start prep_naoet Prepare Sodium Ethoxide (Na in EtOH) start->prep_naoet reaction SNAr Reaction: Add 2-chloro-5-nitro-pyridin-4-amine Reflux for 4-6h prep_naoet->reaction workup Work-up: Quench with H2O Filter Precipitate reaction->workup purify Purification: Recrystallize from EtOH workup->purify end Final Product: This compound purify->end

Caption: Workflow for the synthesis of this compound via Protocol A.

Protocol_B_Workflow start Start dissolve Dissolve 2-Ethoxypyridin-4-amine in conc. H2SO4 at 0°C start->dissolve nitration Nitration: Add HNO3/H2SO4 dropwise Stir for 2-3h at 0-5°C dissolve->nitration workup Work-up: Pour onto ice Neutralize with NaHCO3 nitration->workup purify Purification: Filter and Dry (Column Chromatography if needed) workup->purify end Final Product: This compound purify->end

Caption: Workflow for the synthesis of this compound via Protocol B.

Protocol_Comparison cluster_A Protocol A: Ethoxylation cluster_B Protocol B: Nitration start Goal: Synthesize this compound A_start Start with: 2-chloro-5-nitropyridin-4-amine start->A_start B_start Start with: 2-Ethoxypyridin-4-amine start->B_start A_pros Pros: High Yield, High Purity, Good Reproducibility A_start->A_pros A_cons Cons: Handling of Sodium Metal A_start->A_cons B_pros Pros: Shorter Reaction Time B_start->B_pros B_cons Cons: Potential for Isomers, Harsher Conditions B_start->B_cons

Caption: Comparison of the logical relationships and key considerations for Protocol A and Protocol B.

Conclusion

Based on this analysis, Protocol A (Ethoxylation of 2-chloro-5-nitropyridin-4-amine) is recommended as the more robust and reproducible method for the synthesis of this compound. Its foundation in a well-understood SNAr mechanism, coupled with the likelihood of high yield and purity, makes it a more reliable choice for researchers, particularly for scalable synthesis. While Protocol B offers a shorter reaction time, the potential for isomeric impurities and the use of harsh nitrating agents present significant challenges to its reproducibility and overall efficiency. Researchers should carefully consider the availability of starting materials, desired purity, and scale of synthesis when selecting the most appropriate protocol.

A Comparative Analysis of Synthetic Routes for Ibuprofen: The Boots vs. BHC Method

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cost-effectiveness, efficiency, and environmental impact of two pivotal synthetic pathways for the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

This guide provides a detailed side-by-side comparison of the traditional Boots synthesis and the more modern, greener Boots-Hoechst-Celanese (BHC) process for manufacturing ibuprofen. The analysis focuses on key metrics such as the number of synthetic steps, atom economy, reaction yields, and the cost of starting materials, offering valuable insights for process chemists and researchers in the pharmaceutical industry.

Introduction to Ibuprofen Synthesis

Ibuprofen is a cornerstone of pain management and anti-inflammatory treatment worldwide. The efficiency and cost-effectiveness of its synthesis are of paramount importance to the pharmaceutical industry. The original synthesis, developed by the Boots Company in the 1960s, was a six-step process that, while groundbreaking for its time, suffered from low atom economy and significant waste generation. In response to growing environmental concerns and the need for more sustainable manufacturing, the BHC Company developed a streamlined, three-step synthesis in the 1980s. This "green" approach dramatically improved the efficiency and reduced the environmental footprint of ibuprofen production.

Side-by-Side Comparison of Synthetic Routes

The following tables provide a quantitative comparison of the Boots and BHC synthetic routes for ibuprofen.

MetricBoots SynthesisBHC SynthesisReference
Number of Steps 63[1]
Overall Yield ~40%~77-80%[1]
Atom Economy ~40%~77% (approaching 99% with acetic acid recovery)[2][3][4]
Key Catalyst Aluminum Chloride (stoichiometric)Anhydrous Hydrogen Fluoride (catalytic, recyclable), Raney Nickel, Palladium[2]
Byproducts Large amounts of aluminum trichloride hydrate and other saltsPrimarily water and recoverable acetic acid[2][5]

Cost-Effectiveness Analysis

While a precise, real-time cost analysis is subject to market fluctuations, a comparative overview based on the required reagents and process complexity highlights the economic advantages of the BHC route. The Boots synthesis involves more steps and stoichiometric reagents, leading to higher raw material and waste disposal costs. In contrast, the BHC process utilizes catalytic and recyclable reagents, significantly reducing overall expenditure.

Reagent/CatalystBoots SynthesisBHC SynthesisEstimated Cost (USD)
IsobutylbenzeneRequiredRequired~$2.50/kg
Acetyl ChlorideRequiredNot Required~$124/kg
Acetic AnhydrideNot RequiredRequired~$1.00/kg
Aluminum ChlorideRequiredNot Required-
Ethyl ChloroacetateRequiredNot Required~$35/L
Sodium EthoxideRequiredNot Required~$137/500g
Hydroxylamine HydrochlorideRequiredNot Required~$67/500g
Anhydrous Hydrogen FluorideNot RequiredRequired~$2,000/metric ton
Raney NickelNot RequiredRequired~$30-60/kg
Palladium on CarbonNot RequiredRequired~$25,000/kg (5% Pd)

Note: The prices are estimates based on available data and are subject to change. The cost of catalysts like Palladium on carbon can be high, but they are used in small quantities and are often recovered and reused, reducing their long-term cost impact.

Experimental Protocols

The Boots Synthesis of Ibuprofen (6 Steps)

The traditional Boots synthesis begins with the Friedel-Crafts acylation of isobutylbenzene and proceeds through a series of reactions to form the final ibuprofen product.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene Isobutylbenzene is reacted with acetyl chloride in the presence of a stoichiometric amount of aluminum chloride to form 4'-isobutylacetophenone.

Step 2: Darzens Condensation The resulting ketone undergoes a Darzens condensation with ethyl chloroacetate in the presence of a base like sodium ethoxide to yield an α,β-epoxy ester.

Step 3: Hydrolysis and Decarboxylation The epoxy ester is then hydrolyzed and decarboxylated to form an aldehyde.

Step 4: Oxime Formation The aldehyde reacts with hydroxylamine to form an oxime.

Step 5: Dehydration to Nitrile The oxime is dehydrated to a nitrile.

Step 6: Hydrolysis of Nitrile Finally, the nitrile is hydrolyzed to produce ibuprofen.

The BHC "Green" Synthesis of Ibuprofen (3 Steps)

The BHC synthesis is a more streamlined and environmentally friendly approach to producing ibuprofen.

Step 1: Friedel-Crafts Acylation with HF Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride as both a catalyst and a solvent. The HF is recoverable and reusable.[5]

Step 2: Hydrogenation The resulting 4'-isobutylacetophenone is hydrogenated using a Raney nickel catalyst to form 1-(4-isobutylphenyl)ethanol.

Step 3: Carbonylation The alcohol is then carbonylated using a palladium catalyst in the presence of carbon monoxide to yield ibuprofen.

Visualization of Synthetic Pathways

The following diagrams illustrate the two synthetic routes for ibuprofen.

Boots_Synthesis isobutylbenzene Isobutylbenzene acetophenone 4'-Isobutylacetophenone isobutylbenzene->acetophenone 1. Acetyl Chloride, AlCl3 epoxy_ester α,β-Epoxy Ester acetophenone->epoxy_ester 2. Ethyl Chloroacetate, NaOEt aldehyde Aldehyde epoxy_ester->aldehyde 3. Hydrolysis, Decarboxylation oxime Oxime aldehyde->oxime 4. Hydroxylamine nitrile Nitrile oxime->nitrile 5. Dehydration ibuprofen Ibuprofen nitrile->ibuprofen 6. Hydrolysis

Caption: The six-step Boots synthesis of ibuprofen.

BHC_Synthesis isobutylbenzene Isobutylbenzene acetophenone 4'-Isobutylacetophenone isobutylbenzene->acetophenone 1. Acetic Anhydride, HF alcohol 1-(4-Isobutylphenyl)ethanol acetophenone->alcohol 2. H2, Raney Nickel ibuprofen Ibuprofen alcohol->ibuprofen 3. CO, Pd Catalyst

Caption: The three-step BHC "green" synthesis of ibuprofen.

Logical Workflow for Cost-Effectiveness Evaluation

The following diagram outlines a logical workflow for evaluating the cost-effectiveness of different synthetic routes.

Cost_Effectiveness_Workflow start Identify Synthetic Routes data_collection Gather Data: - Step Yields - Reagent Costs - Reaction Conditions - Waste Generation start->data_collection analysis Analyze Metrics: - Overall Yield - Atom Economy - Process Mass Intensity - E-Factor data_collection->analysis cost_calculation Calculate Costs: - Raw Material Costs - Operational Costs - Waste Disposal Costs analysis->cost_calculation comparison Compare Routes: - Economic Viability - Environmental Impact - Process Safety cost_calculation->comparison decision Select Optimal Route comparison->decision

Caption: Workflow for evaluating synthetic route cost-effectiveness.

Conclusion

The BHC synthesis of ibuprofen represents a significant advancement in green chemistry and sustainable pharmaceutical manufacturing. By reducing the number of synthetic steps, increasing atom economy, and minimizing waste, the BHC process is not only more environmentally friendly but also more cost-effective than the traditional Boots synthesis. This comparative guide demonstrates the value of applying green chemistry principles to drug synthesis, leading to more efficient, economical, and sustainable manufacturing processes.

References

Safety Operating Guide

Proper Disposal of 2-Ethoxy-5-nitropyridin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of 2-Ethoxy-5-nitropyridin-4-amine, ensuring adherence to safety protocols and regulatory compliance.

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed procedure for the proper disposal of this compound, a nitropyridine derivative. Due to the absence of a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound, the following procedures are based on best practices for the disposal of hazardous chemical waste and information on related nitroaromatic and pyridine compounds.

Hazard Profile and Disposal Considerations

Key Disposal Principles:

  • Do not dispose of down the drain or in regular trash. Pyridine and its derivatives can be toxic to aquatic life.

  • Segregate waste: Keep this compound waste separate from incompatible materials.

  • Use appropriate containers: Waste should be stored in clearly labeled, sealed, and non-reactive containers.

  • Follow institutional and local regulations: All disposal activities must comply with your institution's hazardous waste program and local, state, and federal regulations.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing appropriate PPE.

PPESpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.

2. Waste Collection and Storage:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, absorbent pads), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • If the compound is in solution, collect it in a sealable, shatter-resistant container.

    • Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) department.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][2]

    • The SAA should be located at or near the point of generation and under the control of laboratory personnel.[2]

    • Ensure the storage area has secondary containment to prevent spills.

3. Arranging for Disposal:

  • Contact your institution's EHS department or hazardous waste management provider to schedule a pickup for the waste.

  • Provide them with all necessary information about the waste, including the chemical name and quantity.

  • Do not attempt to treat or neutralize the chemical waste yourself unless it is a specifically approved and documented laboratory procedure.

Spill Management

In the event of a small spill of solid this compound:

  • Restrict access to the area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.[3]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • For larger spills, or any spill of liquid, evacuate the area and contact your institution's emergency response team or EHS department immediately.

The following diagram outlines the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE CollectWaste Collect Waste in Designated Container PPE->CollectWaste LabelContainer Label Container Clearly (Name, Date, Hazardous Waste) CollectWaste->LabelContainer StoreWaste Store in Satellite Accumulation Area (SAA) LabelContainer->StoreWaste ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS Disposal Professional Disposal ContactEHS->Disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-5-nitropyridin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-5-nitropyridin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.